Product packaging for 2-Methoxy-5-(methylsulfonyl)benzoic acid(Cat. No.:CAS No. 50390-76-6)

2-Methoxy-5-(methylsulfonyl)benzoic acid

Cat. No.: B1583143
CAS No.: 50390-76-6
M. Wt: 230.24 g/mol
InChI Key: BXWLVQXAFBWKSR-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C9H10O5S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5S B1583143 2-Methoxy-5-(methylsulfonyl)benzoic acid CAS No. 50390-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWLVQXAFBWKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80198439
Record name 5-Mesyl-o-anisic acid
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Molecular Weight

230.24 g/mol
Source PubChem
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CAS No.

50390-76-6
Record name 2-Methoxy-5-(methylsulfonyl)benzoic acid
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Foundational & Exploratory

physical and chemical properties of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 50390-76-6) is a substituted benzoic acid derivative of significant interest in the pharmaceutical and chemical research sectors.[1] Characterized by a benzene ring functionalized with a carboxylic acid, a methoxy group, and a methylsulfonyl group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its unique structural arrangement imparts specific physicochemical properties that are instrumental for its role in directed chemical reactions, particularly in the development of antipsychotic medications.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties, established analytical methodologies, and primary applications of this versatile molecule.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational for all research and development activities. The key identifiers and structural representation of this compound are outlined below.

  • Chemical Name: this compound

  • CAS Number: 50390-76-6[3]

  • Molecular Formula: C₉H₁₀O₅S[3][4]

  • Molecular Weight: 230.24 g/mol [4][5][6]

  • Synonyms: 5-Mesyl-o-anisic acid, 5-methanesulfonyl-2-methoxybenzoic acid, Tiapride Hydrochloride Impurity B[2][3]

  • InChI Key: BXWLVQXAFBWKSR-UHFFFAOYSA-N[2][4]

  • Canonical SMILES: COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O[3]

2_Methoxy_5_methylsulfonyl_benzoic_acid cluster_benzoic_acid cluster_substituents C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 O_methoxy O C2->O_methoxy C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 S_sulfonyl S C5->S_sulfonyl C6->C1 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_methoxy CH₃ O_methoxy->C_methoxy O1_sulfonyl O S_sulfonyl->O1_sulfonyl O2_sulfonyl O S_sulfonyl->O2_sulfonyl C_sulfonyl CH₃ S_sulfonyl->C_sulfonyl

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various systems, including its suitability for specific synthetic routes and its formulation potential. This compound is typically a white to off-white solid at room temperature.[2] A summary of its key properties is provided below.

PropertyValueSource(s)
Appearance White to off-white solid/crystalline powder[1][2]
Melting Point 190-193 °C[3][5][7]
Boiling Point 467.9 °C (at 760 mmHg)[3][5][6]
Density 1.372 - 1.4 g/cm³[3][5][6]
Solubility Slightly soluble in DMSO and Methanol (with heating). Moderate solubility in other polar solvents.[2][3]
pKa (Predicted) 3.49 ± 0.10[3]
LogP (Predicted) 0.4 - 1.88[3][5][8]
Flash Point 236.8 °C[3][5]
Vapor Pressure 1.48 x 10⁻⁹ mmHg (at 25 °C)[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 5[3]

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its three functional groups:

  • Carboxylic Acid Group (-COOH): This group confers the molecule's acidic properties and is the primary site for reactions such as esterification (e.g., with alcohols to form esters like Methyl 2-methoxy-5-(methylsulfonyl)benzoate) and amidation (with amines to form amides).[2][9]

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring, influencing electrophilic substitution reactions.

  • Methylsulfonyl Group (-SO₂CH₃): This strong electron-withdrawing group deactivates the aromatic ring and enhances the compound's polarity.[2] The stability and defined reactivity of the sulfonyl group are crucial for its utility in medicinal chemistry.[6]

The compound is considered chemically stable under standard conditions, with no hazardous polymerization expected to occur.[7]

Core Synthesis Pathways

While multiple synthetic routes exist, a common strategy for producing substituted benzoic acids like this involves a multi-step process starting from simpler, commercially available precursors such as salicylic acid. The synthesis of a closely related analog, methyl 2-methoxy-5-aminosulfonyl benzoate, provides a validated framework for a plausible pathway.[10][11]

Synthesis_Pathway Salicylic_Acid Salicylic Acid Step1 Etherification (e.g., Dimethyl Sulfate, NaOH) Salicylic_Acid->Step1 Methoxybenzoic_Acid 2-Methoxybenzoic Acid Step1->Methoxybenzoic_Acid Step2 Chlorosulfonation (Chlorosulfonic Acid) Methoxybenzoic_Acid->Step2 Chlorosulfonyl_Intermediate 2-Methoxy-5-(chlorosulfonyl) benzoic acid Step2->Chlorosulfonyl_Intermediate Step3 Thiol Formation / Methylation (Reduction followed by MeI) Chlorosulfonyl_Intermediate->Step3 Thioether_Intermediate 2-Methoxy-5-(methylthio) benzoic acid Step3->Thioether_Intermediate Step4 Oxidation (e.g., H₂O₂, m-CPBA) Thioether_Intermediate->Step4 Final_Product 2-Methoxy-5-(methylsulfonyl) benzoic acid Step4->Final_Product

Caption: Plausible synthetic pathway for this compound.

Expertise & Experience: The choice of chlorosulfonic acid in Step 2 is critical as it can serve as both the sulfonating reagent and a solvent, often leading to high yields.[10] The subsequent reduction and methylation followed by a controlled oxidation in Step 4 is a standard and reliable method for converting a sulfonyl chloride to a methyl sulfone, offering high conversion rates with manageable side reactions.

Applications in Research and Drug Development

The primary application of this compound is as a high-value intermediate in pharmaceutical manufacturing.[1]

  • Antipsychotic Drug Synthesis: It is a crucial building block for APIs, most notably in the production of antipsychotic medications.[1] Its structure allows for selective functionalization, making it an ideal starting material for molecules with specific therapeutic activities.

  • Bioactive Molecule Research: The stable and reactive sulfonyl group makes it a valuable scaffold for researchers exploring novel sulfone-based bioactive molecules.[6]

  • Anti-inflammatory Agents: The compound has been utilized in the development of anti-inflammatory and analgesic agents, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Experimental Protocols for Characterization

To ensure the quality and integrity of this compound for its intended applications, rigorous analytical characterization is essential. The identity, purity, and structure are typically confirmed using a combination of chromatographic and spectroscopic techniques.[10][11]

Analytical_Workflow Sample Raw Material Sample Purity Purity Analysis (HPLC) Sample->Purity Physical Physical Characterization (Melting Point) Sample->Physical Identity Structural Confirmation (¹H NMR, MS) Purity->Identity Report Certificate of Analysis Identity->Report Physical->Report

References

An In-Depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(methylsulfonyl)benzoic acid (CAS No: 50390-76-6), a key organic compound utilized in pharmaceutical research and development. We will delve into its fundamental molecular characteristics, including its structure and weight, and present a detailed summary of its physicochemical properties. This document further outlines a plausible and referenced synthetic pathway for the compound, complete with a detailed experimental protocol. The guide discusses the compound's significance as a crucial intermediate in the synthesis of biologically active molecules and provides essential safety and handling information, making it an indispensable resource for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. Its structure is foundational to its chemical reactivity and utility as a synthetic building block.

  • Chemical Name: this compound[1][2]

  • CAS Number: 50390-76-6[1][2][3][4]

  • Molecular Formula: C₉H₁₀O₅S[1][2][3][4]

  • Synonyms: 5-Mesyl-o-anisic acid, 5-methanesulfonyl-2-methoxybenzoic acid, Tiapride Hydrochloride Impurity B[3][4]

The molecule's architecture consists of a central benzene ring functionalized with three key groups:

  • Carboxylic Acid (-COOH): Located at position 1, this group imparts acidity to the molecule (predicted pKa of 3.49) and serves as a primary reaction site for forming esters and amides.[3][4]

  • Methoxy Group (-OCH₃): At position 2, this electron-donating group influences the electronic properties of the aromatic ring and its reactivity in electrophilic substitution reactions.

  • Methylsulfonyl Group (-SO₂CH₃): Positioned at carbon 5, this strong electron-withdrawing group significantly impacts the molecule's polarity and electronic distribution, enhancing its potential for specific biological interactions.[4]

Below is a two-dimensional representation of the molecular structure.

cluster_benzoic_acid C1 C C2 C C1->C2 C1_COOH C(=O)OH C1->C1_COOH C3 C C2->C3 C2_OCH3 OCH₃ C2->C2_OCH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C5_SO2CH3 S(=O)(=O)CH₃ C5->C5_SO2CH3 C6->C1

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for determining appropriate solvents, reaction conditions, and storage protocols. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 230.24 g/mol [1][2][5]
Exact Mass 230.02489459 Da[3]
Appearance White to off-white solid[4]
Melting Point 190 °C[3][5]
Boiling Point 467.9 °C at 760 mmHg[3][5]
Density 1.372 g/cm³[3]
pKa 3.49 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol (heating increases solubility)[3][4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O[3]
InChI Key BXWLVQXAFBWKSR-UHFFFAOYSA-N[1][4]

The high melting point indicates a stable, crystalline solid at room temperature. Its limited solubility in common organic solvents necessitates careful selection of reaction media, with polar aprotic solvents like DMSO or heated alcohols being viable options.[3][4]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective pathway involves the sulfonation of 2-methoxybenzoic acid. This choice of precursor is logical as it already contains two of the three required functional groups correctly positioned on the aromatic ring.

Synthetic Workflow

The workflow begins with a commercially available precursor, 2-methoxybenzoic acid, which undergoes sulfonation to introduce the methylsulfonyl group, yielding the final product.

G start 2-Methoxybenzoic Acid (Precursor) process1 Sulfonation Reaction (Chlorosulfonic Acid) start->process1 product This compound (Final Product) process1->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sulfonation

This protocol is based on established methodologies for sulfonating benzoic acid derivatives.[6][7] It is designed to be self-validating by including checkpoints for reaction completion and purification.

Materials:

  • 2-methoxybenzoic acid

  • Chlorosulfonic acid (reagent and solvent)

  • Ice bath

  • Deionized water

  • Reaction vessel with stirring and gas absorption apparatus

Procedure:

  • Vessel Preparation: Set up a clean, dry, multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl and SO₂ fumes.

  • Reagent Charging: In a well-ventilated fume hood, carefully charge the reaction vessel with an excess of chlorosulfonic acid (e.g., 5 molar equivalents relative to the starting material). The use of excess acid serves as both the sulfonating agent and the reaction solvent, ensuring the reaction proceeds to completion.[6]

  • Cooling: Cool the vessel in an ice bath to between 0-5 °C. This is a critical step to control the highly exothermic reaction between the acid and the aromatic compound, preventing side reactions and degradation.

  • Substrate Addition: Slowly add 2-methoxybenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 45-50 °C) for several hours (typically 2-4 hours) until the reaction is complete.[8] Reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back down and very cautiously pour it over crushed ice with vigorous stirring. This quenching step hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble product.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold deionized water to remove residual acids. The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/water) to achieve high purity.

  • Drying: Dry the purified solid under vacuum to yield the final product, this compound.

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: To confirm the chemical structure by identifying the protons on the aromatic ring and the methyl groups of the methoxy and methylsulfonyl functions.[6][7]

  • HPLC Analysis: To determine the purity of the final product.[6][7]

  • Melting Point Analysis: To compare the observed melting point with the literature value (190 °C) as an indicator of purity.[3]

Applications in Pharmaceutical Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[4][9] Its unique arrangement of functional groups makes it an ideal starting material for building more complex molecules with specific therapeutic activities.[4]

Its most notable relevance is in the synthesis of antipsychotic medications. While this specific compound is identified as an impurity in Tiapride, its structural motifs are closely related to key intermediates used in the synthesis of drugs like Sulpiride and Amisulpride.[3][6][10] The aminosulfonyl analogue of this compound, for instance, is a direct precursor in these syntheses, highlighting the importance of the 2-methoxy-5-sulfonyl benzoic acid scaffold in medicinal chemistry.[6][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • GHS Signal Word: Warning.

  • Hazard Statements: May be harmful if swallowed and can cause skin and eye irritation.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to ensure its stability.[3]

References

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic Acid from Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a viable synthetic pathway for producing 2-Methoxy-5-(methylsulfonyl)benzoic acid, a valuable substituted benzoic acid derivative, using salicylic acid as a readily available starting material. This document is intended for researchers, medicinal chemists, and process development professionals, offering a detailed, step-by-step analysis of the synthetic route. The guide emphasizes the chemical principles, experimental considerations, and procedural details for each key transformation, including methylation, electrophilic thiomethylation, and subsequent oxidation. By grounding the protocols in established chemical literature and providing clear, visual representations of the synthetic workflow, this guide aims to serve as a practical and authoritative resource for the laboratory synthesis of this target compound.

Introduction

This compound is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid, a methoxy ether, and a methylsulfonyl group, makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The methylsulfonyl group, in particular, is a common bioisostere for other functional groups and can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Salicylic acid presents an economical and strategic starting point for this synthesis. Its ortho-hydroxyl and carboxyl functionalities provide reactive handles for sequential modification. The primary challenge lies in the regioselective introduction of the methylsulfonyl group at the C-5 position, para to the activating methoxy group that is formed from the original phenol. This guide details a logical and efficient three-step pathway designed to achieve this transformation.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection strategy. The final oxidation step is the most straightforward transformation, pointing to 2-methoxy-5-(methylthio)benzoic acid as the immediate precursor. The introduction of the methylthio group can be envisioned via an electrophilic substitution on 2-methoxybenzoic acid. This, in turn, is directly accessible from the starting material, salicylic acid, through a well-established etherification reaction.

This leads to the following proposed forward synthetic pathway:

  • Step 1: Methylation of the phenolic hydroxyl of salicylic acid to form 2-methoxybenzoic acid (o-anisic acid).

  • Step 2: Electrophilic Thiomethylation of 2-methoxybenzoic acid to introduce a methylthio (-SCH₃) group at the C-5 position.

  • Step 3: Oxidation of the resulting thioether to the target methylsulfonyl (-SO₂CH₃) compound.

The overall synthetic workflow is depicted below.

G cluster_main Primary Synthetic Pathway SA Salicylic Acid MBA 2-Methoxybenzoic Acid (o-Anisic Acid) SA->MBA Step 1: Methylation MTBA 2-Methoxy-5-(methylthio)benzoic Acid MBA->MTBA Step 2: Thiomethylation MSBA {this compound | Final Product} MTBA->MSBA Step 3: Oxidation

Figure 1: Proposed three-step synthesis of this compound from salicylic acid.

Detailed Synthesis Protocol: The Primary Pathway

This section provides a detailed, step-by-step experimental guide for the proposed three-step synthesis.

Step 1: Methylation of Salicylic Acid to 2-Methoxybenzoic Acid

Principle and Rationale: The initial step involves the conversion of the phenolic hydroxyl group of salicylic acid into a methoxy ether. This is a classic Williamson ether synthesis. The reaction is performed under basic conditions to deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl, forming a phenoxide ion. The phenoxide then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate. Using a stoichiometric amount of base relative to the acidic protons is crucial for ensuring complete deprotonation and driving the reaction forward. The yield for this etherification step can be as high as 92.6% under optimized conditions.[1][2]

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve sodium hydroxide (2.1 eq.) in water.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add salicylic acid (1.0 eq.) to the cooled sodium hydroxide solution while stirring until it is completely dissolved.

  • While maintaining the temperature at 0°C, add dimethyl sulfate (2.3 eq.) dropwise over 30 minutes.

  • After the addition is complete, continue stirring at 0°C for another 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to 35°C, then hold at this temperature for approximately 5 hours, monitoring the reaction by TLC or HPLC until the salicylic acid is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~2, resulting in the precipitation of a white solid.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-methoxybenzoic acid.

ParameterConditionSource
Reagents Salicylic Acid, NaOH, Dimethyl Sulfate[1]
Molar Ratio (SA:NaOH) 1 : 2.1[1]
Molar Ratio (SA:DMS) 1 : 2.3[1]
Temperature 0°C to 35°C[1]
Reaction Time ~5 hours[1]
Typical Yield ~92%[1]
Step 2: Electrophilic Thiomethylation of 2-Methoxybenzoic Acid

Principle and Rationale: This step introduces the methylthio (-SCH₃) group onto the aromatic ring. The methoxy group at C-2 and the carboxylic acid at C-1 are both ortho-, para-directing groups. However, the methoxy group is a much stronger activator. Therefore, electrophilic substitution is expected to occur predominantly at the C-5 position, which is para to the methoxy group. A suitable electrophilic sulfur reagent is required for this transformation. A common method for thiomethylation of activated aromatic rings involves using dimethyl sulfoxide (DMSO) and an acid catalyst, which generates the electrophilic species [CH₃S=OH]⁺.

Proposed Experimental Protocol: Note: This protocol is based on established principles of electrophilic thiomethylation and may require optimization for this specific substrate.

  • To a solution of 2-methoxybenzoic acid (1.0 eq.) in a suitable solvent such as trifluoroacetic acid, add dimethyl sulfoxide (DMSO) (2.0-3.0 eq.).

  • Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • The product, 2-methoxy-5-(methylthio)benzoic acid, may precipitate out of solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ParameterProposed ConditionRationale
Reagents 2-Methoxybenzoic Acid, DMSO, AcidStandard for thiomethylation
Solvent Trifluoroacetic AcidActs as both solvent and catalyst
Temperature 60-80°CTo promote the reaction
Reaction Time 12-24 hoursRequires monitoring
Step 3: Oxidation of 2-Methoxy-5-(methylthio)benzoic Acid

Principle and Rationale: The final step is the oxidation of the thioether intermediate to the corresponding sulfone. This transformation is readily achieved using a variety of strong oxidizing agents. Care must be taken to use a sufficient amount of oxidant to ensure complete conversion from the thioether to the sulfone, bypassing the intermediate sulfoxide state. Common and effective reagents for this purpose include potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA).[3] Using hydrogen peroxide with a catalyst is also a viable method.[3]

Experimental Protocol (using KMnO₄):

  • Dissolve 2-methoxy-5-(methylthio)benzoic acid (1.0 eq.) in a suitable solvent, such as a mixture of acetic acid and water.

  • Cool the solution in an ice bath to approximately 0-5°C.

  • Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.2 eq.) in water dropwise, ensuring the temperature does not rise above 10°C. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is fully consumed (monitor by TLC).

  • Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄ (indicated by the disappearance of the purple/brown color).

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

ParameterConditionSource
Reagents 2-Methoxy-5-(methylthio)benzoic Acid, KMnO₄[3]
Molar Ratio ~1 : 2.2[3]
Solvent Acetic Acid / WaterStandard for KMnO₄ oxidations
Temperature 0°C to Room TemperatureTo control exothermicity

Alternative Synthetic Approach

An alternative route involves an earlier introduction of the sulfur functionality via sulfonation, followed by manipulation to form the methylsulfonyl group.

G cluster_alt Alternative Pathway via Sulfonylation MBA 2-Methoxybenzoic Acid CSBA 2-Methoxy-5-chlorosulfonyl- benzoic Acid MBA->CSBA Chlorosulfonation (ClSO3H) Intermediate Further Intermediates (e.g., Thiol, Sulfinate) CSBA->Intermediate Reduction MSBA {2-Methoxy-5-(methylsulfonyl)- benzoic Acid | Final Product} Intermediate->MSBA Methylation & Oxidation

References

2-Methoxy-5-(methylsulfonyl)benzoic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Foreword: The Strategic Importance of Sulfonylbenzoic Acids

This compound is a key structural motif and a valuable intermediate in the synthesis of various pharmacologically active compounds. Its importance lies in the unique electronic properties conferred by the electron-withdrawing methylsulfonyl group and the electron-donating methoxy group, which modulate the reactivity and biological interactions of molecules incorporating this scaffold. This guide provides an in-depth exploration of the primary synthetic pathway to this molecule, focusing on the underlying reaction mechanisms, the rationale behind procedural choices, and detailed experimental protocols designed for reproducibility and validation.

Part 1: The Predominant Synthetic Strategy: A Two-Stage Approach

The most prevalent and efficient synthesis of this compound is not a direct, single-step process but rather a strategic two-stage sequence. This approach prioritizes selectivity and high yield by first establishing the carbon-sulfur bond and then elevating the oxidation state of the sulfur atom.

The core pathway is as follows:

  • Formation of the Thioether Intermediate: Synthesis of 2-methoxy-5-(methylthio)benzoic acid. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, where a suitable leaving group on the aromatic ring is displaced by a methylthiolate nucleophile.

  • Oxidation to the Sulfone: The sulfide (thioether) intermediate is then selectively oxidized to the corresponding sulfone, yielding the target molecule. This transformation is critical and can be accomplished using a variety of oxidizing agents, each with distinct mechanistic features and practical considerations.

G cluster_0 Stage 1: Thioether Formation (SNAr) cluster_1 Stage 2: Oxidation A 2-Methoxy-5-nitrobenzoic Acid (or other activated precursor) B 2-Methoxy-5-(methylthio)benzoic acid (Sulfide Intermediate) A->B  + CH3SNa (Sodium Methyl Mercaptide)  Polar Aprotic Solvent (e.g., DMF) C This compound (Target Molecule) B->C  Oxidizing Agent  (e.g., H2O2, KMnO4)

Caption: High-level overview of the two-stage synthesis pathway.

Part 2: Mechanistic Deep Dive and Experimental Causality

Stage 1: Nucleophilic Aromatic Substitution (SNAr) for Thioether Synthesis

The formation of the C-S bond relies on activating the aromatic ring to attack by a soft nucleophile like methylthiolate. This is necessary because aromatic rings are inherently electron-rich and resistant to nucleophilic attack. Activation is achieved by placing a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), ortho or para to a suitable leaving group.

The Mechanism: The SNAr reaction is generally accepted to proceed through a two-step addition-elimination sequence.[1][2]

  • Nucleophilic Attack: The methylthiolate anion (CH₃S⁻) attacks the carbon atom bearing the leaving group (e.g., a nitro group). This step is typically the rate-determining step. The attack is regioselective due to the stabilization provided by the EWG.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the electron-withdrawing group.

  • Elimination and Re-aromatization: The leaving group departs, and the aromatic system is restored, yielding the final product, 2-methoxy-5-(methylthio)benzoic acid.

While the two-step model is widely taught, recent evidence suggests that many SNAr reactions may in fact proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state.[1][3] The exact mechanism can exist on a continuum and is influenced by the specific reactants and conditions.[3]

Experimental Rationale:

  • Choice of Substrate: A precursor like 2-methoxy-5-nitrobenzoic acid is ideal. The nitro group is a powerful EWG that activates the para position for nucleophilic attack and also serves as the leaving group.

  • Choice of Nucleophile: Sodium methyl mercaptide (CH₃SNa) is a readily available and potent source of the required methylthiolate nucleophile.[4]

  • Solvent System: Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are preferred.[5] They effectively solvate the cation (Na⁺) while leaving the nucleophile (CH₃S⁻) relatively "bare" and highly reactive, thus accelerating the reaction.

Stage 2: Oxidation of the Sulfide to the Target Sulfone

This is the crucial transformation that defines the final product. The goal is to introduce two oxygen atoms to the sulfur center of the 2-methoxy-5-(methylthio)benzoic acid intermediate. This oxidation proceeds via a sulfoxide intermediate, which is then further oxidized to the sulfone.

Oxidation Mechanism (Using Hydrogen Peroxide): Hydrogen peroxide (H₂O₂) is a common, environmentally friendly choice for this oxidation, with water being the only byproduct.[6] The reaction is often catalyzed or accelerated by the presence of an acid, such as acetic acid.[7][8]

  • First Oxidation (Sulfide to Sulfoxide): The sulfur atom of the thioether acts as a nucleophile, attacking one of the electrophilic oxygen atoms of the hydrogen peroxide. This is a one-step oxygen-transfer process.[9]

  • Second Oxidation (Sulfoxide to Sulfone): The sulfoxide is less nucleophilic than the starting sulfide, making the second oxidation slower. However, under appropriate conditions (e.g., excess H₂O₂ or presence of a catalyst), the sulfur atom of the sulfoxide attacks another molecule of the oxidant to yield the final sulfone.[10] In the presence of acetic acid, the formation of peracetic acid, a more potent oxidant, can facilitate the oxidation of the sulfoxide to the sulfone.[7][10]

G cluster_mech Oxidation Mechanism with H₂O₂ Sulfide R-S-CH₃ (Sulfide) Sulfoxide R-S(O)-CH₃ (Sulfoxide) Sulfide->Sulfoxide Step 1 (Fast) Sulfone R-S(O)₂-CH₃ (Sulfone) Sulfoxide->Sulfone Step 2 (Slower) H2O_1 H₂O H2O_2 H₂O H2O2_1 H₂O₂ H2O2_1->Sulfoxide Step 1 (Fast) H2O2_2 H₂O₂ H2O2_2->Sulfone Step 2 (Slower)

Caption: Stepwise oxidation from sulfide to sulfone via a sulfoxide intermediate.

Oxidation Mechanism (Using Potassium Permanganate): Potassium permanganate (KMnO₄) is a powerful, classical oxidant that can convert sulfides directly to sulfones, often in high yield.[11]

The mechanism is not a simple oxygen atom transfer. Computational and experimental studies suggest a 1,3-dipolar cycloaddition mechanism.[12][13]

  • The permanganate ion (MnO₄⁻) adds across the sulfur atom in a concerted fashion, forming a five-membered cyclic intermediate.

  • This unstable intermediate then collapses, transferring two oxygen atoms to the sulfur and resulting in the formation of the sulfone and manganese dioxide (MnO₂), which precipitates from the reaction.[13][14]

Part 3: Validated Experimental Protocols & Data

Protocol: Oxidation of 2-Methoxy-5-(methylthio)benzoic acid with Hydrogen Peroxide

This protocol describes a robust and environmentally conscious method for the synthesis of the target compound.

Materials:

  • 2-Methoxy-5-(methylthio)benzoic acid (1.0 eq)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution, 2.5 - 3.0 eq)

  • Deionized Water

  • Sodium Thiosulfate (for quenching)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Addition of Oxidant: Cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25-30 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The formation of the sulfoxide intermediate may be observed before full conversion to the sulfone.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide. (Caution: This is an exothermic process).

  • Precipitation & Isolation: Slowly add cold deionized water to the reaction mixture until a white precipitate forms. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and salts.

  • Drying: Dry the collected solid under vacuum to yield the crude this compound.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Summary: Comparison of Oxidation Methods
Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages & Mechanistic Notes
Hydrogen Peroxide (H₂O₂) Acetic Acid, Room Temp."Green" oxidant (water byproduct), good selectivity, readily available.[6][8]Can be slow; may require a catalyst or acidic medium.[7] Proceeds via nucleophilic attack of sulfur on peroxide oxygen.[8]
Potassium Permanganate (KMnO₄) Methylene Chloride or Hexane, RT to RefluxStrong, inexpensive, high-yielding.[11]Produces stoichiometric MnO₂ waste, can be less selective with sensitive functional groups. Mechanism is a 1,3-dipolar cycloaddition.[12][13]
Peracids (e.g., m-CPBA) Chlorinated Solvents, 0 °C to RTHighly effective, predictable.Potentially explosive, requires careful handling, stoichiometric organic waste.
Oxone® (KHSO₅) Methanol/Water, RTStable solid, easy to handle, effective.Can be less cost-effective for large-scale synthesis.

Conclusion

The synthesis of this compound is a well-established process that hinges on the strategic oxidation of a thioether precursor. Understanding the underlying mechanisms—from the initial SNAr reaction to the nuanced chemistry of sulfide oxidation—is paramount for process optimization, troubleshooting, and ensuring the synthesis is both efficient and robust. The choice of oxidizing agent represents a critical decision point, balancing factors of reactivity, cost, safety, and environmental impact. The hydrogen peroxide-based method, in particular, offers a reliable and sustainable route that aligns with the principles of modern green chemistry.

References

solubility of 2-Methoxy-5-(methylsulfonyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-(methylsulfonyl)benzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals.[1] We will explore the molecular factors governing its solubility, present a structured approach to experimental solubility determination, and provide an illustrative analysis of its solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility behavior of this compound to facilitate robust process development and formulation design.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility. For an API like this compound, which serves as a vital building block in pharmaceutical synthesis, a thorough understanding of its solubility is paramount.[1] This knowledge is essential for:

  • Process Chemistry: Optimizing reaction conditions, controlling crystallization and purification processes, and ensuring high yield and purity of the final product.

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, and predicting the dissolution behavior of solid dosage forms.[2]

  • Analytical Method Development: Preparing stock solutions and standards for assays such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This guide will provide both the theoretical underpinnings and practical methodologies for assessing the solubility of this compound.

Physicochemical Properties of this compound

Understanding the molecular structure and inherent properties of this compound is the first step in predicting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₁₀O₅S[3][4]
Molecular Weight 230.24 g/mol [4]
Appearance White to off-white solid[3]
Melting Point 190 °C[5]
pKa (Predicted) 3.49 ± 0.10[5]
LogP (Predicted) 1.877[5]
Structure
alt text

The structure reveals several key functional groups that dictate its solubility:

  • Carboxylic Acid Group (-COOH): This acidic group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar and protic solvents. Its ability to ionize in basic conditions can dramatically increase aqueous solubility.

  • Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor.

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, aprotic group that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.[3]

  • Aromatic Ring: The benzene ring provides a hydrophobic character to the molecule.

The interplay between the polar functional groups and the nonpolar aromatic backbone suggests that this compound will exhibit a wide range of solubilities in different organic solvents, with a general preference for polar solvents.[3]

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the determination of solubility must be conducted under conditions of thermodynamic equilibrium. This contrasts with kinetic solubility, which can often overestimate the true solubility due to the formation of supersaturated or metastable solutions.[6] The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Principle: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[6] This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution, and the concentration of the dissolved solute is constant.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess amount of API prep2 Add known volume of solvent prep1->prep2 1. equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil 2. sample Allow solid to settle equil->sample 3. filter Filter supernatant (e.g., 0.45 µm PTFE filter) sample->filter 4. dilute Dilute sample if necessary filter->dilute 5. quant Analyze by validated HPLC or UV-Vis method dilute->quant 6. calc Calculate concentration against a standard curve quant->calc 7.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 48 hours). Preliminary experiments should be conducted to confirm the time required to reach equilibrium, which is achieved when the concentration of the solute in solution does not change over subsequent time points.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent artificially high results.

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A standard curve prepared from known concentrations of this compound should be used to accurately determine the concentration of the sample.

  • Calculation: Calculate the solubility, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Solubility Profile of this compound: An Illustrative Analysis

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane Nonpolar0.1< 0.1< 0.0004
Toluene Nonpolar (Aromatic)2.41.20.0052
Dichloromethane Polar Aprotic3.15.50.0239
Ethyl Acetate Polar Aprotic4.415.80.0686
Acetone Polar Aprotic5.145.20.1963
Isopropanol Polar Protic3.938.50.1672
Ethanol Polar Protic4.360.10.2610
Methanol Polar Protic5.185.70.3722
N,N-Dimethylformamide (DMF) Polar Aprotic6.4> 200> 0.8686
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2> 200> 0.8686
Analysis of Solubility Trends

The illustrative data reveals a clear correlation between solvent polarity and the solubility of this compound.

G cluster_solubility Solubility Trend cluster_solvents Solvent Polarity Low Low Solubility Med Moderate Solubility High High Solubility Med->High Increased polarity Nonpolar Nonpolar (Hexane, Toluene) Nonpolar->Low Poor interaction PolarAprotic Polar Aprotic (DCM, EtOAc, Acetone) PolarAprotic->Med Dipole-dipole interactions PolarProtic Polar Protic (Alcohols) PolarProtic->High H-bonding is key

Caption: Relationship between solvent polarity and solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is very low. The energy required to break the crystal lattice of the highly polar solid is not compensated by the weak van der Waals interactions with nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility increases significantly. These solvents can engage in dipole-dipole interactions with the methylsulfonyl group and act as hydrogen bond acceptors for the carboxylic acid proton.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is observed. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all the polar functional groups of the molecule, particularly the carboxylic acid.

  • Highly Polar Aprotic Solvents (e.g., DMSO, DMF): The compound is freely soluble. These solvents have strong dipole moments and are excellent hydrogen bond acceptors, effectively solvating the molecule.

Conclusion and Future Directions

This guide has detailed the critical importance of understanding the for pharmaceutical development. We have outlined a robust, self-validating experimental protocol based on the equilibrium shake-flask method for generating reliable solubility data. The illustrative analysis demonstrates a strong dependence of solubility on solvent polarity and hydrogen bonding capacity, a direct consequence of the compound's molecular structure.

For drug development professionals, generating precise, in-house solubility data using the described methodologies is a crucial first step. This data will directly inform the selection of solvent systems for synthesis, purification, and formulation, ultimately leading to more efficient and robust manufacturing processes. Future work could involve investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, and exploring co-solvent systems to fine-tune solubility for specific applications.

References

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of substituted benzamide antipsychotic drugs. The narrative delves into the historical context of its development, detailed physicochemical properties, and robust synthetic methodologies. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as a critical resource for researchers in medicinal chemistry and process development.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the development of the substituted benzamide class of antipsychotic medications.[1] While the exact first synthesis of this specific benzoic acid derivative is not prominently documented in publicly available literature, its history is best understood through the lens of the therapeutic agents it helps create.

The journey of substituted benzamides in psychiatry began with the synthesis of sulpiride, which was later refined to more modern and selective compounds like amisulpride.[1][2] These drugs exhibit a unique dual-action mechanism, targeting dopamine D2 and D3 receptors.[1] At lower doses, they preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which is beneficial in treating depressive symptoms.[1][2] At higher doses, their action on postsynaptic receptors in the limbic system produces an antipsychotic effect.[1] this compound emerged as a crucial building block in the synthesis of these neurologically active compounds, including tiapride, which is used to treat a variety of neurological and psychiatric disorders.[3] Its molecular framework provides the necessary scaffold for the introduction of pharmacophoric features essential for interaction with dopamine receptors.[4]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[5] Its chemical structure, featuring a methoxy group, a methylsulfonyl group, and a carboxylic acid on a benzene ring, dictates its physical and chemical properties.[5] The carboxylic acid group confers moderate solubility in polar solvents such as water and alcohols.[5]

PropertyValueSource(s)
Molecular Formula C9H10O5S[2]
Molecular Weight 230.24 g/mol [2]
CAS Number 50390-76-6[2]
Melting Point 190 °C[2]
Boiling Point (Predicted) 467.9 °C at 760 mmHg[2]
Density (Predicted) 1.372 g/cm³[2]
pKa (Predicted) 3.49 ± 0.10[2]
Solubility Slightly soluble in DMSO and Methanol (with heating)[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from readily available precursors like salicylic acid or methyl salicylate.[6][7] The key transformations involve etherification of the phenolic hydroxyl group, followed by sulfonation of the aromatic ring.

Synthetic Pathway Overview

A common synthetic route commences with the methylation of the phenolic hydroxyl group of a salicylic acid derivative, followed by chlorosulfonation and subsequent reaction to introduce the methylsulfonyl group.

Synthesis_of_2_Methoxy_5_methylsulfonyl_benzoic_acid cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Salicylic_Acid Salicylic Acid 2_Methoxybenzoic_acid 2-Methoxybenzoic acid Salicylic_Acid->2_Methoxybenzoic_acid Methylation (e.g., Dimethyl sulfate) Methyl_Salicylate Methyl Salicylate Methyl_Salicylate->2_Methoxybenzoic_acid Hydrolysis after Methylation 2_Methoxy_5_chlorosulfonyl_benzoic_acid 2-Methoxy-5-(chlorosulfonyl)benzoic acid 2_Methoxybenzoic_acid->2_Methoxy_5_chlorosulfonyl_benzoic_acid Chlorosulfonation (Chlorosulfonic acid) Target_Compound This compound 2_Methoxy_5_chlorosulfonyl_benzoic_acid->Target_Compound Reaction with a methylating agent and subsequent hydrolysis

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are synthesized from various patented and published methods, representing a common approach to the synthesis.

Step 1: Synthesis of 2-Methoxybenzoic acid from Salicylic Acid [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve salicylic acid in an appropriate solvent such as acetone.

  • Base Addition: Add a base, for example, potassium carbonate, to the solution.

  • Methylation: Introduce a methylating agent, like dimethyl sulfate, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, filter the reaction mixture and acidify the filtrate to precipitate the 2-methoxybenzoic acid. The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic acid from 2-Methoxybenzoic acid [6]

  • Reaction Setup: Carefully add 2-methoxybenzoic acid in portions to an excess of chlorosulfonic acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) for a few hours.

  • Work-up and Isolation: Cautiously pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product. The solid 2-Methoxy-5-(chlorosulfonyl)benzoic acid is then collected by filtration and washed with cold water.

Step 3: Synthesis of this compound

This step typically involves the reduction of the sulfonyl chloride to a sulfinic acid, followed by methylation, or direct reaction with a suitable methylating agent under reductive conditions. The specifics of this step can vary, and different patents describe various reagents and conditions to achieve this transformation.[7]

Mechanistic Insights: The Sulfonation Step

The sulfonation of 2-methoxybenzoic acid is a key step governed by the principles of electrophilic aromatic substitution. The methoxy (-OCH3) group is an ortho-, para-director and an activating group, while the carboxylic acid (-COOH) group is a meta-director and a deactivating group.

The strong activating and ortho-, para-directing effect of the methoxy group dominates, directing the incoming electrophile (SO3 or its protonated form) to the positions ortho and para to it. The para position (position 5) is sterically less hindered than the ortho position (position 3), leading to the preferential formation of 2-Methoxy-5-(chlorosulfonyl)benzoic acid.

Sulfonation_Mechanism 2_Methoxybenzoic_acid 2-Methoxybenzoic acid Sigma_Complex Sigma Complex (Resonance Stabilized) 2_Methoxybenzoic_acid->Sigma_Complex Electrophilic Attack at C5 Electrophile Electrophile (SO3H+) Electrophile->Sigma_Complex Product 2-Methoxy-5-(sulfonyl)benzoic acid Sigma_Complex->Product Deprotonation

Caption: Simplified mechanism of electrophilic sulfonation of 2-methoxybenzoic acid.

Application in the Synthesis of Substituted Benzamides

The primary and most significant application of this compound is as a pivotal intermediate in the industrial synthesis of amisulpride and tiapride.[4][8]

Synthesis of Amisulpride

In the synthesis of amisulpride, the carboxylic acid group of this compound is typically activated, for example, by converting it to an acyl chloride.[9] This activated intermediate is then reacted with 2-(aminomethyl)-1-ethylpyrrolidine to form the final amide bond of the amisulpride molecule.[9][10]

Amisulpride_Synthesis 2_Methoxy_5_acid This compound Acyl_Chloride Acyl Chloride Intermediate 2_Methoxy_5_acid->Acyl_Chloride Step 1 Activation Activation (e.g., Thionyl Chloride) Activation->Acyl_Chloride Amisulpride Amisulpride Acyl_Chloride->Amisulpride Step 2: Amidation Amine 2-(Aminomethyl)-1-ethylpyrrolidine Amine->Amisulpride

Caption: Final steps in the synthesis of Amisulpride.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11]

Conclusion

This compound, while not a therapeutic agent itself, holds a critical position in the synthesis of important neuropsychiatric drugs. Its well-established synthetic routes and understood chemical properties make it a valuable tool for medicinal chemists and process development scientists. This guide has provided an in-depth overview of its history, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge for its effective utilization.

References

A Technical Guide to Investigating the Potential Biological Activity of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-5-(methylsulfonyl)benzoic acid is a well-characterized chemical intermediate, primarily recognized for its role as a key precursor in the synthesis of several substituted benzamide antipsychotic drugs, including Sulpiride, Amisulpride, and Tiapride.[1][2][3][4] While the compound itself is not marketed as a therapeutic agent, its integral role in the formation of potent neuroleptics suggests that its core structure may possess inherent biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential pharmacodynamics of this compound. We will explore a structure-activity relationship (SAR)-driven hypothesis, focusing on its likely interaction with dopamine receptors, and present a logical, tiered experimental plan to elucidate its mechanism of action and potential therapeutic utility. A secondary hypothesis regarding potential anti-inflammatory effects will also be briefly considered.[5]

Introduction: The Rationale for Investigation

The principle of SAR is a cornerstone of medicinal chemistry, suggesting that the biological activity of a molecule is intrinsically linked to its chemical structure. This compound serves as the foundational scaffold for drugs known to be highly selective antagonists of dopamine D2 and D3 receptors.[3][5][6][7] These derivatives owe their therapeutic efficacy in treating psychosis to their ability to modulate dopaminergic neurotransmission in the mesolimbic and mesocortical pathways of the brain.[8][9]

This established lineage provides a compelling rationale for investigating the parent compound. It is plausible that this compound itself retains a degree of affinity for these same receptors. Characterizing this activity is crucial for several reasons:

  • Novel Lead Discovery: The compound could represent a novel, simplified lead molecule for the development of new central nervous system (CNS) agents.

  • Understanding Impurity Profiles: As a known impurity of Tiapride, understanding its biological activity is important for comprehensive drug safety and toxicology assessments.[1]

  • SAR Deconstruction: Evaluating the parent scaffold helps to deconstruct the SAR of the final drug products, clarifying the contribution of the core benzoic acid structure versus the appended side chains.

Our primary hypothesis is that this compound functions as an antagonist at dopamine D2/D3 receptors. This guide outlines a systematic, multi-stage research program to test this hypothesis, beginning with in vitro receptor binding and functional assays, and progressing to in vivo models of antipsychotic efficacy.

Hypothesized Mechanism of Action: Dopamine Receptor Antagonism

The derivatives of this compound, such as Amisulpride and Sulpiride, exert their antipsychotic effects by blocking postsynaptic D2 and D3 receptors.[10][11][12] At high doses, this blockade reduces the excessive dopamine signaling associated with the positive symptoms of schizophrenia.[6][9] We hypothesize that the parent compound will exhibit a similar, albeit potentially less potent, antagonist profile.

The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o pathway.[13] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will bind to the receptor but will not trigger this conformational change, thereby blocking the action of the endogenous agonist, dopamine.

Dopamine_Receptor_Antagonism Hypothesized antagonist action at a dopamine D2 receptor. cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles D2_Receptor Dopamine D2 Receptor (Gi/o) Dopamine_Vesicle->D2_Receptor Dopamine Release Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Reduces Test_Compound 2-Methoxy-5- (methylsulfonyl)benzoic acid Test_Compound->D2_Receptor Blocks Binding (Antagonist Action) In_Vitro_Workflow start Start receptor_binding Step 1: Radioligand Binding Assay (Target: Human D2 Receptor) start->receptor_binding functional_assay Step 2: cAMP Functional Assay (Antagonist Mode) receptor_binding->functional_assay If binding is confirmed data_analysis Step 3: Data Analysis (Calculate Ki and IC50) functional_assay->data_analysis conclusion Conclusion: Quantified D2 Receptor Antagonist Potency data_analysis->conclusion In_Vivo_Workflow start Start: Select Male Wistar Rats or C57BL/6 Mice acclimatize Step 1: Acclimatization (7 days) & Habituation to Test Arena start->acclimatize dosing Step 2: Pre-treatment (i.p. injection of Vehicle, Test Compound, or Positive Control) acclimatize->dosing stimulant Step 3: Psychostimulant Challenge (i.p. injection of d-amphetamine) dosing->stimulant 30 min post-treatment locomotion Step 4: Locomotor Activity Recording (Automated activity chambers for 90-120 min) stimulant->locomotion analysis Step 5: Data Analysis (Total distance traveled, stereotypy counts) locomotion->analysis conclusion Conclusion: Does the compound reduce hyperlocomotion? analysis->conclusion

References

2-Methoxy-5-(methylsulfonyl)benzoic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic Acid Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide range of therapeutic agents. This technical guide provides an in-depth exploration of this chemical core, beginning with its synthesis, delving into the structure-activity relationships of its derivatives, and culminating in a case study of a clinically successful drug, Itopride. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

The Core Scaffold: Synthesis and Properties

This compound is an aromatic compound featuring a benzoic acid core substituted with a methoxy group and a methylsulfonyl group.[1] These functional groups are critical: the carboxylic acid provides a key hydrogen bonding point for receptor interaction, the methoxy group influences conformation and metabolic stability, and the electron-withdrawing methylsulfonyl group modulates the acidity of the carboxylic acid and can participate in additional interactions.[1]

Physicochemical Properties

The compound typically presents as a white to off-white solid with moderate solubility in polar organic solvents.[1][2]

PropertyValue
Molecular FormulaC₉H₁₀O₅S[1][2]
Molecular Weight230.24 g/mol [2]
Melting Point~190 °C[2]
pKa~3.49 (Predicted)[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors5[2]

Table 1: Key physicochemical properties of this compound.

Validated Synthetic Workflow

The synthesis of the core scaffold is a well-established multi-step process, often commencing from inexpensive starting materials like salicylic acid or its esters.[3][4][5] The following protocol outlines a common and reliable route starting from 2-methoxybenzoic acid, which itself can be synthesized from salicylic acid.[3][5] This process is designed as a self-validating system, with checkpoints for purification and characterization to ensure the integrity of intermediates and the final product.

Caption: High-level workflow for the synthesis of the core scaffold.

Step-by-Step Laboratory Protocol:

  • Chlorosulfonation:

    • Action: Carefully add 2-methoxybenzoic acid (1.0 eq) in portions to an ice-cooled vessel containing an excess of chlorosulfonic acid (5-7 eq).

    • Rationale: Chlorosulfonic acid is a powerful sulfonating agent. The excess ensures complete reaction, and the low initial temperature is critical to control the highly exothermic reaction and prevent degradation or unwanted side reactions.

    • Execution: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor progress via Thin Layer Chromatography (TLC).

    • Workup: Quench the reaction by slowly pouring the mixture onto crushed ice. The product, 2-methoxy-5-(chlorosulfonyl)benzoic acid, precipitates and is isolated by vacuum filtration.

  • Reduction to Sulfinic Acid:

    • Action: Add the dried sulfonyl chloride intermediate to an aqueous solution of sodium sulfite (2.5 eq).

    • Rationale: Sodium sulfite is a mild and effective reducing agent for converting the sulfonyl chloride to a sodium sulfinate salt.

    • Execution: Heat the mixture to 70-80°C for 1-2 hours.

    • Workup: After cooling, acidify the solution with HCl to precipitate the 2-methoxy-5-(sulfino)benzoic acid, which is then isolated by filtration.

  • S-Methylation:

    • Action: Dissolve the sulfinic acid intermediate in an aqueous base (e.g., NaOH) and add dimethyl sulfate (1.5 eq) dropwise.

    • Rationale: The basic conditions deprotonate the sulfinic acid, forming a nucleophilic sulfinate anion. Dimethyl sulfate is a potent electrophile and methylating agent. Maintaining a basic pH (8-10) is crucial to keep the sulfinate deprotonated and to neutralize the sulfuric acid byproduct of the reaction.

    • Execution: Stir at room temperature for 4-6 hours, maintaining pH with base addition as needed.

    • Workup: Acidify the final mixture with HCl to precipitate the crude this compound.

  • Final Purification (Self-Validation):

    • Action: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water).

    • Rationale: Recrystallization is a critical final step to remove impurities. The purity of the final product must be validated by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and integrity before use in further synthetic steps.

Medicinal Chemistry Applications and Analogs

The true value of the this compound scaffold lies in its derivatization. The carboxylic acid is readily converted to amides and esters, providing a handle to attach diverse chemical moieties and explore structure-activity relationships (SAR).

Case Study: Itopride

A prime example of a successful drug derived from this scaffold is Itopride , a prokinetic agent used to treat gastrointestinal disorders like functional dyspepsia.[6][7] Itopride is an amide derivative, specifically N-[4-[2-(dimethylamino)ethoxy]benzyl]-2-methoxy-5-(methylsulfonyl)benzamide.[6]

Mechanism of Action: Itopride exhibits a unique dual mechanism of action.[7][8][9]

  • Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gut. By blocking D2 receptors, Itopride removes this inhibitory brake, promoting the release of acetylcholine and enhancing gastrointestinal motility.[7][8]

  • Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the AChE enzyme, which is responsible for breaking down acetylcholine.[7][10] This inhibition leads to increased levels and prolonged availability of acetylcholine at the neuromuscular junction in the gut, further stimulating muscle contraction and peristalsis.[8]

This combined action makes Itopride a highly effective prokinetic agent.[8]

G cluster_0 Itopride's Dual-Action Prokinetic Effect Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh Acetylcholine (ACh) Levels D2R->ACh Promotes ACh Release AChE->ACh Prevents ACh Breakdown GI_Motility Enhanced Gastrointestinal Motility ACh->GI_Motility STIMULATES

Caption: The dual mechanism of Itopride leading to enhanced GI motility.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzamide scaffold has yielded crucial insights for designing new inhibitors for various targets, from acetylcholinesterase to histone deacetylases (HDACs).[11][12] The following table summarizes general SAR trends observed across multiple studies involving benzamide derivatives.

Molecular RegionModificationGeneral Impact on Biological ActivityRationale & Causality
Amide Linker Replacement with ester or reverse amideOften leads to a significant loss of activity.The specific hydrogen bonding capability (donor/acceptor pattern) of the amide is frequently critical for anchoring the molecule in the target's binding pocket.
Substituent at C5 Replacement of methylsulfonyl with other groups (e.g., morpholine, thiophene, halogens).Activity is highly dependent on the target. The electron-withdrawing nature and size of the group are key.[13]This position often points towards a solvent-exposed region or a secondary pocket, where modulating size, lipophilicity, and electronics can fine-tune potency and selectivity.[13]
Methoxy Group at C2 Removal or replacement with larger alkoxy groups.Generally detrimental to activity.The methoxy group helps to lock the conformation of the amide bond, pre-organizing the molecule for optimal binding and preventing free rotation, which would be entropically unfavorable.
Amine Moiety (e.g., in Itopride's side chain) Varying substitution (ortho-, meta-, para-) on attached phenyl rings.The position of substituents dramatically influences potency and selectivity.[12][14]The spatial arrangement of this part of the molecule is critical for interaction with secondary binding sites or for optimizing pharmacokinetic properties. Para-substitution is often favored.[12]

Table 2: Generalized Structure-Activity Relationship (SAR) for 2-Methoxy-5-(methylsulfonyl)benzamide Analogs.

Conclusion and Future Outlook

The this compound core and its benzamide derivatives represent a highly fruitful area of medicinal chemistry. The straightforward and scalable synthesis allows for the creation of diverse chemical libraries. The clinical success of Itopride validates the scaffold's utility and favorable pharmacokinetic profile.

Future research is poised to expand the application of this core beyond prokinetic agents. Studies have already explored its use in developing inhibitors for targets like Mycobacterium tuberculosis and various enzymes, demonstrating its wide-ranging potential.[13][15] By applying modern drug design principles and iteratively exploring the rich structure-activity relationships, this versatile scaffold will undoubtedly continue to yield novel and impactful therapeutic candidates.

References

Methodological & Application

Application Notes & Protocols: 2-Methoxy-5-(methylsulfonyl)benzoic Acid as a Pivotal Intermediate in the Synthesis of Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide on the application of 2-Methoxy-5-(methylsulfonyl)benzoic acid as a key chemical intermediate in the synthesis of modern antipsychotic drugs. Its primary focus is on the synthesis of amisulpride, a widely used atypical antipsychotic for treating schizophrenia. We will explore the physicochemical properties of this intermediate, the rationale behind its use in medicinal chemistry, a detailed, step-by-step protocol for the synthesis and purification of amisulpride, and the analytical methods for its characterization. This guide is intended to provide both the theoretical foundation and practical instruction necessary for researchers in pharmaceutical development and organic synthesis.

Introduction: The Strategic Importance of a Benzamide Building Block

In the landscape of neuropharmacology, substituted benzamides represent a crucial class of compounds, forming the structural core of several effective antipsychotic agents.[1] These drugs primarily exert their therapeutic effects by modulating dopaminergic and serotonergic pathways in the central nervous system, often acting as selective antagonists for dopamine D2/D3 and serotonin 5-HT₂A receptors.[2][3]

This compound (CAS No: 50390-76-6) has emerged as a strategically important starting material in this field.[4] It is a substituted benzoic acid derivative whose structure is primed for the synthesis of complex active pharmaceutical ingredients (APIs).[4][5] The molecule's functional groups—a carboxylic acid, a methoxy group, and a methylsulfonyl group—provide a unique combination of reactivity and physicochemical properties. This makes it an ideal precursor for producing antipsychotic medications, most notably Amisulpride.[4][6] The presence of these groups allows for selective chemical modifications, which is a critical aspect of modern drug design and synthesis.[4]

Physicochemical Profile of the Intermediate

A thorough understanding of the starting material's properties is fundamental for process optimization, safety, and quality control. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 50390-76-6[7]
Molecular Formula C₉H₁₀O₅S[5][7]
Molecular Weight 230.24 g/mol [7]
Appearance White to off-white solid/crystalline powder[5]
Melting Point ~190 °C[7]
Boiling Point 467.9 °C at 760 mmHg[7]
Solubility Slightly soluble in DMSO and Methanol (with heating)[7]
pKa 3.49 ± 0.10 (Predicted)[7]
Storage Sealed in a dry place at room temperature[7]

Rationale for Use in Antipsychotic Synthesis: The Amisulpride Pathway

The primary application of this compound is as a direct precursor in the industrial synthesis of Amisulpride.[2] Amisulpride is an atypical antipsychotic effective against both the positive and negative symptoms of schizophrenia.[2] Its mechanism involves selective antagonism of presynaptic D2/D3 autoreceptors at low doses and postsynaptic D2/D3 receptors at higher doses.[2]

The synthesis of Amisulpride from this intermediate is a classic example of amidation , a fundamental reaction in pharmaceutical chemistry. The core transformation involves forming an amide bond between the carboxylic acid group of the benzoic acid derivative and a primary or secondary amine. In this case, the amine is (S)-N-((1-ethylpyrrolidin-2-yl)methyl)amine.

However, a direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. To achieve an efficient reaction under milder conditions, the carboxylic acid must first be "activated". This involves converting the hydroxyl group (-OH) of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Common activation strategies include conversion to an acyl chloride or the use of coupling agents.[8][9]

G cluster_0 Core Reactants cluster_1 Reaction Process cluster_2 Final Product A This compound C Step 1: Activation of Carboxylic Acid (e.g., via Acyl Chloride formation) A->C Activating Agent (e.g., Thionyl Chloride) B N-ethyl-2-aminomethylpyrrolidine D Step 2: Amide Bond Formation (Nucleophilic Acyl Substitution) B->D Amine Reactant C->D E Amisulpride (API) D->E Purification G start Start step1 Step 1: Dissolve Benzoic Acid Derivative - Add precursor to anhydrous DCM. - Stir under inert atmosphere (N₂). start->step1 step2 Step 2: Form Acyl Chloride - Cool solution to 0°C. - Add Thionyl Chloride dropwise. - Warm to RT, stir for 2-4 hours. step1->step2 step4 Step 4: Amidation Reaction - Cool acyl chloride solution to 0°C. - Add amine solution dropwise. - Stir overnight at RT. step2->step4 step3 Step 3: Prepare Amine Solution - In a separate flask, dissolve amine and TEA in DCM. step3->step4 step5 Step 5: Quench and Extract - Quench with sat. NaHCO₃ solution. - Separate organic layer. - Extract aqueous layer with DCM. step4->step5 step6 Step 6: Dry and Concentrate - Combine organic layers. - Dry over MgSO₄, filter. - Evaporate solvent under reduced pressure. step5->step6 step7 Step 7: Purify by Recrystallization - Dissolve crude product in hot acetone. - Cool to induce crystallization. - Filter and dry the solid. step6->step7 end End: Pure Amisulpride step7->end

References

Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid (CAS No: 50390-76-6), a key intermediate in pharmaceutical development.[1] The protocol details a robust two-step synthetic pathway commencing with the preparation of the thioether intermediate, 2-methoxy-5-(methylthio)benzoic acid, followed by its controlled oxidation to the target sulfone. This guide is designed for researchers in organic chemistry and drug development, offering in-depth procedural instructions, explanations of the underlying chemical principles, critical safety protocols, and methods for characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction and Significance

This compound is a valuable building block in medicinal chemistry. The presence of the methoxy, sulfonyl, and carboxylic acid functional groups provides multiple points for molecular modification, making it an important precursor for various pharmacologically active compounds. The sulfone moiety, in particular, is a common feature in many therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.

This protocol outlines a reliable and scalable laboratory synthesis. The chosen synthetic route involves two primary transformations:

  • Nucleophilic Aromatic Substitution: Formation of a thioether intermediate, 2-methoxy-5-(methylthio)benzoic acid, from a commercially available halogenated precursor.

  • Oxidation: Conversion of the thioether to the corresponding sulfone using a potent and selective oxidizing agent.

This approach is advantageous due to the accessibility of starting materials and the generally high yields achieved under mild reaction conditions.[2]

Synthetic Scheme and Workflow

The overall synthetic pathway is illustrated below. The process begins with 2-methoxy-5-bromobenzoic acid, which undergoes nucleophilic substitution with sodium thiomethoxide to yield the thioether intermediate. This intermediate is then oxidized using potassium permanganate to afford the final product.

Synthesis_Workflow A 2-Methoxy-5-bromobenzoic Acid (Starting Material) B 2-Methoxy-5-(methylthio)benzoic Acid (Intermediate) A->B dummy1 C This compound (Final Product) B->C dummy2 R1 1. Sodium Thiomethoxide (NaSMe) 2. DMF, Heat R1->dummy1 R2 1. Potassium Permanganate (KMnO₄) 2. Acetic Acid, Heat R2->dummy2

Caption: Workflow for the two-step synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Synthesis of 2-Methoxy-5-(methylthio)benzoic Acid

Rationale: This step involves a nucleophilic aromatic substitution reaction. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium thiomethoxide and facilitates the displacement of the bromide ion from the aromatic ring.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
2-Methoxy-5-bromobenzoic acid 22921-68-2 231.05 10.0 g 43.26 mmol
Sodium thiomethoxide (CH₃SNa) 5188-07-8 70.09 3.64 g 51.92 mmol
N,N-Dimethylformamide (DMF) 68-12-2 - 100 mL -
1 M Hydrochloric Acid (HCl) 7647-01-0 - ~50 mL -
Ethyl Acetate 141-78-6 - 200 mL -
Brine (Saturated NaCl solution) - - 50 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet

  • Magnetic stirrer and hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the 250 mL three-neck flask, add 2-methoxy-5-bromobenzoic acid (10.0 g) and DMF (100 mL). Stir the mixture under a nitrogen atmosphere until the solid dissolves.

  • Carefully add sodium thiomethoxide (3.64 g) to the solution in portions. Note: The reaction is exothermic.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.

  • Acidify the aqueous solution to a pH of 2-3 by slowly adding 1 M HCl. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • For further purification, dissolve the crude solid in ethyl acetate (150 mL), transfer to a separatory funnel, and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the intermediate product, 2-methoxy-5-(methylthio)benzoic acid, as a solid.[3][4]

Step 2: Synthesis of this compound

Rationale: The sulfur atom in the thioether is oxidized to a sulfone using potassium permanganate (KMnO₄).[5] Acetic acid serves as the solvent and helps to activate the permanganate. The reaction is highly exothermic and requires careful temperature control. The purple color of the permanganate ion serves as a visual indicator; its disappearance signals consumption. A final quench with sodium bisulfite removes any excess oxidant and manganese dioxide byproduct.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
2-Methoxy-5-(methylthio)benzoic acid 61694-97-1 198.24 8.0 g 40.35 mmol
Potassium Permanganate (KMnO₄) 7722-64-7 158.03 7.66 g 48.42 mmol
Glacial Acetic Acid 64-19-7 - 120 mL -
Sodium Bisulfite (NaHSO₃) 7631-90-5 - As needed -

| Ice-cold Water | - | - | 400 mL | - |

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and hotplate

  • Ice bath

  • Thermometer

  • Dropping funnel

Procedure:

  • In the 500 mL flask, dissolve 2-methoxy-5-(methylthio)benzoic acid (8.0 g) in glacial acetic acid (120 mL).

  • Cool the solution to 10-15 °C using an ice bath.

  • In a separate beaker, prepare a solution of potassium permanganate (7.66 g) in 80 mL of water. Caution: KMnO₄ is a strong oxidizer.

  • Slowly add the KMnO₄ solution to the reaction flask via a dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C. The mixture will turn deep purple and then gradually form a brown precipitate (MnO₂).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours, or until the purple color has completely faded.

  • Cool the mixture again in an ice bath. Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless or pale yellow.

  • Pour the resulting solution into 400 mL of ice-cold water. A white precipitate of the final product will form.

  • Stir the suspension in an ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.[1]

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., strong S=O stretches for the sulfone at ~1300 and ~1150 cm⁻¹).

  • Melting Point: To assess the purity of the final product.

Environment, Health, and Safety (EHS) Considerations

Adherence to safety protocols is paramount. The following hazards must be considered:

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cause fires or explosions upon contact with combustible materials.[6][7] It is harmful if swallowed and causes severe skin burns and eye damage.[6][7] Always wear gloves, safety goggles, and a lab coat.[8] Handle away from acids and flammable materials.[9]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood to avoid inhaling vapors.

  • Sodium Thiomethoxide: Flammable solid and corrosive. Handle under an inert atmosphere as it is moisture-sensitive.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Aqueous waste containing manganese salts should be treated as hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Spills: For KMnO₄ spills, cover with a non-combustible absorbent material like sand or soda ash and place in a designated container for disposal.[6]

References

Application Notes & Protocols: High-Purity Isolation of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Development Scientists

Abstract

This comprehensive guide provides detailed protocols and expert insights into the purification of 2-Methoxy-5-(methylsulfonyl)benzoic acid (CAS: 50390-76-6), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic medications.[1] Achieving high purity of this compound is critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines three primary purification techniques: acid-base extraction, recrystallization, and preparative column chromatography. Each section explains the underlying chemical principles, offers step-by-step protocols, and includes expert commentary on optimizing outcomes. The guide concludes with methods for purity validation, ensuring a self-validating workflow for researchers and drug development professionals.

Compound Profile and Purification Strategy

This compound is a substituted benzoic acid derivative characterized by its acidic carboxylic group and polar sulfonyl moiety. These features dictate its chemical behavior and provide the handles necessary for effective purification. The primary goal is to remove unreacted starting materials, reaction by-products, and other process-related impurities.

A multi-step approach is typically most effective, beginning with a bulk purification method to remove the majority of impurities, followed by a fine purification technique to achieve high purity levels (>99%).

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a logical purification strategy.

PropertyValueSignificance for Purification
CAS Number 50390-76-6Unique identifier for substance tracking.
Molecular Formula C₉H₁₀O₅S[2]Used to calculate molecular weight and for elemental analysis.
Molecular Weight 230.24 g/mol [2]Essential for calculating molar quantities in protocols.
Appearance White to off-white solid[3]Visual indicator of initial purity; color may suggest impurities.
Melting Point 190-193 °C[4]A sharp melting point range is a key indicator of high purity.
Predicted pKa 3.49 ± 0.10[2]Confirms its acidic nature, making acid-base extraction a primary purification method.
Solubility Slightly soluble in methanol (when heated) and DMSO[2]. Moderately soluble in other polar solvents.[3]Critical for selecting an appropriate recrystallization solvent.
Recommended Purification Workflow

The selection of a purification technique depends on the initial purity of the crude material and the final purity required. The following workflow provides a logical progression for achieving high-purity this compound.

Purification_Workflow cluster_0 Purification Strategy Crude Crude Material (Post-Synthesis) Initial_QC Initial Purity Assessment (TLC, HPLC) Crude->Initial_QC Extraction Protocol 1: Acid-Base Extraction (Bulk Purification) Initial_QC->Extraction Major impurities present Recrystal Protocol 2: Recrystallization (Purity Enhancement) Extraction->Recrystal Chromatography Protocol 3: Column Chromatography (High-Purity Polish) Recrystal->Chromatography Higher purity needed Final_QC Final Purity Validation (HPLC, MP, NMR) Recrystal->Final_QC Purity goal met Chromatography->Final_QC Pure_Product Pure Product (>99% Purity) Final_QC->Pure_Product

Figure 1: Recommended workflow for the purification of this compound.

Protocol 1: Acid-Base Extraction

Scientific Principle

This technique leverages the acidic nature of the target compound (pKa ≈ 3.49) to separate it from neutral or basic impurities.[5] By treating an organic solution of the crude material with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding sodium carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the separated aqueous layer regenerates the pure, insoluble carboxylic acid, which precipitates out of solution.[6][7]

AcidBase_Principle cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase MMSBA_H MMSBA-COOH (Soluble) MMSBA_Na MMSBA-COO⁻Na⁺ (Soluble) MMSBA_H->MMSBA_Na + NaHCO₃ (Extraction) Impurity_N Neutral Impurities (Soluble) Impurity_N->Impurity_N Remains in Organic Layer Precipitate Pure MMSBA-COOH (Precipitate) MMSBA_Na->Precipitate + HCl (Precipitation) Base NaHCO₃ (aq) Acid HCl (aq)

Figure 2: Principle of acid-base extraction for purifying the target compound (MMSBA).

Detailed Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL. Transfer the solution to a separatory funnel.

  • Base Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expertise & Experience: A weak base like sodium bicarbonate is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of other functional groups and to selectively extract stronger acids like carboxylic acids over weaker ones like phenols, if present.[6]

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from the evolved CO₂ gas.[5] Place the funnel in a ring stand and allow the layers to fully separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction (steps 2-4) on the remaining organic layer one to two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.

    • Trustworthiness: This repetition maximizes yield and ensures the protocol is robust.

  • Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small volume of the organic solvent (e.g., 20 mL of ethyl acetate). Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ≈ 2), which can be confirmed with pH paper. A white precipitate of the pure product should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Recrystallization

Scientific Principle

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of most solids increases with temperature. The crude material is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, forming a pure crystal lattice that excludes impurities, which remain dissolved in the cold mother liquor.

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, methanol is a promising candidate.[2]

SolventBoiling Point (°C)Rationale
Methanol 65The compound is slightly soluble, especially when heated, making it a good starting point.[2]
Ethanol 78Similar properties to methanol, may offer a different solubility profile.
Isopropanol 82A slightly less polar alcohol, useful if solubility in methanol is too high at room temp.
Water 100The compound has some water solubility[3], but likely not enough to be a primary solvent. Can be used as an anti-solvent.
Detailed Protocol
  • Solvent Addition: Place the crude this compound (from the acid-base extraction or other source) in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol).

  • Heating and Dissolution: Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the pure crystals in a vacuum oven.

Protocol 3: Preparative Column Chromatography

Scientific Principle

For achieving the highest possible purity or for separating closely related impurities, preparative column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Compounds with higher polarity will adsorb more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel through the column more quickly.

Detailed Protocol
  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add a small amount of acetic acid (0.5-1%) to the mobile phase to prevent peak tailing of the acidic compound. The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting the eluate in fractions.

  • Fraction Monitoring: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the highly purified compound.

Purity Assessment and Validation

Every purification protocol must be validated. The following methods confirm the purity and identity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying purity.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[8]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic or phosphoric acid.[8][9]

  • Detection: UV detection at a wavelength of ~254 nm.[10]

  • Analysis: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

Melting Point Analysis

A pure crystalline solid will have a sharp and narrow melting point range.

  • Procedure: Determine the melting point of the dried, purified sample using a calibrated melting point apparatus.

  • Interpretation: Compare the observed melting point to the literature value (190-193 °C).[4] A broad or depressed melting point indicates the presence of impurities.

Summary of Techniques

TechniquePrimary UsePurity AchievedScaleKey Advantages
Acid-Base Extraction Bulk purification from neutral/basic impuritiesGood (90-98%)Milligrams to KilogramsHigh capacity, low cost, rapid
Recrystallization Purity enhancement, removal of soluble impuritiesExcellent (>99%)Milligrams to KilogramsYields crystalline solid, effective
Column Chromatography High-purity polishing, separating similar compoundsVery High (>99.5%)Micrograms to GramsHigh resolution, versatile

By employing a combination of these techniques, particularly acid-base extraction followed by recrystallization, researchers can consistently and reliably obtain this compound with a purity level suitable for the demanding requirements of pharmaceutical development.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 2-Methoxy-5-(methylsulfonyl)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a reliable method for its quality control essential.[1] The developed method utilizes a C18 stationary phase with a gradient elution of phosphate-buffered mobile phase and acetonitrile, coupled with UV detection. The method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, and precision, proving it suitable for routine quality control in research and manufacturing environments.

Introduction

This compound (CAS: 50390-76-6) is an aromatic carboxylic acid derivative.[2] Its chemical structure, featuring a carboxylic acid, a methoxy group, and a methylsulfonyl group, gives it unique physicochemical properties that are critical for its role as a building block in organic synthesis.[1][3] The purity of such intermediates is paramount as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API).

The development of an analytical method for this compound requires careful consideration of its acidic nature. The molecule possesses a predicted pKa of approximately 3.49 due to its carboxylic acid moiety.[3] In reversed-phase chromatography, controlling the ionization state of an analyte is crucial for achieving reproducible retention and symmetrical peak shapes.[4] Therefore, this method employs a mobile phase with a pH significantly lower than the analyte's pKa to suppress the ionization of the carboxylic acid group, thereby promoting its retention on the nonpolar C18 stationary phase.[5]

This document provides a comprehensive, step-by-step protocol for the analysis, along with the scientific rationale behind the method development choices and a full validation summary.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector. (e.g., Agilent 1260 Infinity LC or similar)[6]

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for most reversed-phase separations.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Phosphoric acid (H₃PO₄), analytical grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Standards: this compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. This will yield a pH of approximately 2.1, which is more than one pH unit below the analyte's pKa, ensuring the carboxylic acid is fully protonated.[5] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile, HPLC grade. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. The compound is slightly soluble in methanol and DMSO, but a mixture of ACN and water provides good solubility and is chromatographically compatible.[3]

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time25 minutes
Gradient Program
Time (min)% Mobile Phase B
0.030
15.080
18.080
18.130
25.030

Scientific Rationale for Method Design

  • Choice of Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is the most widely used stationary phase in reversed-phase HPLC. It provides excellent hydrophobicity for retaining moderately polar compounds like this compound and offers robust performance.[7]

  • Mobile Phase pH Control: The analyte is an aromatic carboxylic acid with a pKa of ~3.49.[3] Operating the mobile phase at a pH of ~2.1 ensures that the carboxyl group is fully protonated (non-ionized). This non-ionized form is more hydrophobic, leading to consistent retention, improved peak shape, and avoidance of peak tailing that can occur from interactions between an ionized acid and residual silanols on the silica support.[4][5]

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The program starts with a relatively high aqueous content (70% Mobile Phase A) to retain and resolve polar impurities, then gradually increases the organic content to elute the main analyte and any less polar impurities within a reasonable timeframe. This approach is superior to isocratic elution for purity assays of unknown samples.

  • Detection Wavelength: The presence of the benzene ring in the analyte's structure results in strong UV absorbance. A wavelength of 254 nm was chosen as it is a common and effective wavelength for detecting aromatic compounds, providing good sensitivity for the main peak and potential aromatic impurities.[7]

Method Validation Protocol

The method's suitability was confirmed through a validation process designed to meet ICH Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte in the presence of potential impurities was determined by injecting the diluent (blank), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of the main analyte in the blank chromatogram indicates specificity.

  • Linearity: Linearity was assessed by preparing a series of at least five concentrations of the reference standard (e.g., from 50 µg/mL to 750 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: Accuracy was determined by a recovery study. A sample of known concentration was spiked with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery was calculated at each level.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of the sample solution were performed on the same day, and the relative standard deviation (RSD) of the peak area was calculated.

    • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst to assess inter-day variability.

  • Limit of Quantitation (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.

Validation Acceptance Criteria
ParameterAcceptance Criterion
SpecificityNo interference at the analyte retention time
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%

HPLC Analysis Workflow

The general workflow for performing the purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) hplc_setup Equilibrate HPLC System with Initial Conditions prep_mobile->hplc_setup prep_std Prepare Standard Solution hplc_run Inject Solutions & Acquire Data prep_std->hplc_run prep_sample Prepare Sample Solution prep_sample->hplc_run hplc_setup->hplc_run integrate Integrate Chromatograms hplc_run->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the determination of purity of this compound. The scientific rationale-based selection of the column, mobile phase pH, and gradient profile ensures a robust and reliable separation. This validated method is well-suited for routine quality control applications in both research and industrial settings, contributing to the consistent quality of pharmaceutical intermediates and final products.

References

The Versatile Scaffold: Harnessing 2-Methoxy-5-(methylsulfonyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, 2-Methoxy-5-(methylsulfonyl)benzoic acid has emerged as a cornerstone for the synthesis of a diverse array of biologically active molecules. Its inherent structural and electronic properties provide a robust foundation for the design of targeted agents, most notably in the realm of neuroscience. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this versatile chemical entity.

Introduction: The Strategic Advantage of the Substituted Benzamide Moiety

This compound is a substituted benzoic acid derivative characterized by a methoxy group at the 2-position, a methylsulfonyl group at the 5-position, and a carboxylic acid at the 1-position.[1] This unique arrangement of functional groups imparts a favorable combination of physicochemical properties, including polarity and hydrogen bonding potential, which are crucial for molecular recognition by biological targets.[1]

The most prominent application of this scaffold lies in its role as a key intermediate in the synthesis of atypical antipsychotic drugs that exhibit potent antagonism at dopamine D2 receptors.[1] The seminal work on substituted benzamides, such as sulpiride, has established a clear link between this chemical class and the modulation of dopaminergic neurotransmission. The 2-methoxy and 5-sulfonamide (or sulfonyl) moieties are critical pharmacophoric elements that contribute to the binding affinity and selectivity for the D2 receptor.[2]

This guide will delve into the practical applications of this compound, providing not only the "how" but also the "why" behind the experimental design and execution. We will explore its use in the synthesis of bioactive derivatives and provide detailed, validated protocols for their biological evaluation.

Core Applications in Medicinal Chemistry: Beyond a Simple Building Block

The utility of this compound extends beyond its use as a passive linker. The scaffold itself presents multiple avenues for chemical modification, allowing for the fine-tuning of pharmacological properties. The general workflow for leveraging this scaffold in a drug discovery program is outlined below.

G cluster_0 Scaffold-Based Drug Design Workflow A This compound (Starting Material) B Amide Coupling (Primary Diversification Point) A->B Activation of Carboxylic Acid C Library of Substituted Benzamides B->C Reaction with Diverse Amines D In Vitro Biological Screening (e.g., D2 Receptor Binding Assay) C->D High-Throughput Screening E Structure-Activity Relationship (SAR) Analysis D->E Data Analysis F Lead Optimization (Bioisosteric Replacement, etc.) E->F Iterative Design F->C Synthesis of New Analogs G Candidate Drug F->G Selection of Preclinical Candidate

Caption: Workflow for scaffold-based drug design using this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives of this compound is profoundly influenced by the nature of the substituents. A quantitative structure-activity relationship (QSAR) study of 6-methoxybenzamides highlighted the significant impact of substituents at the 3-position and the stereochemistry of the side chain on D2 receptor binding.[2] While this study focused on 6-methoxybenzamides, the principles can be extrapolated to the 2-methoxy isomer.

Modification Site General Observation Rationale
Carboxylic Acid (Amide Formation) The primary site for diversification. The nature of the amine component dictates the overall properties of the final compound.The amide bond introduces a key hydrogen bond donor and acceptor, while the amine substituent can explore different pockets of the receptor binding site.
Methoxy Group Generally important for activity. Bioisosteric replacement with other small, electron-donating groups can be explored.The methoxy group is thought to engage in favorable interactions within the D2 receptor binding pocket.
Methylsulfonyl Group Crucial for potency and selectivity. Can be replaced with other electron-withdrawing bioisosteres.The sulfonamide/sulfonyl group is a key hydrogen bond acceptor and contributes to the overall electronic profile of the molecule.[3][4][5][6][7]

Experimental Protocols

The following protocols are designed to provide a robust framework for the synthesis and biological evaluation of novel compounds derived from this compound.

Protocol 1: Synthesis of a Representative N-Substituted Benzamide Derivative

This protocol describes the synthesis of a model compound to illustrate the fundamental amide coupling reaction.

Objective: To synthesize N-(2-(diethylamino)ethyl)-2-methoxy-5-(methylsulfonyl)benzamide.

Materials:

  • This compound

  • N,N-Diethylethylenediamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add BOP reagent (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add N,N-Diethylethylenediamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • BOP reagent: A common and efficient peptide coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge the acid generated.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Aqueous workup: Essential for removing water-soluble byproducts and unreacted reagents.

Protocol 2: In Vitro Dopamine D2 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of newly synthesized compounds for the human dopamine D2 receptor.[8]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (Radioligand)

  • Test compounds (synthesized derivatives)

  • Haloperidol (Positive control)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (haloperidol) in the assay buffer.

  • In a 96-well microplate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol for non-specific binding)

    • [³H]-Spiperone at a concentration close to its Kd

    • Cell membranes (containing a specific amount of protein, e.g., 10-20 µg)

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

  • The inclusion of total binding, non-specific binding, and a positive control in each assay ensures the validity of the results.

  • The calculated Ki for the positive control should be within the expected range, confirming the integrity of the assay.

G cluster_1 Radioligand Binding Assay Principle Receptor D2 Receptor on Cell Membrane Binding Binding Equilibrium Receptor->Binding Radioligand [³H]-Spiperone (Labeled Ligand) Radioligand->Binding TestCompound Test Compound (Unlabeled Ligand) TestCompound->Binding Measurement Radioactivity Counting Binding->Measurement Measures bound [³H]-Spiperone

Caption: Principle of the competitive radioligand binding assay.

Protocol 3: Functional cAMP Assay for Gαi-Coupled Receptors

This protocol describes a functional assay to assess the antagonist activity of compounds at the D2 receptor, which is a Gαi-coupled GPCR.[9][10][11][12]

Objective: To determine the functional antagonist potency of a test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Dopamine (Agonist)

  • Forskolin (Adenylyl cyclase activator)

  • IBMX (Phosphodiesterase inhibitor, optional)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • Cell culture medium

  • Assay plate (e.g., 384-well)

Procedure:

  • Seed the D2 receptor-expressing cells into the assay plate and culture overnight.

  • On the day of the assay, replace the culture medium with a serum-free medium or assay buffer.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Add a fixed concentration of dopamine (typically the EC₈₀) to all wells except the basal control.

  • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase. This will generate a measurable cAMP signal that can be inhibited by the dopamine agonist.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Causality of Experimental Choices:

  • Forskolin: Used to elevate the basal cAMP levels, creating a window to observe the inhibitory effect of the Gαi-coupled D2 receptor activation by dopamine.

  • Dopamine at EC₈₀: This concentration provides a robust but submaximal stimulation, allowing for a clear observation of the antagonist's ability to reverse the effect.

  • cAMP Assay Kit: Provides a sensitive and high-throughput method for quantifying intracellular cAMP levels.

Concluding Remarks

This compound represents a privileged scaffold in medicinal chemistry, offering a reliable starting point for the development of potent and selective modulators of biological targets, particularly the dopamine D2 receptor. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors. By understanding the underlying principles of synthesis and biological evaluation, and by applying a rational, iterative approach to lead optimization, the full potential of this scaffold can be realized in the quest for novel and improved therapeutics.

References

Application Notes & Protocols: A Comprehensive Guide to the Etherification of Salicylic Acid for the Synthesis of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed scientific and practical guide for the synthesis of 2-methoxybenzoic acid (o-anisic acid) via the O-methylation of salicylic acid.[1] The primary focus is on the Williamson ether synthesis, a robust and widely applicable method.[2] We will delve into the mechanistic underpinnings of the reaction, explore critical parameters such as the choice of base, solvent, and methylating agent, and provide a detailed, field-tested laboratory protocol. This guide is intended for researchers, chemists, and drug development professionals, offering insights into reaction optimization, troubleshooting, and essential safety protocols, particularly when handling hazardous reagents like dimethyl sulfate.

Introduction and Reaction Principle

2-Methoxybenzoic acid is a valuable organic intermediate used in the synthesis of pharmaceuticals, fragrances, and dyes.[3] Its synthesis from the readily available starting material, salicylic acid, is a common transformation in organic chemistry. The reaction involves the selective methylation of the phenolic hydroxyl group, leaving the carboxylic acid moiety intact.

Salicylic acid possesses two acidic protons: one on the carboxylic acid group (-COOH) and one on the phenolic hydroxyl group (-OH).[4] The etherification reaction proceeds via the Williamson ether synthesis, which is a classic Sₙ2 reaction.[2][5] The core principle involves two key steps:

  • Deprotonation: A suitable base is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks a methylating agent (e.g., dimethyl sulfate or methyl iodide) in a bimolecular nucleophilic substitution, displacing a leaving group and forming the desired ether linkage.[2]

A critical aspect of this synthesis is achieving selectivity for O-alkylation of the phenol over esterification of the carboxylic acid. Under sufficiently basic conditions, both acidic groups can be deprotonated, forming a dianion. However, the phenoxide is a significantly stronger nucleophile than the carboxylate anion, thus favoring the desired etherification pathway.

Mechanistic Pathway and Key Influencing Factors

The success of the synthesis hinges on a clear understanding of the Sₙ2 mechanism and the factors that influence its rate and selectivity.

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism for O-Methylation of Salicylic Acid cluster_sn2 Sₙ2 Attack Salicylic_Acid Salicylic Acid Dianion Salicylate Dianion (Nucleophile) Salicylic_Acid->Dianion Deprotonation Base 2 eq. Base (e.g., NaOH) Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Product_Salt 2-Methoxybenzoate Salt Dianion->Product_Salt C-O bond formation Final_Product 2-Methoxybenzoic Acid Product_Salt->Final_Product Protonation Acid_Workup H₃O⁺ (Acidification)

Caption: Figure 1: Reaction Mechanism for O-Methylation of Salicylic Acid

Choice of Methylating Agent

The alkylating agent must be a good Sₙ2 substrate, typically a methyl group attached to a good leaving group.

Methylating AgentFormulaProsCons
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Highly reactive, cost-effective, excellent leaving group (⁻OSO₃CH₃).Extremely toxic, carcinogenic, requires stringent safety protocols.[6]
Methyl Iodide CH₃IHighly reactive, excellent leaving group (I⁻).More expensive than DMS, volatile, toxic.[3]

For industrial and large-scale synthesis, dimethyl sulfate is often preferred due to its cost-effectiveness, despite its significant hazards.[7]

Role of the Base

The base is crucial for generating the nucleophilic phenoxide. The choice of base can impact reaction efficiency and side reactions.[8]

  • Strong Bases (NaOH, KOH): These are commonly used and effective for fully deprotonating both the carboxylic acid and the phenol.[9] They are inexpensive and readily available.

  • Weaker Bases (K₂CO₃, Na₂CO₃): Carbonate bases can also be used. They are milder and easier to handle but may require higher temperatures or longer reaction times to ensure complete deprotonation.[8]

  • Very Strong Bases (NaH): Sodium hydride provides irreversible and complete deprotonation but is highly flammable and requires an anhydrous aprotic solvent. Its high reactivity can sometimes promote side reactions.[5][8]

Solvent Selection

The solvent plays a critical role in an Sₙ2 reaction. Polar aprotic solvents are strongly preferred as they can solvate the cation (e.g., Na⁺) but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive.[2][8]

  • Preferred Solvents: Acetonitrile, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices that accelerate the reaction rate.[2][10]

  • Disfavored Solvents: Protic solvents (e.g., water, ethanol) will form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows the reaction down considerably.[2]

Experimental Protocol: Synthesis using Dimethyl Sulfate

This protocol details a standard laboratory procedure for the synthesis of 2-methoxybenzoic acid from salicylic acid using dimethyl sulfate and sodium hydroxide.

Critical Safety Precautions

Dimethyl Sulfate (DMS) is extremely hazardous. It is a potent alkylating agent that is corrosive, highly toxic by all routes of exposure (inhalation, ingestion, skin contact), and a suspected human carcinogen. Effects of exposure may be delayed for several hours.

  • Handling: All manipulations involving DMS must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate gloves. Butyl rubber or laminate film gloves are recommended; nitrile gloves offer poor protection against DMS. Always check the glove manufacturer's compatibility chart.

  • Spills: Have a spill kit ready. Small spills can be neutralized with an aqueous solution of sodium carbonate or ammonia.[11]

  • Waste Disposal: All DMS-contaminated waste must be treated as hazardous. Quench any residual DMS in waste streams with a dilute ammonia or sodium hydroxide solution before disposal according to institutional guidelines.

Reagents and Materials
Reagent/MaterialQuantityMolar Mass ( g/mol )MolesNotes
Salicylic Acid13.8 g138.120.10
Sodium Hydroxide (NaOH)8.8 g40.000.222.2 equivalents
Dimethyl Sulfate (DMS)13.9 g (10.5 mL)126.130.111.1 equivalents
Water (deionized)100 mL--As solvent
Hydrochloric Acid (conc.)~20 mL--For acidification
Diethyl Ether or Ethyl Acetate150 mL--For extraction
Anhydrous Sodium Sulfate10 g--For drying
Step-by-Step Procedure
  • Preparation of Sodium Salicylate Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.8 g (0.22 mol) of sodium hydroxide in 100 mL of water. Once dissolved, slowly add 13.8 g (0.10 mol) of salicylic acid. Stir until a clear solution is obtained. The formation of the disodium salt is exothermic.

  • Addition of Dimethyl Sulfate: Cool the solution in an ice bath to approximately 10°C.[9] While stirring vigorously, add 10.5 mL (0.11 mol) of dimethyl sulfate dropwise via an addition funnel over 30 minutes. Crucially, maintain the reaction temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully acidify the solution to a pH of 1-2 by adding concentrated hydrochloric acid.[12] 2-methoxybenzoic acid will precipitate as a white solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven or desiccator.

  • Characterization: Determine the melting point (literature: 101-103°C) and yield.[13] Confirm the structure using analytical methods such as ¹H NMR, ¹³C NMR, or IR spectroscopy.

Experimental Workflow and Troubleshooting

Workflow Figure 2: General Experimental Workflow A 1. Preparation Dissolve NaOH and Salicylic Acid in Water B 2. Methylation Cool to <10°C, add Dimethyl Sulfate dropwise A->B Exothermic C 3. Reaction Stir at room temperature for 2-3 hours Monitor by TLC B->C D 4. Work-up Cool and acidify with HCl to pH 1-2 C->D E 5. Isolation Filter crude product via vacuum filtration D->E Precipitation F 6. Purification Recrystallize from Ethanol/Water E->F G 7. Final Product Filter purified crystals and dry F->G H 8. Analysis Determine Yield, MP, NMR, IR G->H

Caption: Figure 2: General Experimental Workflow

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation.Ensure the correct stoichiometry of a sufficiently strong base is used (e.g., NaOH).[8]
2. Base is too weak (e.g., NaHCO₃).Switch to a stronger base like NaOH or K₂CO₃.[8]
3. Reaction time is too short or temperature too low.Increase reaction time or gently heat the reaction (e.g., 50-60°C) after DMS addition.[2][14]
Recovery of Starting Material Incomplete reaction (see above).Re-evaluate base strength, reaction time, and temperature.
Formation of Side Products 1. C-alkylation on the aromatic ring.This is a competing reaction. Using polar aprotic solvents can favor O-alkylation.[2][8]
2. Esterification of the carboxylic acid.This is generally disfavored due to the lower nucleophilicity of the carboxylate. If observed, ensure reaction temperature is not excessively high.
3. Hydrolysis of dimethyl sulfate.Ensure DMS is added to a cooled solution and that the reaction is not run in highly dilute aqueous conditions for extended periods at high heat.

Conclusion

The etherification of salicylic acid to 2-methoxybenzoic acid via the Williamson ether synthesis is a reliable and efficient method. Success is predicated on careful control of reaction parameters, including the appropriate choice of base and solvent to maximize the Sₙ2 reaction rate. Most importantly, unwavering adherence to stringent safety protocols when handling highly toxic reagents like dimethyl sulfate is non-negotiable. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful and safe execution of this valuable organic transformation.

References

Application Note: Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid via Direct Sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive guide for the synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical development.[1] The protocol details a direct electrophilic aromatic sulfonation of 2-methoxybenzoic acid using chlorosulfonic acid. This document outlines the underlying chemical principles, a detailed step-by-step protocol, safety considerations, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly noted for its use in the production of antipsychotic medications.[1] Its molecular structure, featuring a benzoic acid moiety with methoxy and methylsulfonyl substituents, allows for targeted functionalization in the development of complex therapeutic molecules.[1]

The synthesis described herein employs an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[2] Specifically, it involves the sulfonation of 2-methoxybenzoic acid. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The regiochemical outcome of the sulfonation is therefore directed to the position para to the strongly activating methoxy group.

Mechanistic Overview

The sulfonation of 2-methoxybenzoic acid is an electrophilic aromatic substitution reaction.[2] In this protocol, chlorosulfonic acid serves as the sulfonating agent.[2] The reaction proceeds through the formation of a highly electrophilic sulfur trioxide (SO₃) species or its protonated form.[2][3]

The electron-rich aromatic ring of 2-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₃. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction's regioselectivity is governed by the directing effects of the substituents on the benzene ring. The potent activating and para-directing effect of the methoxy group overrides the meta-directing effect of the carboxylic acid, leading to substitution at the 5-position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the corresponding sulfonic acid. In this specific protocol, the initial product is a sulfonyl chloride, which is then converted to the methylsulfonyl derivative.

G cluster_0 Electrophile Generation & Attack cluster_1 Conversion to Methylsulfonyl 2-methoxybenzoic_acid 2-Methoxybenzoic acid sigma_complex Sigma Complex (Resonance Stabilized) 2-methoxybenzoic_acid->sigma_complex + ClSO₃H chlorosulfonic_acid ClSO₃H sulfonyl_chloride 2-Methoxy-5-(chlorosulfonyl)benzoic acid sigma_complex->sulfonyl_chloride - H₂O sulfonyl_chloride_2 2-Methoxy-5-(chlorosulfonyl)benzoic acid final_product This compound sulfonyl_chloride_2->final_product + Reducing Agent + Methylating Agent

Figure 1. High-level overview of the sulfonation and subsequent conversion steps.

Safety and Handling

Extreme Caution is Required when Handling Chlorosulfonic Acid.

Chlorosulfonic acid is a highly corrosive and reactive chemical that can cause severe burns to the skin, eyes, and respiratory tract.[4][5] It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and sulfuric acid mist.[5][6]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical splash goggles in combination with a face shield are required.[4][6]

  • Skin Protection: Acid-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes are mandatory.[4][7] For larger quantities, a full acid-resistant suit is recommended.[6]

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[4][7]

Handling and Storage:

  • Always work in a well-ventilated area.[4][8]

  • Never add water directly to chlorosulfonic acid; this can cause a violent exothermic reaction and splattering.[4]

  • Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[4]

  • Keep containers tightly closed and properly labeled.[4]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] An emergency shower should be readily accessible.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]

Experimental Protocol

This protocol is adapted from established synthetic routes for similar compounds.[9]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methoxybenzoic acid≥98%Standard Vendor
Chlorosulfonic acid≥99%Standard Vendor
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Vendor
Sodium sulfiteACS Reagent, ≥98%Standard Vendor
Sodium bicarbonateACS Reagent, ≥99%Standard Vendor
Dimethyl sulfate≥99%Standard Vendor
Hydrochloric acid, concentratedACS Reagent, ~37%Standard Vendor
Deionized water
Anhydrous magnesium sulfateACS ReagentStandard Vendor
Step-by-Step Procedure

Step 1: Sulfonylation of 2-Methoxybenzoic acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxybenzoic acid (1.0 eq).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[9]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 50 °C and stir for 1 hour, then increase the temperature to 70 °C and stir for an additional 2 hours.[9]

  • Cool the reaction mixture back to room temperature.

Step 2: Work-up and Isolation of the Intermediate

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood.

  • The intermediate, 2-methoxy-5-(chlorosulfonyl)benzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Dry the solid under vacuum.

Step 3: Conversion to this compound

  • In a round-bottom flask, suspend the dried intermediate from the previous step in water.

  • Add a solution of sodium sulfite (2.0 eq) in water and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Cool the mixture in an ice bath and add dimethyl sulfate (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • The product, this compound, will precipitate. Collect the solid by vacuum filtration.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Figure 2. Detailed experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the methylsulfonyl group protons, and the carboxylic acid proton. The aromatic protons should show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the methylsulfonyl carbon, and the carboxyl carbon.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (around 3300-2500 cm⁻¹).[10] A strong C=O stretching band for the carboxylic acid (around 1760-1690 cm⁻¹).[10] Characteristic absorptions for the sulfonyl group (SO₂) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (C₉H₁₀O₅S, MW: 230.24 g/mol ).[11] Characteristic fragmentation patterns may include the loss of SO₂.[12]

Discussion

The protocol described provides a reliable method for the synthesis of this compound. The use of chlorosulfonic acid is an effective method for the sulfonation of activated aromatic rings.[2] The reaction conditions, including temperature and reaction time, have been optimized to achieve a high yield of the desired product.[9]

The work-up procedure is critical for safely quenching the reaction and isolating the intermediate. The subsequent conversion to the methylsulfonyl derivative is a straightforward process. Purification by recrystallization is generally sufficient to obtain a high-purity product suitable for further synthetic applications.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively produce this valuable pharmaceutical intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound.

References

Application Notes and Protocols: 2-Methoxy-5-(methylsulfonyl)benzoic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction

2-Methoxy-5-(methylsulfonyl)benzoic acid, with CAS Number 50390-76-6, is a highly functionalized aromatic compound that has emerged as a cornerstone intermediate in modern organic and medicinal chemistry.[1] Its unique trifunctional structure—comprising a carboxylic acid, an electron-donating methoxy group, and a strongly electron-withdrawing methylsulfonyl group—imparts a distinct reactivity profile that makes it an invaluable building block for complex molecular architectures.[2] This guide provides an in-depth exploration of its applications, particularly in pharmaceutical synthesis, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties & Structural Data

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 50390-76-6[3]
Molecular Formula C₉H₁₀O₅S[2]
Molecular Weight 230.24 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 190 °C[3][4]
Boiling Point 467.9 °C at 760 mmHg[3][4]
Solubility Slightly soluble in DMSO and Methanol (with heating)[3]
pKa 3.49 ± 0.10 (Predicted)[3]
Density ~1.37-1.4 g/cm³[3][4]
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O[3]
InChIKey BXWLVQXAFBWKSR-UHFFFAOYSA-N[2]

Core Application: A Key Intermediate in Pharmaceutical Synthesis

The most prominent and high-value application of this compound is its role as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] It is a well-established precursor for several antipsychotic medications, where its structure forms the core of the final drug molecule.[1][5]

The strategic placement of its three functional groups allows for sequential, regioselective modifications:

  • Carboxylic Acid (-COOH): This is the primary reactive handle for forming amide or ester linkages, which are central to the structure of many drugs. Its acidity allows for standard coupling reactions.

  • Methoxy Group (-OCH₃): As an electron-donating group, it activates the aromatic ring and directs electrophilic substitution.

  • Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group deactivates the aromatic ring, influences the acidity of the carboxylic proton, and enhances the polarity of the molecule.[2] This polarity can be crucial for the pharmacokinetic profile of the final API.

Synthesis of Drug Precursors for Antipsychotics

This compound is a key building block for drugs like Sulpiride. The synthesis of Sulpiride and its derivatives often involves the amidation of the carboxylic acid group of a related intermediate, methyl 2-methoxy-5-aminosulfonyl benzoate.[5][6] The synthesis of this crucial intermediate often begins with salicylic acid, which is first converted to 2-methoxybenzoic acid. This is then followed by a sulfonation step.[6]

The general synthetic logic highlights the importance of the title compound's structural arrangement.

G cluster_0 Synthetic Pathway Overview SA Salicylic Acid MBA 2-Methoxybenzoic Acid SA->MBA Etherification (Methylation) MMSBA 2-Methoxy-5-(methylsulfonyl) benzoic acid MBA->MMSBA Sulfonylation (e.g., with Chlorosulfonic Acid) Amide Amide-Coupled Intermediate (e.g., for Sulpiride synthesis) MMSBA->Amide Amidation (Coupling with an amine)

Caption: General synthetic pathway from salicylic acid.

Detailed Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of this compound.

Protocol 1: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid from 2-Methoxybenzoic Acid

This protocol details the critical sulfonation step. The causality for using chlorosulfonic acid is that it serves as both the sulfonating reagent and often the solvent, driving the reaction to completion.[5][6] The temperature must be carefully controlled to prevent unwanted side reactions.

Materials:

  • 2-Methoxybenzoic acid

  • Chlorosulfonic acid (reagent grade)

  • Ice bath

  • Reaction vessel with stirring and gas outlet

Procedure:

  • Carefully charge a 15 L glass reaction kettle with 4 kg (34.3 mol) of chlorosulfonic acid while stirring.[6]

  • Cool the reaction vessel to 0-5 °C using an ice bath. The low temperature is critical to control the exothermic reaction.

  • Slowly and portion-wise, add 1.0 kg (6.57 mol) of 2-methoxybenzoic acid to the stirred chlorosulfonic acid.[6] Ensure the temperature does not exceed 10 °C during the addition. The slow addition prevents a dangerous thermal runaway.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C.[5]

  • Maintain the reaction at this temperature for 2 hours, monitoring for the cessation of HCl gas evolution.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product. Caution: This is a highly exothermic and hazardous step. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Filter the resulting white precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methoxy-5-(chlorosulfonyl)benzoic acid. A typical yield for this step can be as high as 95.7%.[5][6]

Protocol 2: Amide Coupling to Form a Pharmaceutical Intermediate

This protocol demonstrates the primary use of the carboxylic acid functionality. Here, we describe a general amide coupling, which is the key step in connecting the acid moiety with an amine to build the final drug scaffold.

G cluster_1 Amide Coupling Workflow Acid 2-Methoxy-5-(methylsulfonyl) benzoic acid Activation Carbodiimide or Thionyl Chloride Acid->Activation 1. Acid Activation Product Target Amide Product Activation->Product 3. Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂) Amine->Product 2. Amine Addition Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Acid Solvent->Amine

Caption: Workflow for a standard amide coupling reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

  • An appropriate amine (e.g., 2-(aminomethyl)-1-ethylpyrrolidine for sulpiride synthesis)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA), if necessary

  • Nitrogen atmosphere

Procedure (using Thionyl Chloride):

  • Suspend 1 equivalent of this compound in anhydrous DCM under a nitrogen atmosphere. The inert atmosphere is crucial to prevent hydrolysis of the highly reactive intermediates.

  • Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops).

  • Slowly add 1.2 equivalents of thionyl chloride dropwise at 0 °C. The catalyst (DMF) accelerates the formation of the acyl chloride through the Vilsmeier intermediate.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride.

  • In a separate flask, dissolve 1 equivalent of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM. The base is required to neutralize the HCl generated during the reaction.

  • Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired amide.

Safety and Handling

This compound requires careful handling. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][7] It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[7]

  • Handling: Avoid breathing dust.[7] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry clean-up procedures and place it in a suitable container for disposal.[7]

Conclusion

This compound is a quintessential example of a fine chemical intermediate whose value is defined by its structural sophistication.[1] Its strategic combination of reactive sites makes it an indispensable tool for medicinal chemists, particularly in the construction of neuropsychiatric drugs. The protocols and data presented in this guide are intended to provide both a practical and theoretical foundation for researchers, enabling them to leverage the unique chemical properties of this compound for the efficient synthesis of complex, high-value molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to enhance your experimental success. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in the laboratory.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a common synthetic route involving the oxidation of a thioether precursor.

Scenario 1: Low Yield of 2-Methoxy-5-(methylthio)benzoic acid Precursor

Question: I am synthesizing the precursor, 2-methoxy-5-(methylthio)benzoic acid, from 2-methoxybenzoic acid, but my yields are consistently low. What are the likely causes and how can I improve this step?

Answer: Low yields in the formation of the thioether precursor often stem from incomplete reaction or side reactions. Let's break down the potential causes and solutions:

  • Inefficient Thiolation: The introduction of the methylthio group can be challenging. A common method involves the reaction of a diazonium salt of an amino-substituted precursor with sodium methyl mercaptide. Incomplete diazotization or decomposition of the diazonium salt before it can react will significantly lower your yield.

    • Troubleshooting:

      • Temperature Control: Maintain a low temperature (0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt.

      • Reagent Quality: Ensure your sodium nitrite and sodium methyl mercaptide are fresh and of high purity.

  • Alternative Starting Materials: Consider alternative, potentially more efficient synthetic routes. For instance, starting with 2-methyl-5-nitrophenol has been reported to provide a higher overall yield for related structures[1].

Scenario 2: Incomplete Oxidation of the Thioether to the Sulfone

Question: My oxidation of 2-methoxy-5-(methylthio)benzoic acid to the desired this compound is sluggish and often results in a mixture of starting material, the corresponding sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

Answer: The selective oxidation of a thioether to a sulfone requires careful selection of the oxidizing agent and reaction conditions. The presence of the intermediate sulfoxide indicates that the oxidation is not proceeding to completion[1].

  • Oxidizing Agent Selection: The choice of oxidant is critical.

    • Mild oxidants like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) may favor the formation of the sulfoxide[1].

    • Stronger oxidizing agents are necessary for the complete conversion to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are effective choices for this transformation[1].

  • Reaction Conditions:

    • Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. Typically, at least two equivalents of the oxidant are required to convert the thioether to the sulfone.

    • Temperature and Time: These parameters should be optimized. While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Experimental Protocol: Oxidation of 2-Methoxy-5-(methylthio)benzoic acid

This protocol provides a general procedure for the oxidation of the thioether precursor to the final sulfonyl product.

Materials:

  • 2-Methoxy-5-(methylthio)benzoic acid

  • Hydrogen Peroxide (30% solution)[1]

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of 2-methoxy-5-(methylthio)benzoic acid in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 2.2-2.5 equivalents of 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material and the sulfoxide intermediate.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for related compounds like methyl 2-methoxy-5-aminosulfonyl benzoate?

A1: A prevalent industrial route starts with salicylic acid or methyl salicylate.[2][3][4][5][6] This multi-step process typically involves:

  • Etherification: Methylation of the phenolic hydroxyl group.

  • Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring using chlorosulfonic acid.[2][3][4]

  • Amination: Reaction with ammonia to form the sulfonamide.[2][4]

  • Esterification: If starting with salicylic acid, the carboxylic acid is esterified.[2][4]

This route is well-established but can generate significant waste, prompting the development of cleaner, more efficient methods.[3][5][6][7]

Q2: Are there more environmentally friendly synthesis methods being developed?

A2: Yes, newer methods aim to shorten the synthetic route and reduce waste. One such approach involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a catalyst, which is reported to have a high yield and be more environmentally friendly.[7][8]

Q3: How can I best monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common and effective techniques for monitoring reaction progress. For TLC, a non-polar solvent system such as a mixture of hexane and ethyl acetate is often suitable. HPLC can provide more quantitative information on the conversion of starting material to product.[2][4][5]

Q4: What are the key safety precautions when working with reagents like chlorosulfonic acid?

A4: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety measures. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. It reacts violently with water, so all glassware must be scrupulously dry. For detailed handling information, always consult the Safety Data Sheet (SDS).[9]

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Oxidation Step 2-Methoxybenzoic_acid 2-Methoxybenzoic acid Thioether_Precursor 2-Methoxy-5-(methylthio)benzoic acid 2-Methoxybenzoic_acid->Thioether_Precursor Thiolation Sulfoxide_Intermediate 2-Methoxy-5-(methylsulfinyl)benzoic acid Thioether_Precursor->Sulfoxide_Intermediate Mild Oxidation (e.g., 1 eq. H₂O₂) Final_Product This compound Thioether_Precursor->Final_Product Strong Oxidation (e.g., >2 eq. H₂O₂) Sulfoxide_Intermediate->Final_Product Further Oxidation

Caption: A common synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Oxidation Yield

Caption: A decision tree for troubleshooting low yields in the oxidation step.

Quantitative Data Summary

ParameterOptimized ConditionReported YieldReference
Etherification Molar ratio of reactants, 5-hour reaction time92.6%[2][4]
Sulfonyl Chloride Formation Molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid = 1:5, 50-70°C, 2 hours95.7%[2][4]
Amination Molar ratio of 2-methoxy-5-sulfonylchlorobenzoic acid to ammonium hydroxide = 1:20, 30°C, 5 hours75.8%[2][4]
Esterification Molar ratio of acid:methanol:sulfuric acid = 1:55:1.1, 8 hours reflux97.4%[2][4]
Alternative Amination 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate and CuBr catalyst94.5%[5][7]

References

troubleshooting sulfonation reaction for 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will focus on the critical sulfonation step and subsequent transformations, providing in-depth, experience-driven advice to help you troubleshoot common challenges and optimize your reaction outcomes.

Synthesis Overview & Core Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the electrophilic aromatic substitution on 2-methoxybenzoic acid, followed by modification of the resulting sulfonyl group. While seemingly straightforward, the synthesis is fraught with potential pitfalls, including poor regioselectivity, low yields, and challenging purifications.

The most common synthetic approach begins with the chlorosulfonation of 2-methoxybenzoic acid. This pathway is chosen for its cost-effectiveness and scalability, but it demands precise control over reaction conditions to avoid undesirable side products.

Synthetic_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Thiol/Thioether Formation cluster_2 Step 3: Oxidation A 2-Methoxybenzoic Acid B 2-Methoxy-5-(chlorosulfonyl)benzoic Acid A->B Chlorosulfonic Acid (ClSO3H) Temp: 0-70°C C 2-Methoxy-5-(methylthio)benzoic Acid B->C Reduction & Methylation (e.g., Na2SO3 then DMS) D This compound C->D Oxidation (e.g., H2O2, Oxone®)

Caption: General synthetic workflow for this compound.

This guide will primarily focus on troubleshooting Step 1 (Chlorosulfonation) , as the success of the entire synthesis hinges on the quality of the sulfonyl chloride intermediate produced in this stage.

Frequently Asked Questions (FAQs)

Q1: What is the best sulfonating agent for this reaction?

For the synthesis of the intermediate 2-methoxy-5-(chlorosulfonyl)benzoic acid, chlorosulfonic acid (ClSO₃H) is the most effective and commonly used reagent.[1][2] It acts as both the sulfonating agent and the source of the chloride for the sulfonyl chloride group in a single step.[3] Using fuming sulfuric acid (oleum) would yield the sulfonic acid, which would then require a separate, often harsh, chlorination step (e.g., with thionyl chloride or PCl₅) to form the sulfonyl chloride.[3][4]

Q2: Why does the sulfonyl group add at the 5-position?

This is a classic example of directing group effects in electrophilic aromatic substitution. The aromatic ring has two substituents:

  • -OCH₃ (Methoxy): A powerful activating, ortho-, para-director.

  • -COOH (Carboxylic Acid): A deactivating, meta-director.

The strongly activating -OCH₃ group governs the position of the incoming electrophile (SO₂Cl⁺ from chlorosulfonic acid).[5] It directs the substitution to the positions ortho and para to itself. The para-position (C5) is sterically less hindered than the ortho-position (C3), making the 5-substituted product the major isomer.[6]

Q3: How critical is moisture control during the chlorosulfonation step?

It is absolutely critical. Chlorosulfonic acid reacts violently with water. Furthermore, the product, 2-methoxy-5-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis, which converts the desired sulfonyl chloride back into the less reactive sulfonic acid.[7] This not only reduces the yield of the intermediate for the next step but also introduces a significant purification challenge. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8][9]

Detailed Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Yield of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid

A low yield is the most common complaint. The cause can be multifaceted, ranging from reagent quality to reaction conditions.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Did the reaction start? (Check TLC/HPLC) Start->Q1 C1 Cause: Inactive Reagents Solution: Use fresh, anhydrous chlorosulfonic acid. Verify starting material purity. Q1->C1 No Q2 Is starting material consumed? Q1->Q2 Yes C2 Cause: Incorrect Temperature Solution: Add starting material slowly at 0-5°C. Then, gradually warm to 50-70°C as per protocol. C3 Cause: Insufficient Reaction Time Solution: Monitor reaction to completion. Typical times are 3-10 hours. C4 Cause: Moisture Contamination Solution: Use oven-dried glassware and an inert atmosphere. C5 Cause: Product Hydrolysis during Workup Solution: Quench by pouring reaction mixture onto crushed ice. Extract product quickly into an organic solvent. Q2->C2 Partially Q2->C3 Partially Q4 Q4 Q2->Q4 No Q3 Is desired product present but yield is low after isolation? Q2->Q3 Yes Q3->C5 Yes

Caption: Decision workflow for troubleshooting low reaction yield.

Potential Causes & Solutions

  • Cause: Inactive or Poor-Quality Reagents.

    • Explanation: Chlorosulfonic acid is highly hygroscopic and decomposes upon contact with atmospheric moisture, losing its efficacy.[8] Impurities in the starting 2-methoxybenzoic acid can also interfere with the reaction.

    • Solution: Always use a fresh, unopened bottle of chlorosulfonic acid if possible. Ensure your 2-methoxybenzoic acid is pure and completely dry.

  • Cause: Suboptimal Temperature Control.

    • Explanation: The reaction is typically biphasic. The initial addition of 2-methoxybenzoic acid to chlorosulfonic acid should be done at low temperatures (0–10 °C) to control the initial exotherm.[1] Afterward, the temperature must be raised (e.g., to 50-70 °C) to drive the reaction to completion.[1][2] Insufficient heating will result in an incomplete reaction.

    • Solution: Use an ice bath for the initial addition, adding the solid starting material in portions. After addition is complete, slowly warm the mixture using a water or oil bath and hold at the target temperature, monitoring by TLC or HPLC.

  • Cause: Inefficient Mixing.

    • Explanation: As the solid 2-methoxybenzoic acid is added to the viscous chlorosulfonic acid, efficient stirring is crucial to ensure a homogeneous reaction mixture and prevent localized overheating.[8]

    • Solution: Use a powerful overhead mechanical stirrer, especially for larger-scale reactions. A magnetic stir bar may be insufficient.

  • Cause: Product Hydrolysis During Workup.

    • Explanation: The sulfonyl chloride product is unstable in aqueous environments.[7] Quenching the reaction in water at room temperature or performing a lengthy aqueous workup will lead to significant loss of product to the corresponding sulfonic acid.

    • Solution: The standard procedure is to quench the reaction by carefully and slowly pouring the reaction mixture onto a large excess of crushed ice.[7] The low temperature minimizes the rate of hydrolysis. The precipitated solid product should be filtered quickly or extracted immediately into a water-immiscible organic solvent like dichloromethane.

Problem 2: Formation of Significant Impurities

Even with a good conversion rate, the formation of side products can complicate purification and lower the isolated yield.

Problem Potential Cause Mechanism & Explanation Recommended Solution
Sulfonic Acid Impurity Moisture contamination during reaction or workup.The sulfonyl chloride (-SO₂Cl) group readily hydrolyzes to a sulfonic acid (-SO₃H) in the presence of water.[3][7]Maintain strict anhydrous conditions. Quench on ice and minimize contact time with aqueous media during workup.[7]
Diaryl Sulfone Byproduct High reaction temperature or prolonged reaction time.The highly electrophilic sulfonyl chloride intermediate can react with another molecule of the electron-rich 2-methoxybenzoic acid (a Friedel-Crafts-type reaction) to form a diaryl sulfone. This is more prevalent at higher temperatures.[10]Maintain the lowest effective reaction temperature (e.g., 50-60 °C). Avoid unnecessarily long reaction times once the starting material is consumed.
Isomeric Impurities (e.g., 3-sulfonyl) High reaction temperature.While the 5-isomer is thermodynamically and sterically favored, higher temperatures can provide enough energy to overcome the activation barrier for substitution at the more hindered 3-position (ortho to -OCH₃).Conduct the reaction at the lower end of the effective temperature range. Lower temperatures generally improve regioselectivity in electrophilic aromatic substitutions.[8]

Analytical & Purification Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) with 1% Acetic Acid. The polarity may need to be adjusted.

  • Procedure:

    • Carefully withdraw a small aliquot from the reaction mixture using a glass capillary.

    • Quench it immediately in a vial containing ice-cold water and a small amount of ethyl acetate. Shake vigorously.

    • Spot the organic layer on the TLC plate alongside a spot of the starting material (2-methoxybenzoic acid).

    • Elute the plate, dry, and visualize under UV light (254 nm). The starting material will have a different Rf value than the product. The reaction is complete when the starting material spot has disappeared.

Protocol 2: Purification by Recrystallization

Purification of the crude 2-methoxy-5-(chlorosulfonyl)benzoic acid is often challenging due to its reactivity. If an organic extraction was performed during workup, the crude solid obtained after solvent removal can sometimes be used directly in the next step. If purification is necessary, recrystallization must be done carefully.

  • Solvent Selection: Use a non-protic, non-reactive solvent system. A mixture of a good solvent (like ethyl acetate or toluene) and a poor solvent (like hexanes) is often effective.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the warm "good" solvent.

    • Slowly add the "poor" solvent until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Filter the crystals rapidly and wash with a small amount of cold hexanes.

    • Dry the purified product thoroughly under vacuum.

References

Technical Support Center: Optimization of 2-Methoxy-5-(methylsulfonyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methoxy-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic routes and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the critical oxidation and hydrolysis steps.

Issue 1: Low Yield or Incomplete Conversion During Thioether Oxidation

Scenario: You are performing the oxidation of the methylthio-precursor to the desired methylsulfonyl group, but TLC or LC-MS analysis shows significant amounts of starting material or the intermediate sulfoxide.

Probable Causes:

  • Insufficient Oxidant: The molar ratio of the oxidizing agent to the thioether may be too low.

  • Suboptimal Reaction Temperature: The temperature might be too low, leading to a sluggish reaction. Conversely, a temperature that is too high could lead to degradation.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Inappropriate Oxidizing Agent: The chosen oxidant may not be potent enough for the complete conversion to the sulfone.

Step-by-Step Solutions:

  • Adjust Oxidant Stoichiometry:

    • Carefully review the stoichiometry of your reaction. For a complete oxidation from a thioether to a sulfone, at least two equivalents of the oxidizing agent are typically required.

    • Consider a stepwise addition of the oxidant to control the reaction and minimize side reactions. A slight excess (e.g., 2.1-2.5 equivalents) of the oxidant can help drive the reaction to completion.

  • Optimize Reaction Temperature:

    • If the reaction is sluggish at room temperature, consider a moderate increase in temperature. For many common oxidants like hydrogen peroxide or m-CPBA, a temperature range of 25-50°C is often effective.

    • Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. A patent for a similar oxidation process suggests a reaction temperature between 10°C and 80°C[1].

  • Extend Reaction Time:

    • If the reaction is proceeding but is incomplete, extending the reaction time is a straightforward solution. Monitor the reaction at regular intervals (e.g., every 1-2 hours) until no further conversion is observed. Reaction times can vary from a few hours to overnight depending on the specific conditions. For instance, some sulfone syntheses can take up to 16 hours[2].

  • Select an Appropriate Oxidant:

    • Common oxidants for converting thioethers to sulfones include hydrogen peroxide (often with a catalyst), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.[1][3]

    • If you are observing the formation of the sulfoxide intermediate, a stronger oxidizing agent or more forcing conditions may be necessary for the second oxidation step.

Issue 2: Formation of Impurities and Side Products During Oxidation

Scenario: Your reaction mixture shows the desired sulfone product, but also significant impurities, potentially from over-oxidation or reaction with other functional groups.

Probable Causes:

  • Overly Aggressive Oxidizing Agent: The chosen oxidant might be too reactive, leading to undesired side reactions.

  • Excessive Reaction Temperature: High temperatures can promote the decomposition of the oxidant or the product, leading to impurities.

  • Incorrect pH: The pH of the reaction mixture can influence the reactivity of the oxidant and the stability of the starting material and product.

Step-by-Step Solutions:

  • Control the Addition of the Oxidant:

    • Instead of adding the oxidant all at once, perform a slow, portion-wise or dropwise addition. This helps to maintain a low concentration of the oxidant in the reaction mixture at any given time, which can improve selectivity.

  • Optimize Reaction Temperature and Time:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction mixture, especially during the addition of the oxidant, can help to control exotherms and minimize side reactions.

    • Avoid unnecessarily long reaction times once the starting material has been consumed to prevent product degradation.

  • Consider a Milder Oxidizing System:

    • If over-oxidation is a persistent issue, consider using a milder or more selective oxidizing agent. For example, a catalytic system with hydrogen peroxide can sometimes offer better control than stoichiometric use of a strong oxidant.

Issue 3: Incomplete Hydrolysis of the Methyl Ester

Scenario: You are at the final step of hydrolyzing the methyl ester of this compound to the final product, but the reaction is incomplete.

Probable Causes:

  • Insufficient Base: The amount of base (e.g., NaOH or KOH) may not be sufficient to drive the saponification to completion.

  • Suboptimal Temperature: The hydrolysis reaction may be too slow at room temperature.

  • Presence of Organic Co-solvent: While organic co-solvents can help with solubility, they can also slow down the rate of hydrolysis.[4]

Step-by-Step Solutions:

  • Increase the Amount of Base:

    • Ensure that at least one equivalent of a strong base is used. Often, a slight excess (e.g., 1.1-1.5 equivalents) is beneficial. For more sterically hindered esters, a larger excess of base may be required.

  • Increase the Reaction Temperature:

    • Heating the reaction mixture is a common way to accelerate ester hydrolysis. Refluxing in a mixture of water and a suitable alcohol (like methanol or ethanol) is a standard procedure.[5] High-temperature water (200–300 °C) can also be used for rapid hydrolysis.[6]

  • Optimize the Solvent System:

    • If using a co-solvent, minimize its proportion as much as possible while maintaining solubility. Water is the reactive solvent in this case, and a higher concentration will favor a faster reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and efficient synthetic route starts from salicylic acid. The key steps are:

  • Etherification: The phenolic hydroxyl group of salicylic acid is methylated, typically using dimethyl sulfate, to yield 2-methoxybenzoic acid.[7][8]

  • Sulfonation: 2-methoxybenzoic acid is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.[7][8]

  • Thioether Formation: The sulfonyl chloride can be reduced and then reacted with a methylating agent to form a methylthioether.

  • Oxidation: The methylthioether is oxidized to the corresponding methylsulfone.

  • Hydrolysis (if starting from an ester): If the synthesis was carried out using methyl salicylate, a final hydrolysis step is needed to convert the methyl ester to the carboxylic acid.[9]

Q2: What are the key parameters to control during the oxidation of the thioether to the sulfone?

The key parameters for a successful oxidation are:

  • Choice of Oxidant: Hydrogen peroxide, often in the presence of a catalyst, and m-CPBA are common choices. The choice depends on the scale of the reaction and the presence of other sensitive functional groups.[1][3]

  • Stoichiometry: At least two equivalents of the oxidant are needed for the conversion of the thioether to the sulfone. Careful control of the stoichiometry is crucial to avoid the formation of the sulfoxide as a major byproduct.[3]

  • Temperature: The reaction is often exothermic, so controlling the temperature, especially during the addition of the oxidant, is important to prevent side reactions. A temperature range of 10-80°C is a good starting point to investigate.[1]

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion, which can range from 1 to 6 hours or longer.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction.

  • TLC: This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The sulfoxide intermediate will typically have a polarity between the starting thioether and the final sulfone.

  • LC-MS: This provides more quantitative information about the conversion and can help to identify any intermediates or byproducts.

Q4: What are some common safety precautions to take during this synthesis?

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Oxidizing agents like m-CPBA and concentrated hydrogen peroxide can be hazardous and should be handled with care. Avoid contact with metals and other combustible materials.

  • The oxidation reaction can be exothermic. It is important to have a cooling bath ready to control the temperature, especially on a larger scale.

Data Presentation

Table 1: Recommended Starting Conditions for Thioether Oxidation

ParameterRecommended RangeRationale
Oxidant H₂O₂ (30%) with catalyst, or m-CPBAProvides a balance of reactivity and selectivity.
Equivalents of Oxidant 2.1 - 2.5Ensures complete conversion to the sulfone.
Temperature 25 - 50 °CAllows for a reasonable reaction rate without significant side reactions.
Reaction Time 2 - 8 hoursTypically sufficient for complete conversion, but should be monitored.
Solvent Acetic acid, DichloromethaneCommon solvents for oxidation reactions.

Table 2: Troubleshooting Summary for Key Reaction Steps

IssueProbable CauseSuggested Solution
Incomplete Oxidation Insufficient oxidant, low temperatureIncrease oxidant stoichiometry, raise temperature moderately
Side Product Formation Aggressive oxidant, high temperatureUse a milder oxidant, control temperature with a cooling bath
Incomplete Hydrolysis Insufficient base, low temperatureIncrease equivalents of base, heat the reaction mixture

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Thioether Oxidation
  • Dissolve the thioether starting material (1 equivalent) in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, 2.2 equivalents) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the excess oxidant (e.g., with a solution of sodium sulfite).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Methyl Ester Hydrolysis
  • Dissolve the methyl ester (1 equivalent) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (1.5 equivalents in water).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final carboxylic acid.

Diagrams

Reaction_Pathway Salicylic_Acid Salicylic Acid Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Methoxybenzoic_Acid Etherification Thioether_Precursor Methylthio-Precursor Methoxybenzoic_Acid->Thioether_Precursor Sulfonation & Thioether Formation Sulfone_Ester 2-Methoxy-5-(methylsulfonyl) benzoic acid methyl ester Thioether_Precursor->Sulfone_Ester Oxidation Final_Product 2-Methoxy-5-(methylsulfonyl) benzoic acid Sulfone_Ester->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this multi-step synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions and procedural challenges.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a crucial process in the development of various pharmaceutical compounds. A common and industrially relevant route starts from salicylic acid, involving a series of reactions including methylation, chlorosulfonation, and subsequent oxidation or amination followed by further transformations.[1][2][3] Each step, however, is susceptible to side reactions that can impact yield and purity. This guide will dissect these potential pitfalls and offer practical solutions.

Below is a generalized workflow for the synthesis, highlighting the key transformations.

Synthesis_Workflow Salicylic_Acid Salicylic Acid Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Methoxybenzoic_Acid Methylation Sulfonyl_Chloride 2-Methoxy-5-(chlorosulfonyl)benzoic Acid Methoxybenzoic_Acid->Sulfonyl_Chloride Chlorosulfonation Methylthio_Intermediate 2-Methoxy-5-(methylthio)benzoic Acid Sulfonyl_Chloride->Methylthio_Intermediate Reduction & Methylation Final_Product This compound Methylthio_Intermediate->Final_Product Oxidation

Caption: Generalized synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the final product?

A1: The most frequently encountered impurities are isomers from the chlorosulfonation step, demethylated byproducts, and residual starting materials or intermediates. Specifically, you might observe:

  • Isomeric Sulfonated Products: Formation of 2-methoxy-3-(methylsulfonyl)benzoic acid or 2-methoxy-4-(methylsulfonyl)benzoic acid can occur if the chlorosulfonation is not regioselective.

  • Demethylated Impurities: Harsh reaction conditions, particularly during chlorosulfonation or hydrolysis, can lead to the cleavage of the methoxy group, resulting in hydroxybenzoic acid derivatives.[4][5][6]

  • Over-oxidized or Under-oxidized Intermediates: Depending on the synthetic route, you may find impurities such as the corresponding sulfoxide or unreacted thioether.

Q2: Why is my yield of 2-Methoxybenzoic acid low during the initial methylation step?

A2: Low yields in the methylation of salicylic acid are often attributed to incomplete reaction or the formation of the methyl salicylate ester as a byproduct. Key factors to consider are:

  • Base and Methylating Agent Stoichiometry: An insufficient amount of base will not fully deprotonate the phenolic hydroxyl group, leading to unreacted salicylic acid. Conversely, using an excess of a strong methylating agent like dimethyl sulfate without careful temperature control can favor esterification of the carboxylic acid.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the undesired esterification. Maintaining a controlled temperature, often starting at low temperatures and gradually warming, is crucial.[2][7]

Q3: What causes the formation of colored impurities, and how can they be removed?

A3: Colored impurities often arise from oxidation or decomposition of phenolic compounds. If demethylation occurs, the resulting hydroxybenzoic acid derivatives are more susceptible to oxidation, leading to colored byproducts. These can typically be removed by:

  • Recrystallization: This is a highly effective method for purifying the final product and intermediates. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during recrystallization can help adsorb colored impurities.[3][8]

III. Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of potential side reactions at each major stage of the synthesis and offers practical troubleshooting advice.

Step 1: Methylation of Salicylic Acid
Observed Issue Potential Cause Troubleshooting & Mitigation Strategy
Low yield of 2-Methoxybenzoic acid Incomplete reaction due to insufficient base.Ensure at least two equivalents of a suitable base (e.g., NaOH, K2CO3) are used to deprotonate both the carboxylic acid and phenolic hydroxyl groups.
Presence of Methyl Salicylate Esterification of the carboxylic acid.Control the reaction temperature carefully. Add the methylating agent (e.g., dimethyl sulfate) portion-wise at a lower temperature (e.g., 0-10 °C) before allowing the reaction to warm to room temperature or slightly above.[2][7]
Demethylation of product Harsh basic conditions and high temperatures.Avoid excessively high temperatures and prolonged reaction times. Use a milder base if demethylation is a significant issue.
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

This step is critical for introducing the sulfonyl group at the desired position. The methoxy group is an ortho-, para-director, and the carboxylic acid is a meta-director. The para-position to the methoxy group is sterically favored.

Chlorosulfonation_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Methoxybenzoic_Acid 2-Methoxybenzoic Acid Desired_Product 2-Methoxy-5-(chlorosulfonyl)benzoic Acid Methoxybenzoic_Acid->Desired_Product Chlorosulfonic Acid (para-substitution) Ortho_Product 2-Methoxy-3-(chlorosulfonyl)benzoic Acid Methoxybenzoic_Acid->Ortho_Product ortho-substitution Demethylation_Product 2-Hydroxy-5-(chlorosulfonyl)benzoic Acid Methoxybenzoic_Acid->Demethylation_Product Demethylation

Caption: Competing reactions during the chlorosulfonation of 2-methoxybenzoic acid.

Observed Issue Potential Cause Troubleshooting & Mitigation Strategy
Formation of isomeric impurities Lack of regioselectivity.Control the reaction temperature rigorously. Lower temperatures generally favor the thermodynamically more stable para-isomer. The amount of chlorosulfonic acid should also be optimized; a large excess can lead to side reactions.
Significant demethylation Excess chlorosulfonic acid or high reaction temperatures.Use the minimum effective amount of chlorosulfonic acid. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition and allow the reaction to proceed at a controlled temperature.[9]
Incomplete reaction Insufficient amount of chlorosulfonic acid or short reaction time.Ensure a sufficient molar excess of chlorosulfonic acid is used. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Step 3: Conversion to the Methylsulfonyl Group

The conversion of the sulfonyl chloride to the methylsulfonyl group can be achieved through various methods, including reduction to a thiol, methylation to a thioether, and subsequent oxidation.

Sub-step 3a & 3b: Reduction and Methylation
Observed Issue Potential Cause Troubleshooting & Mitigation Strategy
Formation of disulfides Oxidation of the intermediate thiol.Perform the reduction and subsequent methylation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to the disulfide.
Incomplete methylation Insufficient methylating agent or inadequate base.Use a slight excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Ensure the presence of a suitable base to deprotonate the thiol.
Sub-step 3c: Oxidation of 2-Methoxy-5-(methylthio)benzoic acid

The oxidation of the thioether to the sulfone is a key step where over-oxidation or under-oxidation can occur.

Oxidation_Pathway Thioether 2-Methoxy-5-(methylthio)benzoic Acid Sulfoxide 2-Methoxy-5-(methylsulfinyl)benzoic Acid Thioether->Sulfoxide Mild Oxidation Sulfone This compound Thioether->Sulfone Strong Oxidation Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation states in the formation of the methylsulfonyl group.

Observed Issue Potential Cause Troubleshooting & Mitigation Strategy
Presence of sulfoxide intermediate Incomplete oxidation.Increase the amount of the oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) or extend the reaction time. Careful monitoring of the reaction progress is essential.
Formation of over-oxidized byproducts or ring degradation Harsh oxidizing conditions.Control the reaction temperature, as many oxidations are exothermic. Consider using a milder and more selective oxidizing agent. The choice of solvent can also influence the reaction outcome.
Hydrolysis of the methylsulfonyl group Strongly acidic or basic conditions at high temperatures.While the methylsulfonyl group is generally stable, prolonged exposure to harsh conditions should be avoided, especially during workup and purification.[10][11]

IV. Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent system. Common choices include ethanol, methanol, acetic acid, or mixtures with water. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the solution can be further cooled in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven at an appropriate temperature.

V. References

  • O‐demethylation of 4‐methoxybenzoic acid catalysed by the peroxide shunt pathway of T252E‐CYP199A4 using H2O2. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). Semantic Scholar. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). LookChem. Retrieved from --INVALID-LINK--

  • Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Env. (n.d.). ASM Journals. Retrieved from --INVALID-LINK--

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (2013). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (2006). Google Patents. Retrieved from --INVALID-LINK--

  • This compound | CAS No.50390-76-6 Synthetic Routes. (n.d.). Molbase. Retrieved from --INVALID-LINK--

  • Selective Hydrolysis of Methanesulfonate Esters. (2008). ACS Publications. Retrieved from --INVALID-LINK--

  • Selective Hydrolysis of Methanesulfonate Esters. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (n.d.). Patsnap. Retrieved from --INVALID-LINK--

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Patsnap. Retrieved from --INVALID-LINK--

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 2-Methoxy-5-(methylsulphonyl)benzoic acid. (2023). Apollo Scientific. Retrieved from --INVALID-LINK--

  • Preparation method and application of 2-methoxy-5-sulfonamide benzoic acid methyl ester. (2023). Kain Industrial Additive. Retrieved from --INVALID-LINK--

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound in your laboratory.

Overview of Purification Challenges

This compound (CAS 50390-76-6) is a key building block in the synthesis of various pharmaceuticals, including antipsychotic drugs.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a methylsulfonyl group, presents a unique set of purification challenges.[2] The polarity imparted by the sulfonyl and carboxylic acid groups, combined with the organic-soluble nature of the benzene ring and methoxy group, can lead to difficulties in separating it from starting materials, byproducts, and degradation products.

Key physical and chemical properties influencing its purification are summarized below:

PropertyValueSource
Molecular FormulaC9H10O5S[2][3]
Molecular Weight230.24 g/mol [3][4]
Melting Point190 °C[3]
AppearanceWhite to off-white solid[2][5]
SolubilitySlightly soluble in DMSO and heated methanol.[3] Moderate solubility in polar solvents like water and alcohols.[2][2][3]
pKa (Predicted)3.49 ± 0.10[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue: Low Purity After Recrystallization

Symptom: The final product shows significant impurities by HPLC or other analytical methods after a standard recrystallization protocol.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The selection of a recrystallization solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

    • Expert Insight: Due to the compound's polarity, a common challenge is co-precipitation with polar impurities. While water and alcohols are moderately effective, a mixed solvent system can often provide superior selectivity. Experiment with combinations such as methanol/water, ethanol/water, or acetone/water. The optimal ratio will need to be determined empirically.

  • Incomplete Removal of Synthetic Byproducts: The synthesis of this compound can result in structurally similar impurities that are difficult to remove by simple recrystallization. For instance, starting materials like 2-methoxybenzoic acid or byproducts from sulfonation reactions may co-crystallize.

    • Protocol: Consider a pre-purification step. An acid-base extraction can be highly effective. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. Wash the aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities. Subsequently, acidify the aqueous layer with an acid like HCl to precipitate the purified benzoic acid derivative, which can then be collected by filtration and further purified by recrystallization.[6]

Issue: Poor Recovery After Purification

Symptom: A significant loss of product is observed after recrystallization or chromatographic purification.

Probable Causes & Solutions:

  • Excessive Solvent Volume in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant amount of the desired compound remaining in the mother liquor upon cooling.

    • Expert Insight: Aim for a saturated or near-saturated solution at the boiling point of the solvent. Add the hot solvent portion-wise to the crude material until it just dissolves.[6]

  • Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Protocol: Use a pre-heated funnel and filter flask for hot filtration. This will help maintain the temperature of the solution and prevent premature crystallization.

  • Adsorption on Stationary Phase in Chromatography: The polar nature of the carboxylic acid and sulfonyl groups can lead to strong adsorption on polar stationary phases like silica gel, resulting in tailing peaks and poor recovery.

    • Expert Insight: If using column chromatography, consider adding a small amount of acetic or formic acid to the mobile phase. This can help to suppress the ionization of the carboxylic acid group and reduce its interaction with the silica gel, leading to better peak shape and improved recovery. Alternatively, reverse-phase chromatography can be an effective method for purification.[7]

Issue: Product Discoloration

Symptom: The final product has a yellow or brownish tint instead of being a white solid.

Probable Causes & Solutions:

  • Presence of Colored Impurities: Certain byproducts or degradation products from the synthesis may be colored.

    • Protocol: A charcoal treatment can be effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution during recrystallization, allow it to boil for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.

  • Thermal Degradation: The compound may be susceptible to degradation at high temperatures, especially in the presence of acidic or basic impurities.

    • Expert Insight: Avoid prolonged heating during recrystallization. Dissolve the compound quickly in the boiling solvent and then allow it to cool. If thermal instability is suspected, consider using a lower-boiling solvent for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted 2-methoxybenzoic acid, isomers formed during the sulfonation step, and potentially the corresponding methyl ester if methanol is used in the process.[8][9]

Q2: What is the best analytical method to assess the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[9][10] A reverse-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, provides good separation of the main compound from its impurities.[7]

Q3: How should I store the purified this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry place at room temperature to prevent degradation.[3][5][11]

Q4: Can I use column chromatography for purification? What conditions are recommended?

A4: Yes, column chromatography can be used. However, due to the polar nature of the compound, normal-phase chromatography on silica gel can be challenging. If you choose this method, a mobile phase of ethyl acetate/hexanes with a small percentage of acetic acid is a good starting point. Reverse-phase chromatography is often a more suitable alternative.[7]

Experimental Workflow & Diagrams

Recrystallization Workflow

The following diagram illustrates a typical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration & Decolorization cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution add_charcoal Add Activated Charcoal (Optional) dissolved_solution->add_charcoal hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration hot_filtrate Hot, Purified Filtrate hot_filtration->hot_filtrate slow_cool Slow Cooling to Room Temp. hot_filtrate->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Recrystallization workflow for purification.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common purification issues.

Troubleshooting_Logic cluster_purity Purity Issues cluster_recovery Recovery Issues cluster_appearance Appearance Issues start Purification Outcome Unsatisfactory low_purity Low Purity by HPLC/TLC? start->low_purity wrong_solvent Re-evaluate Recrystallization Solvent low_purity->wrong_solvent Yes low_recovery Low Product Recovery? low_purity->low_recovery No acid_base Perform Acid-Base Extraction wrong_solvent->acid_base end Successful Purification acid_base->end check_solvent_vol Check Solvent Volume low_recovery->check_solvent_vol Yes discoloration Product Discolored? low_recovery->discoloration No check_cooling_rate Ensure Slow Cooling check_solvent_vol->check_cooling_rate check_cooling_rate->end charcoal Use Activated Charcoal discoloration->charcoal Yes discoloration->end No check_temp Check for Thermal Degradation charcoal->check_temp check_temp->end

References

how to remove unreacted starting material from 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying 2-Methoxy-5-(methylsulfonyl)benzoic acid. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered by researchers and drug development professionals during the purification of this important pharmaceutical intermediate.[1] Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity in your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common unreacted starting materials and impurities I should expect?

When synthesizing this compound, the nature of your impurities will depend on the specific synthetic route. A common pathway involves the chlorosulfonation of 2-methoxybenzoic acid followed by other functional group transformations.[2]

Therefore, the most probable impurities include:

  • Unreacted 2-methoxybenzoic acid: The primary starting material.

  • Isomeric Side-Products: Sulfonation might occur at different positions on the aromatic ring, leading to structural isomers.

  • Neutral Byproducts: Depending on the reagents used, neutral organic compounds may be generated or carried over.

  • Inorganic Salts: Salts are often produced during reaction workups (e.g., after neutralization or quenching steps).

Identifying the nature of the impurity is the critical first step in selecting a purification strategy. A preliminary Thin-Layer Chromatography (TLC) analysis is highly recommended.

Q2: My crude product is a solid mixture. How can I efficiently separate the acidic product from neutral impurities?

For separating a carboxylic acid like this compound from neutral or basic impurities, acid-base extraction is the most direct and effective method.[3][4]

Scientific Principle: This technique exploits the acidic nature of the carboxylic acid functional group.[5] By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt.[6][7] Neutral organic impurities remain in the organic solvent layer. The two layers can then be separated. Finally, re-acidifying the aqueous layer will protonate the carboxylate salt, causing the purified acid to precipitate out of the solution.[8]

  • Dissolution: Dissolve the crude solid mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to that of the organic layer.

  • Mixing & Separation: Stopper the funnel and shake vigorously, remembering to vent frequently to release CO₂ gas pressure that builds up. Allow the layers to separate. The top layer will be the less dense solvent (typically ethyl acetate).

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). The purified this compound will precipitate as a solid.[6]

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

G cluster_0 Organic Phase cluster_1 Aqueous Phase start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Shake, Vent, Separate Layers start->sep_funnel Add to Separatory Funnel organic_after_extract Organic Layer with Neutral Impurities final_organic Isolate & Dry to recover Neutral Components organic_after_extract->final_organic bicarb Saturated aq. NaHCO₃ bicarb->sep_funnel aqueous_extract Aqueous Layer with Product as Sodium Salt acidify Acidify with conc. HCl (to pH ~2) aqueous_extract->acidify precipitate Precipitated Pure Product acidify->precipitate collect Collect via Filtration, Wash & Dry precipitate->collect sep_funnel->organic_after_extract sep_funnel->aqueous_extract

Caption: Workflow for purifying acidic products via acid-base extraction.

Q3: When is recrystallization a better choice, and how do I select the right solvent?

Recrystallization is an excellent technique for removing small amounts of impurities from a compound that is already substantially pure.[9] It is less effective for separating large quantities of impurities or components with very similar solubility profiles.

Scientific Principle: The method relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[10][11] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[12][13]

Solvent PropertyRationale
High solubility at high temp Ensures the compound can be fully dissolved in a minimal amount of solvent.
Low solubility at low temp Maximizes the recovery of the purified compound upon cooling.
Does not react with product The solvent must be chemically inert to the compound.
Boiling Point Should be below the melting point of the compound to prevent "oiling out".
Volatility Should be volatile enough to be easily removed from the purified crystals.

For this compound, which is a moderately polar compound, solvents like water, ethanol, or mixtures such as ethanol/water or acetic acid/water are good starting points.[5][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar).

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just completely dissolves.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Collection & Drying: Collect the crystals by vacuum filtration and dry them thoroughly.

Q4: What if simpler methods fail? How can I use flash chromatography for acidic compounds?

When dealing with complex mixtures or impurities that are chemically similar to the product, flash column chromatography is the most powerful purification technique.[14]

Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). For acidic compounds like this compound, peak tailing can be an issue on standard silica gel due to interactions with the weakly acidic silanol groups.[15]

Expert Tip: To counteract peak tailing and achieve sharper, more symmetrical peaks, it is common practice to add a small amount (0.5-1%) of an acid, such as acetic acid or formic acid, to the mobile phase.[16][17] This protonates the analyte, reducing its interaction with the silica surface and leading to better separation.

G A 1. TLC Analysis Develop a solvent system (e.g., Hexanes/EtOAc + 1% Acetic Acid) Target Rf of product ≈ 0.2-0.3 B 2. Column Packing Prepare a slurry of silica gel in the initial, less polar eluent. Pack the column without cracks. A->B C 3. Sample Loading Dissolve crude product in a minimum amount of solvent. Load carefully onto the top of the silica bed. B->C D 4. Elution Run the column with the mobile phase, applying gentle air pressure. Collect fractions sequentially. C->D E 5. Fraction Analysis Analyze collected fractions by TLC to identify those containing the pure product. D->E F 6. Combine & Evaporate Combine the pure fractions and remove the solvent under reduced pressure. E->F

Caption: Step-by-step workflow for flash column chromatography purification.

IssuePossible CauseSuggested Solution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. Consider using a gradient elution (gradually increasing solvent polarity).[18]
Compound Stuck on Column Eluent is not polar enough.Increase the polarity of the mobile phase.
Cracked Silica Bed Column packed improperly or ran dry.Ensure the silica is always covered with solvent. Pack the column carefully to ensure it is homogenous.
Peak Tailing Strong interaction between the acidic product and silica.Add 0.5-1% acetic acid to the eluent to suppress deprotonation.[15][17]

References

Technical Support Center: Degradation Pathways of 2-Methoxy-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Methoxy-5-(methylsulfonyl)benzoic acid. This guide is designed to provide both foundational knowledge and practical troubleshooting advice for your experimental workflows. As this molecule is often a critical intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This document will delve into the potential degradation pathways of this compound under various stress conditions, offer detailed experimental protocols for conducting forced degradation studies in line with ICH guidelines, and provide a comprehensive troubleshooting guide in a question-and-answer format to address common challenges you may encounter.[3][4][5][6][7]

Predicted Degradation Pathways

Based on the functional groups present in this compound (a methoxy group, a methylsulfonyl group, and a carboxylic acid on an aromatic ring), we can predict several potential degradation pathways under forced stress conditions.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] The primary sites of degradation are likely to be the methoxy ether linkage and the aromatic ring itself, with the methylsulfonyl and carboxylic acid groups being generally more stable, though not inert.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound 2-Hydroxy-5-(methylsulfonyl)benzoic acid 2-Hydroxy-5-(methylsulfonyl)benzoic acid This compound->2-Hydroxy-5-(methylsulfonyl)benzoic acid Acidic/Basic Hydrolysis Methanol Methanol This compound->Methanol Acidic/Basic Hydrolysis Ring-hydroxylated derivatives Ring-hydroxylated derivatives This compound->Ring-hydroxylated derivatives Oxidation (e.g., H₂O₂) Decarboxylated product Decarboxylated product This compound->Decarboxylated product Photolysis (UV light) Phenolic derivatives Phenolic derivatives This compound->Phenolic derivatives Photolysis (UV light) Ring-opened products Ring-opened products Ring-hydroxylated derivatives->Ring-opened products Further Oxidation

Caption: Predicted degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?

A1: The most probable hydrolytic degradation pathway involves the cleavage of the ether bond of the methoxy group, especially under acidic conditions. This would result in the formation of 2-Hydroxy-5-(methylsulfonyl)benzoic acid and methanol.[8][9][10][12] While the methylsulfonyl and carboxylic acid groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to other reactions, though these are less likely.

Q2: What should I expect under oxidative stress conditions?

A2: Oxidative degradation, typically induced by agents like hydrogen peroxide, is likely to target the electron-rich aromatic ring.[23][24][25] This can lead to the formation of various hydroxylated derivatives. Under more aggressive oxidative conditions, ring-opening reactions may occur, leading to a complex mixture of aliphatic acid fragments.

Q3: Is this compound susceptible to photodegradation?

A3: Yes, aromatic carboxylic acids can be susceptible to photodegradation.[11][13][14][16] Exposure to UV light can induce decarboxylation, leading to the formation of 1-methoxy-4-(methylsulfonyl)benzene. Additionally, photolytic cleavage of the methoxy group to form phenolic derivatives is also a possibility.

Q4: How stable is the methylsulfonyl group?

A4: The methylsulfonyl group is generally considered to be chemically robust and stable under most forced degradation conditions.[18][19][20] However, under extreme reductive or nucleophilic conditions, which are not part of standard forced degradation studies, cleavage could occur. For the purposes of typical stability testing, it is not expected to be a primary site of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: I am not observing any degradation under my initial stress conditions. What should I do?

A: This indicates that this compound is relatively stable under the applied conditions. According to ICH guidelines, if no degradation is observed, you should employ more stringent stress conditions.[26][27][28]

  • For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), and/or increase the temperature (e.g., from 60°C to 80°C).[26][27]

  • For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) and/or increase the reaction time or temperature.

  • For Thermal Degradation: Expose the solid material to higher temperatures for a longer duration.

It is crucial to incrementally increase the stress to achieve a target degradation of 5-20%. Over-stressing can lead to the formation of secondary degradants that may not be relevant to the actual stability profile of the substance.[27]

Q: My chromatogram shows multiple small, poorly resolved peaks after degradation. How can I improve the separation?

A: This is a common issue when dealing with complex degradation mixtures. Here are several strategies to improve your HPLC separation:

  • Gradient Optimization: If you are using an isocratic method, switch to a gradient elution. If you are already using a gradient, try a shallower gradient (i..e., a slower increase in the organic solvent percentage over a longer time) to improve the resolution of closely eluting peaks.

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of the carboxylic acid and any phenolic degradants will significantly affect their retention. Experiment with different mobile phase pH values.

    • Solvent Choice: Try a different organic modifier (e.g., methanol instead of acetonitrile, or vice-versa) as this can alter the selectivity of the separation.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.[29]

  • Flow Rate and Temperature: Decreasing the flow rate or adjusting the column temperature can also impact resolution.

Q: I am seeing unexpected peaks in my control sample (unstressed). What could be the cause?

A: Unexpected peaks in a control sample can be perplexing. Here's a systematic approach to troubleshooting this issue:

  • Sample Preparation:

    • Solvent Purity: Ensure the solvent used to dissolve your sample is of high purity and is not contaminated.

    • Sample Contamination: The starting material itself might contain impurities. Re-evaluate the purity of your this compound.

  • LC-MS System Contamination:

    • Carryover: Inject a blank solvent run after your control sample to check for carryover from previous injections.

    • System Contamination: The mobile phase, tubing, or injector may be contaminated. Flush the system thoroughly.[30][31]

  • On-Column Degradation: In rare cases, the analyte may be degrading on the analytical column itself.[32] This can sometimes be caused by active sites on the silica packing or interactions with metal components in the HPLC system. Try a different column or a column from a different manufacturer.

Q: How can I confirm the structure of the degradation products?

A: Structure elucidation is a critical step in any degradation study. A combination of analytical techniques is typically required:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which allows you to determine the elemental composition of the degradant.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, you can obtain structural information about the degradant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated in sufficient quantity and purity, NMR is the most powerful tool for unambiguous structure determination.

  • Reference Standards: If you can synthesize or purchase a reference standard of a suspected degradation product, you can confirm its identity by comparing its retention time and mass spectrum with the unknown peak in your degraded sample.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

General Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

  • Prepare a control sample by diluting the stock solution with the dissolution solvent (without the stressor).

Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1 M HCl60°C24 hours
Base Hydrolysis 1 M NaOH60°C24 hours
Oxidation 30% H₂O₂Room Temp24 hours
Thermal (Solid) Dry Heat105°C48 hours
Photolytic (Solution) UV light (ICH option 1 or 2)Room TempAs per ICH guidelines
HPLC-UV/MS Method for Degradation Analysis
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: 254 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative modes.

Experimental Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Dilution to 0.1 mg/mL Dilution to 0.1 mg/mL Stock Solution (1 mg/mL)->Dilution to 0.1 mg/mL Acid Hydrolysis Acid Hydrolysis Dilution to 0.1 mg/mL->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Dilution to 0.1 mg/mL->Base Hydrolysis Oxidation Oxidation Dilution to 0.1 mg/mL->Oxidation Thermal Thermal Dilution to 0.1 mg/mL->Thermal Photolysis Photolysis Dilution to 0.1 mg/mL->Photolysis HPLC-UV/MS HPLC-UV/MS Acid Hydrolysis->HPLC-UV/MS Base Hydrolysis->HPLC-UV/MS Oxidation->HPLC-UV/MS Thermal->HPLC-UV/MS Photolysis->HPLC-UV/MS Data Processing Data Processing HPLC-UV/MS->Data Processing HRMS HRMS Data Processing->HRMS MS/MS MS/MS HRMS->MS/MS NMR (if possible) NMR (if possible) MS/MS->NMR (if possible)

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical manufacturing. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during scale-up, drawing from established protocols and troubleshooting experiences. Our goal is to equip you with the knowledge to navigate potential hurdles, optimize your process, and ensure a reliable and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Potential Cause Recommended Solution
Incomplete Oxidation: The conversion of the methylthio group to the methylsulfonyl group is a critical step. Insufficient oxidant or non-optimal reaction conditions can lead to a mixture of starting material, the intermediate sulfoxide, and the desired sulfone.[1][2]Optimize Oxidation Conditions: Ensure a sufficient molar excess of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) is used. Monitor the reaction progress closely using techniques like TLC or HPLC to confirm the complete disappearance of the starting material and the sulfoxide intermediate.[2][3] Adjusting the reaction temperature and time may also be necessary to drive the reaction to completion.[4]
Side Reactions: Undesired side reactions, such as ring halogenation if using certain oxidizing agents in the presence of halides, can consume starting material and reduce the yield.Select Appropriate Reagents: Choose an oxidizing system that is selective for the sulfide-to-sulfone conversion under your specific reaction conditions. For instance, using hydrogen peroxide with a catalyst like tantalum carbide can offer high selectivity for sulfone formation.[3]
Purification Losses: The product may be lost during workup and purification steps, especially if its solubility properties are not well-managed.Optimize Workup and Recrystallization: Carefully select the solvent system for extraction and recrystallization to maximize product recovery while effectively removing impurities. Ensure pH adjustments during workup are precise to facilitate the precipitation of the carboxylic acid.

Problem 2: Difficulty in Removing Impurities

Potential Cause Recommended Solution
Co-precipitation of Starting Material or Sulfoxide: The starting material, 2-methoxy-5-(methylthio)benzoic acid, and the intermediate sulfoxide may have similar solubility profiles to the final product, leading to their co-precipitation during crystallization.Controlled Crystallization: Employ a carefully controlled cooling rate during recrystallization to allow for selective crystallization of the desired sulfone. A multi-step crystallization or the use of a different solvent system may be required to achieve high purity.
Formation of Colored Impurities: The presence of colored byproducts can indicate degradation or side reactions.Inert Atmosphere and Temperature Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Maintain strict temperature control throughout the process, as excessive heat can promote the formation of colored impurities.[5]

Problem 3: Inconsistent Results Upon Scale-Up

Potential Cause Recommended Solution
Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction progress and the formation of byproducts.[5]Reactor Design and Agitation: Ensure the reactor is equipped with an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) to provide efficient mixing. For exothermic steps like oxidation, a jacketed reactor with precise temperature control is crucial to dissipate heat effectively.[5]
Changes in Reagent Addition Rate: The rate of addition of critical reagents, such as the oxidizing agent, can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast at a larger scale, leading to poor control.Controlled Dosing: Utilize a syringe pump or a controlled addition funnel to maintain a consistent and scalable rate of reagent addition. This allows for better temperature management and minimizes the risk of runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic pathway involves the oxidation of 2-methoxy-5-(methylthio)benzoic acid.[2] This precursor is typically synthesized from simpler starting materials. Alternative routes may involve sulfonation of 2-methoxybenzoic acid followed by further functional group manipulations.[6]

Q2: Which oxidizing agent is recommended for the conversion of the methylthio to the methylsulfonyl group?

Hydrogen peroxide is a commonly used and environmentally friendly oxidant.[1][7] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective.[3] The choice of oxidant may depend on factors such as scale, cost, and safety considerations. For instance, processes using hydrogen peroxide may be catalyzed to improve efficiency.[3]

Q3: How can I monitor the progress of the oxidation reaction?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting sulfide and the intermediate sulfoxide, and the appearance of the final sulfone product. High-performance liquid chromatography (HPLC) provides more quantitative data and is ideal for precise reaction tracking and purity analysis.

Q4: What are the key safety precautions to consider during scale-up?

The oxidation step is often exothermic and requires careful temperature control to prevent runaway reactions.[5] Ensure the reactor is equipped with adequate cooling capacity. Handling of strong oxidizing agents and acids requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood.

Q5: What are typical yields and purity levels for this synthesis?

With an optimized protocol, yields for the oxidation step can be high, often exceeding 90%.[2] The final product can be obtained with high purity (>98%) after appropriate purification, typically by recrystallization.[8]

Experimental Protocol: Synthesis of this compound

This protocol details a representative lab-scale synthesis. For scale-up, reagent quantities should be adjusted proportionally, and process parameters (e.g., addition rates, mixing speeds) will need to be re-optimized.

Step 1: Oxidation of 2-methoxy-5-(methylthio)benzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-5-(methylthio)benzoic acid in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise via the dropping funnel, maintaining the internal temperature below a specified limit (e.g., 20°C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quench the excess peroxide by the slow addition of a reducing agent solution (e.g., sodium sulfite) until a negative test with peroxide indicator strips is obtained.

  • Precipitate the product by adding the reaction mixture to cold water.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Visualization of the Synthetic Pathway and Troubleshooting Logic

Synthetic Pathway

Synthesis_Pathway A 2-methoxy-5-(methylthio)benzoic acid B 2-Methoxy-5-(methylsulfinyl)benzoic acid (Intermediate) A->B [Oxidant] (e.g., H2O2) C This compound (Final Product) B->C [Oxidant] (e.g., H2O2)

Caption: Synthetic route from the thioether to the sulfone.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckOxidation Check for Complete Oxidation (TLC/HPLC) Start->CheckOxidation Incomplete Incomplete Reaction CheckOxidation->Incomplete No CheckPurity Analyze Impurity Profile CheckOxidation->CheckPurity Yes OptimizeOxidation Optimize Oxidation: - Increase oxidant - Adjust temp/time Incomplete->OptimizeOxidation Success Yield Improved OptimizeOxidation->Success SideReactions Significant Side Products CheckPurity->SideReactions Yes CheckWorkup Review Purification Procedure CheckPurity->CheckWorkup No ChangeReagents Consider Alternative Oxidants/ Conditions SideReactions->ChangeReagents ChangeReagents->Success Losses High Losses During Workup/Crystallization CheckWorkup->Losses Yes CheckWorkup->Success No OptimizePurification Optimize Solvent Systems and Crystallization Conditions Losses->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Purity Analysis of 2-Methoxy-5-(methylsulfonyl)benzoic Acid for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount. Meticulous control over the purity and impurity profile of these precursors directly impacts the safety, efficacy, and batch-to-batch consistency of the final drug product. 2-Methoxy-5-(methylsulfonyl)benzoic acid stands as a critical building block, notably in the production of certain antipsychotic medications.[1][2] This guide provides an in-depth comparative analysis of its certificate of analysis (CoA) against a key alternative, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, and furnishes detailed experimental protocols for their characterization.

The Critical Role of Intermediates in Amisulpride Synthesis

This compound and its structural analogs are pivotal intermediates in the synthesis of amisulpride, an atypical antipsychotic agent effective in the treatment of schizophrenia and dysthymia.[1][3][4] Amisulpride functions as a selective dopamine D2/D3 receptor antagonist, and its therapeutic efficacy is intrinsically linked to its molecular structure, which is assembled from precursors like the ones discussed herein. The presence of impurities in these intermediates can lead to the formation of undesired side-products, complicating purification processes and potentially introducing toxic components into the final API.

Comparative Analysis of Key Intermediates

A thorough evaluation of the quality of these intermediates begins with a comparative review of their typical specifications as presented in a Certificate of Analysis. While batch-specific data will vary between suppliers, the following table outlines the common analytical parameters and acceptance criteria for this compound and a common alternative, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

Table 1: Comparative Certificate of Analysis Specifications

ParameterThis compound4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acidTest Method
Appearance White to off-white crystalline powder[2]White to off-white crystalline powderVisual Inspection
Purity (by HPLC) ≥ 98%[5]≥ 98%[1]High-Performance Liquid Chromatography
Melting Point 190 °C[5][6]82-85 °C[7]Capillary Method
Water Content ≤ 0.5%≤ 0.5%[1]Karl Fischer Titration
Residue on Ignition ≤ 0.1%≤ 0.1%[1]USP <281>
Heavy Metals ≤ 20 ppm≤ 20 ppm[1]USP <231>

The selection between these intermediates often depends on the specific synthetic route employed by the pharmaceutical manufacturer. While both serve as precursors to amisulpride, their distinct functional groups (amino vs. methoxy at position 4) necessitate different subsequent reaction steps. The purity profile of each, as detailed in the CoA, is a critical factor in ensuring the efficiency and predictability of the chosen synthetic pathway.

Experimental Protocols for Quality Assessment

To ensure the reliability of the data presented in a Certificate of Analysis, robust and validated analytical methods are essential. The following sections provide detailed, step-by-step methodologies for the key experiments used to characterize this compound and its alternatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for assessing the purity of pharmaceutical intermediates due to its high resolution and quantitative accuracy.

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a pH of approximately 3.0 with phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample for analysis by dissolving it in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard, or by area percentage.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject into HPLC System MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC Purity Determination.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound and confirming its identity.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and analyze the chemical shifts, integration, and coupling patterns of the protons. The expected signals for this compound are:

    • A singlet for the methoxy group protons.

    • A singlet for the methylsulfonyl group protons.

    • Signals in the aromatic region corresponding to the protons on the benzene ring.

    • A broad singlet for the carboxylic acid proton.

Logical Relationship of Analytical Techniques

Analytical_Techniques Compound Test Compound HPLC HPLC Compound->HPLC is analyzed by NMR NMR Compound->NMR is analyzed by FTIR FTIR Compound->FTIR is analyzed by Purity Purity (%) HPLC->Purity determines Identity Structural Identity NMR->Identity confirms FunctionalGroups Functional Groups FTIR->FunctionalGroups identifies

Caption: Interrelation of Analytical Methods for Compound Characterization.

Functional Group Identification by FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film.

  • Data Acquisition: Obtain the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. For this compound, expect to see:

    • A broad O-H stretch from the carboxylic acid.

    • A C=O stretch from the carboxylic acid.

    • S=O stretches from the sulfonyl group.

    • C-O stretches from the methoxy and carboxylic acid groups.

    • Aromatic C-H and C=C stretches.

Conclusion

The rigorous analytical characterization of pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development and manufacturing. A comprehensive Certificate of Analysis, supported by validated analytical methods such as HPLC, NMR, and FTIR, provides the necessary assurance of quality and consistency. By comparing the analytical data of different intermediates and understanding the methodologies used to generate that data, researchers and drug development professionals can make informed decisions in their synthetic strategies, ultimately contributing to the production of safe and effective medicines.

References

A Comparative Guide to the Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that influences the efficiency, cost, and scalability of a project. 2-Methoxy-5-(methylsulfonyl)benzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of two prominent synthetic routes to this important intermediate, offering detailed experimental protocols, data-driven comparisons, and insights into the practical considerations for laboratory and pilot-scale production.

Introduction to this compound

This compound serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules. Its structural features, including the methoxy, methylsulfonyl, and carboxylic acid moieties, allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The efficiency and robustness of its synthesis are therefore of paramount importance. This guide will compare two distinct multi-step synthetic pathways starting from readily available precursors.

Method 1: The Chlorosulfonation Route from Salicylic Acid

This widely-used method commences with the readily available and cost-effective starting material, salicylic acid. The synthesis proceeds through three key transformations: etherification, chlorosulfonation, and a two-step conversion of the resulting sulfonyl chloride to the final methylsulfonyl group.

Experimental Protocol

Step 1: Synthesis of 2-Methoxybenzoic Acid

  • In a suitable reaction vessel, dissolve sodium hydroxide (2.1 molar equivalents) in water.

  • Cool the solution to 0°C and add salicylic acid (1.0 molar equivalent) portion-wise, maintaining the temperature.

  • To the resulting solution, add dimethyl sulfate (2.3 molar equivalents) dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-methoxybenzoic acid. A typical yield for this step is approximately 92.6%.[1]

Step 2: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid

  • To a flask equipped with a stirrer and cooled to 0°C, add chlorosulfonic acid (5.0 molar equivalents).

  • Slowly add 2-methoxybenzoic acid (1.0 molar equivalent) to the chlorosulfonic acid, keeping the temperature below 5°C.

  • Once the addition is complete, gradually heat the reaction mixture to 50-70°C and maintain for 2 hours.[1]

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The precipitated solid is filtered, washed with cold water, and dried to afford 2-methoxy-5-(chlorosulfonyl)benzoic acid. This step typically achieves a high yield of around 95.7%.[1]

Step 3: Synthesis of this compound

This final transformation is a two-part process involving the reduction of the sulfonyl chloride to a sulfinate, followed by methylation.

  • Part A: Formation of Sodium 2-methoxybenzoate-5-sulfinate

    • In a reaction vessel, prepare a solution of sodium sulfite (4-6 molar equivalents) in water.

    • Add the 2-methoxy-5-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) portion-wise to the sodium sulfite solution while maintaining the temperature at 75-80°C.

    • Stir the mixture for 6-9 hours until the reaction is complete. The resulting solution contains the sodium 2-methoxybenzoate-5-sulfinate.

  • Part B: Methylation to this compound

    • To the aqueous solution of sodium 2-methoxybenzoate-5-sulfinate, add dimethyl sulfate (2-3 molar equivalents) dropwise at a temperature of 35-40°C.

    • Stir the reaction mixture for 6-9 hours.

    • After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the final product.

    • Filter the solid, wash thoroughly with water, and dry to obtain this compound. The combined yield for this two-step conversion is approximately 75-80%.

Visualizing the Chlorosulfonation Route

Chlorosulfonation Route Salicylic_Acid Salicylic Acid Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Methoxybenzoic_Acid (CH₃)₂SO₄, NaOH Yield: ~92.6% Chlorosulfonyl_Intermediate 2-Methoxy-5-(chlorosulfonyl)benzoic Acid Methoxybenzoic_Acid->Chlorosulfonyl_Intermediate ClSO₃H Yield: ~95.7% Sulfinate_Salt Sodium 2-methoxybenzoate-5-sulfinate Chlorosulfonyl_Intermediate->Sulfinate_Salt Na₂SO₃ Final_Product This compound Sulfinate_Salt->Final_Product (CH₃)₂SO₄ Overall Yield (Step 3): ~75-80% Sulfonamide_Route Salicylic_Acid Salicylic Acid Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Methoxybenzoic_Acid (CH₃)₂SO₄, NaOH Yield: ~92.6% Chlorosulfonyl_Intermediate 2-Methoxy-5-(chlorosulfonyl)benzoic Acid Methoxybenzoic_Acid->Chlorosulfonyl_Intermediate ClSO₃H Yield: ~95.7% Sulfonamide_Intermediate 2-Methoxy-5-(aminosulfonyl)benzoic Acid Chlorosulfonyl_Intermediate->Sulfonamide_Intermediate NH₄OH Yield: ~75.8% Final_Product This compound Sulfonamide_Intermediate->Final_Product Multi-step conversion (Lower Yield)

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methoxy-5-(methylsulfonyl)benzoic acid. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, compare the results to globally recognized acceptance criteria, and provide detailed, replicable protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and compliant analytical method for this compound.

Introduction: The Analytical Imperative

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds, notably antipsychotic medications.[1] Its purity and stability are critical to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity for quality control and stability testing.[2][3]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and precision.[4] However, an HPLC method is only as reliable as its validation. This guide is structured to demonstrate the validation process as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6]

Foundational Strategy: HPLC Method Development

Prior to validation, a suitable HPLC method must be developed. The chemical properties of this compound (Figure 1) dictate the chromatographic strategy.

  • Structure: A substituted benzoic acid with a pKa influenced by the carboxylic acid group.

  • Solubility: Moderately soluble in polar organic solvents and aqueous solutions.[7][8]

  • Detection: The benzene ring acts as a chromophore, making UV detection a viable option.

Figure 1: Chemical Structure of this compound Image of the chemical structure would be placed here in a real document.

Our goal is to achieve a sharp, symmetrical peak with adequate retention. As an acidic compound, its retention on a reversed-phase column is highly pH-dependent.[9] To ensure consistent retention and excellent peak shape, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group. A pH at least two units below the analyte's pKa is ideal.[9] This led to the selection of a C18 column with an acidified mobile phase.

The final optimized method parameters are summarized below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 40:60
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Mobile Phase
Run Time 10 minutes

The Validation Workflow: A Structured Approach

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation activities undertaken in this guide.

Validation Workflow cluster_planning Phase 1: Planning & Setup cluster_validation Phase 2: Core Validation Parameters (ICH Q2 R1) cluster_reporting Phase 3: Conclusion Plan Validation Plan & Protocol Definition SST System Suitability Test (SST) (Pre-requisite for all runs) Plan->SST Specificity Specificity (Forced Degradation) SST->Specificity Robustness Robustness SST->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Report Final Validation Report Accuracy->Report Precision->Report LOD Limit of Detection (LOD) LOQ->LOD LOQ->Report LOD->Report Robustness->Report

Caption: Logical workflow for the HPLC method validation process.

Experimental Protocols, Acceptance Criteria & Results

Each validation characteristic was assessed according to a pre-approved protocol. A critical, non-negotiable prerequisite for all chromatographic analysis is the successful completion of a System Suitability Test (SST) . This ensures the chromatographic system is performing adequately on the day of analysis.

System Suitability Test (SST)

  • Protocol: Five replicate injections of a standard solution (e.g., 100 µg/mL) are made.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%.

    • Tailing factor < 2.0.

    • Theoretical plates > 2000.

  • Result: All SSTs performed during this validation met the acceptance criteria, confirming system readiness.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To prove this, forced degradation studies are essential.[11][12]

A stock solution of this compound (1 mg/mL) was subjected to the following stress conditions, aiming for 5-20% degradation.[13]

  • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Mix with 0.1 M NaOH at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Mix with 3% H₂O₂ at room temperature for 6 hours.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

Stress ConditionObservationPeak Purity
Unstressed Single, sharp peak at the expected retention time (approx. 4.5 min).Pass
Acid ~12% degradation. Main peak is well-resolved from a minor degradant peak.Pass
Base ~18% degradation. Main peak is well-resolved from two degradant peaks.Pass
Oxidation ~9% degradation. Main peak is well-resolved from a small degradant peak.Pass
Thermal No significant degradation observed (<1%).Pass
Photolytic ~5% degradation. Main peak is well-resolved from a minor degradant peak.Pass
Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[14]

A series of at least five standard solutions were prepared from a stock solution, covering a range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

A calibration curve was constructed by plotting the mean peak area against concentration.

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMinimal, indicating no systemic bias
Range 80-120% of nominalValidated from 50 to 150 µg/mL
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[14] It is determined by applying the method to samples with known concentrations.

Accuracy was assessed by the spike recovery method. A placebo mixture was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Three replicate preparations were made for each level.

Spike LevelMean Recovery (%)% RSDAcceptance Criterion (Recovery)
80% 99.2%0.8%98.0% - 102.0%
100% 100.5%0.6%98.0% - 102.0%
120% 99.8%0.7%98.0% - 102.0%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst using the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability test was repeated on a different day, by a different analyst, using a different instrument.

Precision LevelAcceptance Criterion (%RSD)Result (%RSD)
Repeatability ≤ 2.0%0.75%
Intermediate Precision ≤ 2.0%1.10%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per the ICH guideline.[5]

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Small, deliberate changes were made to the method parameters, one at a time. The effect on system suitability parameters was recorded.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minAll SST parameters met criteria.
Column Temperature ± 2 °CAll SST parameters met criteria.
Mobile Phase Composition ± 2% AcetonitrileAll SST parameters met criteria.

Interrelationship of Validation Parameters

The core quantitative validation parameters are intrinsically linked. Linearity establishes the mathematical relationship, which is then confirmed for its trueness by accuracy and its reliability by precision. This relationship ensures the method is fit for its primary purpose: quantification.

Parameter Relationships center_node Fit-for-Purpose Quantitative Method Linearity Linearity (Proportionality) center_node->Linearity requires Accuracy Accuracy (Trueness) center_node->Accuracy requires Precision Precision (Reliability) center_node->Precision requires Specificity Specificity (Selectivity) center_node->Specificity requires Linearity->Accuracy defines range for Linearity->Precision defines range for Accuracy->Precision assessed together

Caption: Interdependence of core analytical validation parameters.

Final Conclusion

The reversed-phase HPLC method for the analysis of this compound has been successfully developed and validated in accordance with the ICH Q2(R1) guideline. The comparative analysis of the experimental data against the established acceptance criteria confirms that the method is:

  • Specific and Stability-Indicating

  • Linear over the range of 50-150 µg/mL

  • Accurate

  • Precise (both repeatable and intermediately)

  • Sensitive (with low LOD and LOQ)

  • Robust

This validated method is deemed fit for its intended purpose, including routine quality control analysis, stability testing, and quantification of this compound in support of drug development and manufacturing.

References

A Definitive Guide to the Spectroscopic Confirmation of 2-Methoxy-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal structural confirmation of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and reproducibility. 2-Methoxy-5-(methylsulfonyl)benzoic acid (C₉H₁₀O₅S), a key intermediate in the synthesis of various pharmaceuticals, presents a compelling case for the application of a multi-faceted analytical approach.[1][2] Its bio-reactivity and role as a building block necessitate a rigorous validation of its substitution pattern to prevent the generation of therapeutically inactive or potentially harmful isomers.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. Moving beyond a mere recitation of data, we will explore the causality behind spectral features and demonstrate how a synergistic interpretation of these techniques leads to an unassailable structural assignment.

The Imperative of a Multi-Technique Approach

Relying on a single analytical technique for structural confirmation is a precarious practice. While Mass Spectrometry can confirm the molecular weight and elemental composition, it often falls short in distinguishing between isomers. Infrared Spectroscopy excels at identifying functional groups but provides limited information on their placement within the molecular framework. NMR spectroscopy, particularly 2D NMR, offers the most detailed map of the molecular structure, but its interpretation is significantly strengthened when corroborated by data from other methods. The convergence of data from NMR, IR, and MS provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

¹H and ¹³C NMR Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, it reveals the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region is particularly informative for confirming the 1,2,5-substitution pattern.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically in the range of 10-12 ppm, due to the acidic nature of the proton and hydrogen bonding.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit a specific splitting pattern. We expect a doublet for the proton ortho to the carboxylic acid, a doublet of doublets for the proton between the methoxy and sulfonyl groups, and a doublet for the proton ortho to the methoxy group. Their chemical shifts generally fall between 6.0 and 9.5 ppm.[3]

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically appearing between 3.0 and 4.0 ppm.[4]

  • Methylsulfonyl Protons (-SO₂CH₃): Another sharp singlet integrating to three protons will be present, typically in a similar region to the methoxy protons.

¹³C NMR Analysis

The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): This signal will appear significantly downfield, generally above 165 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached electron-donating (methoxy) and electron-withdrawing (carboxylic and sulfonyl) groups.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around 55-60 ppm.[5][6]

  • Methylsulfonyl Carbon (-SO₂CH₃): The carbon of the methylsulfonyl group will also have a characteristic chemical shift.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Functional Group¹H NMR (ppm)¹³C NMR (ppm)
Carboxylic Acid10.0 - 12.0 (s, 1H)165 - 175
Aromatic CH7.0 - 8.5 (m, 3H)110 - 140
Methoxy (-OCH₃)3.8 - 4.2 (s, 3H)55 - 62
Methylsulfonyl (-SO₂CH₃)3.0 - 3.5 (s, 3H)40 - 45

Note: s = singlet, m = multiplet. Predicted values are based on typical ranges for these functional groups.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum will be dominated by the characteristic absorptions of its constituent functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]

  • C=O Stretch (Carboxylic Acid): A sharp and intense peak will be observed around 1680-1720 cm⁻¹, characteristic of the carbonyl group in an aromatic carboxylic acid.[8]

  • S=O Stretch (Sulfonyl Group): The sulfonyl group will give rise to two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[9][10]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methylsulfonyl groups) appear just below 3000 cm⁻¹.[11]

  • C-O Stretch (Methoxy/Carboxylic Acid): These stretches will be visible in the fingerprint region, typically between 1200-1300 cm⁻¹.

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad, strong)
Carboxylic AcidC=O Stretch1680 - 1720 (sharp, strong)
SulfonylS=O Asymmetric Stretch1300 - 1350 (strong)
SulfonylS=O Symmetric Stretch1120 - 1160 (strong)
AromaticC-H Stretch3000 - 3100 (medium)
AliphaticC-H Stretch2850 - 3000 (medium)

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

For this compound, with a molecular weight of 230.24 g/mol , the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 230.[2][12][13]

Key fragmentation pathways for aromatic carboxylic acids often involve:

  • Loss of a hydroxyl radical (-OH): Resulting in an [M-17]⁺ peak at m/z 213.[14]

  • Loss of a carboxyl group (-COOH): Leading to an [M-45]⁺ peak at m/z 185.[15]

  • Loss of a methoxy radical (-OCH₃): Resulting in an [M-31]⁺ peak.

  • Loss of the methylsulfonyl group (-SO₂CH₃): Leading to an [M-79]⁺ peak.

The relative abundance of these fragment ions provides a fingerprint that can be compared against spectral libraries and theoretical fragmentation patterns to further corroborate the proposed structure.

Comparative Analysis: Distinguishing from an Isomer

To underscore the power of this multi-technique approach, let's consider a structural isomer, 4-Methoxy-3-(methylsulfonyl)benzoic acid . While this isomer has the identical molecular formula and weight, its spectroscopic data would show critical differences:

  • ¹H NMR: The aromatic region would display a different splitting pattern. For instance, the proton between the two electron-withdrawing groups (carboxyl and sulfonyl) would be shifted further downfield compared to the target compound.

  • ¹³C NMR: The chemical shifts of the aromatic carbons would differ due to the change in the electronic environment dictated by the altered substituent positions.

  • IR and MS: While the IR spectra would show the same functional groups and the mass spectra would have the same molecular ion peak, the subtle differences in the fingerprint region of the IR and the relative intensities of fragment ions in the MS could provide additional distinguishing features.

This comparative analysis demonstrates that only through the comprehensive evaluation of NMR data, supported by IR and MS, can the correct isomeric structure be assigned with absolute certainty.

Visualizing the Analysis

To provide a clear overview of the process and the molecule , the following diagrams are provided.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Prep This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Frequencies - m/z Ratios NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirm Structural Confirmation Data_Analysis->Structure_Confirm

Caption: Experimental workflow for spectroscopic analysis.

G Molecular Structure cluster_molecule cluster_COOH Carboxylic Acid cluster_OCH3 Methoxy cluster_SO2CH3 Methylsulfonyl C1 C C2 C C1->C2 C1_COOH C(=O)OH C1->C1_COOH C3 C C2->C3 C2_OCH3 OCH₃ C2->C2_OCH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C5_SO2CH3 SO₂CH₃ C5->C5_SO2CH3 C6->C1

Caption: Key functional groups of the target molecule.

Standard Operating Protocols

The following are generalized, step-by-step protocols for acquiring the necessary spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with liquid chromatography). Utilize a suitable ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The structural confirmation of this compound is a clear illustration of the power of modern spectroscopic methods. Through the systematic and combined application of NMR, IR, and Mass Spectrometry, we can move beyond simple identification to a comprehensive and definitive structural elucidation. The convergence of data from these orthogonal techniques provides the high level of scientific rigor and trustworthiness required in the fields of chemical research and drug development.

References

2-Methoxy-5-(methylsulfonyl)benzoic acid vs other benzoic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in modern synthetic chemistry, particularly within pharmaceutical development, the selection of an appropriate starting material or intermediate is paramount. Benzoic acid and its derivatives represent a versatile class of compounds, serving as foundational scaffolds for a multitude of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of 2-Methoxy-5-(methylsulfonyl)benzoic acid against other benzoic acid derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its unique properties, synthetic advantages, and comparative performance in key chemical transformations, supported by experimental data and protocols.

The Strategic Importance of Substituted Benzoic Acids

Benzoic acid derivatives are not mere commodities; they are enabling tools in the synthesis of complex molecules. The nature and position of substituents on the benzene ring dictate the molecule's reactivity, solubility, and ultimately, its utility. Electron-donating groups (EDGs) like methoxy (-OCH₃) can activate the ring towards electrophilic substitution and influence the acidity of the carboxyl group. Conversely, electron-withdrawing groups (EWGs) such as a methylsulfonyl (-SO₂CH₃) group, deactivate the ring and increase the acidity of the carboxylic acid.

This compound is a prime example of a strategically functionalized derivative. Its structure is not accidental; it is a purpose-built intermediate, most notably for the synthesis of antipsychotic drugs like Tiapride and as a precursor to intermediates for Sulpiride and Amisulpride.[1][2][3] This guide will dissect the causality behind its synthetic applications and compare it to other derivatives a chemist might consider.

Physicochemical Profile and Reactivity of this compound

Understanding the inherent properties of a reagent is the first step in predicting its behavior in a reaction. This compound is a white to off-white solid, characterized by the presence of three key functional groups that dictate its chemical personality.[2]

PropertyValueReference
CAS Number 50390-76-6[2][4][5]
Molecular Formula C₉H₁₀O₅S[2][4][5][6]
Molecular Weight 230.24 g/mol [4][5][6]
Melting Point 190 °C[4][5]
Appearance White to off-white solid[2]
Solubility Slightly soluble in DMSO and Methanol (with heat)[4]
pKa 3.49 ± 0.10 (Predicted)[4]

The interplay between the electron-donating methoxy group and the strongly electron-withdrawing methylsulfonyl group creates a unique electronic environment. The methoxy group at the 2-position activates the ring, while the powerful deactivating effect of the methylsulfonyl group at the 5-position makes the carboxylic acid more acidic and influences the regioselectivity of further reactions.

Caption: Structure and functional group effects of this compound.

Synthesis of Key Intermediates: A Comparative Overview

The value of a building block is intrinsically linked to the efficiency of its own synthesis. This compound and its derivatives are typically prepared via multi-step sequences, often starting from readily available materials like salicylic acid.

A common industrial route to produce key intermediates for drugs like Sulpiride involves a four-step process starting from salicylic acid: etherification, sulfonyl chloride formation, amination, and esterification.[7][8] The optimization of each step is critical for the overall efficiency and economic viability of the process.

G cluster_0 Synthetic Workflow for Methyl 2-methoxy-5-aminosulfonyl benzoate A Salicylic Acid B 2-Methoxybenzoic Acid A->B Etherification (92.6% Yield) C 2-Methoxy-5-chlorosulfonyl benzoic Acid B->C Sulfonyl Chloride Formation (95.7% Yield) D 2-Methoxy-5-sulfamoyl benzoic Acid C->D Amination (75.8% Yield) E Methyl 2-methoxy-5-aminosulfonyl benzoate (Target) D->E Esterification (97.4% Yield)

Caption: Optimized synthetic workflow from salicylic acid.[7][8]

Optimized Yields in a Multi-step Synthesis

The following table summarizes the optimized yields for the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, a crucial intermediate for Sulpiride.[7][8] This data highlights that while individual step yields are high, the cumulative yield is a key consideration in process chemistry.

StepReactionReagentsOptimized Yield
1EtherificationSalicylic Acid, Dimethyl Sulfate, NaOH92.6%
2Sulfonyl Chloride Formation2-Methoxybenzoic Acid, Chlorosulfonic Acid95.7%
3Amination2-Methoxy-5-chlorosulfonylbenzoic Acid, Ammonia75.8%
4Esterification2-Methoxy-5-sulfamoylbenzoic Acid, Methanol, H₂SO₄97.4%
Overall - - ~63.7%
Experimental Protocol: Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid[7]

This step is critical as it introduces the sulfonyl group. The high reactivity of chlorosulfonic acid necessitates careful control of reaction conditions.

  • Setup: A 15 L glass reaction kettle equipped with a stirrer and a cooling system is charged with 4 kg (34.3 mol) of chlorosulfonic acid.

  • Cooling: The chlorosulfonic acid is cooled to 0 °C with continuous stirring.

  • Addition: 1.0 kg (6.6 mol) of 2-methoxybenzoic acid is added slowly, ensuring it dissolves completely while maintaining the temperature at 0 °C.

  • Reaction: The cooling is removed, and the reaction mixture is heated to 50 °C for 1 hour, then further heated to 70 °C for 2 hours.

  • Work-up: The mixture is cooled to room temperature. The reaction liquid is then carefully poured into ice water to precipitate the product.

  • Isolation: The resulting solid is filtered, washed with cold water, and dried to yield 2-methoxy-5-chlorosulfonylbenzoic acid. Under optimized conditions, a yield of 95.7% can be achieved.[7]

Causality: Using chlorosulfonic acid as both reagent and solvent is a common strategy to drive the reaction to completion.[7][8] The temperature staging (0 °C for addition, then 50-70 °C for reaction) is crucial to control the initial exothermic reaction and then provide sufficient energy to ensure complete conversion, minimizing side products.

Comparative Performance in Synthesis

The true measure of a building block is its performance in generating the target molecule. We will compare this compound and its relatives in the context of amide bond formation, a ubiquitous reaction in drug synthesis.

Case Study: Amisulpride Synthesis

Amisulpride is an antipsychotic agent whose synthesis relies on the formation of an amide bond between a benzoic acid derivative and an amine.[9][10] 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid is a key intermediate for this process.[9][10][11]

Caption: General reaction scheme for the synthesis of Amisulpride.

Experimental Protocol: Amisulpride Synthesis via Acyl Chloride[10]

This protocol highlights the conversion of the benzoic acid to a more reactive acyl chloride intermediate to facilitate amide bond formation.

  • Acylation: 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, 2-methoxy-4-amino-5-ethylsulfonyl benzoyl chloride. This step is typically performed in an inert solvent.

  • Amidation: The resulting acyl chloride is then reacted directly with N-ethyl-2-aminomethylpyrrolidine.

  • Reaction Conditions: The amidation is carried out to form the final Amisulpride product.

  • Advantages: This method is advantageous due to the high reactivity of the acyl chloride, leading to high yields and purity of the target product with few side reactions.[10]

Comparison with Other Benzoic Acid Derivatives
DerivativeKey Features & Synthetic ContextAdvantagesDisadvantages
This compound A specialized intermediate for drugs like Tiapride. The methoxy and sulfonyl groups are pre-installed in the correct positions.[1][2]- Reduces the number of synthetic steps on a complex core. - Directed synthesis towards a specific API.- Multi-step synthesis of the intermediate itself can be costly and generate waste.[12][13] - Less versatile for general synthesis.
4-(Chlorosulfonyl)benzoic acid A bifunctional reagent with a highly reactive chlorosulfonyl group and a less reactive carboxylic acid group.[14]- Excellent for synthesizing sulfonamides selectively by reacting with amines at the sulfonyl chloride.[14] - The carboxylic acid remains available for subsequent transformations.- Not a direct precursor for targets requiring the specific substitution pattern of the title compound. - High reactivity requires careful handling.
Salicylic Acid / 2-Methoxybenzoic Acid Basic, inexpensive starting materials.[7]- Readily available and cost-effective. - Highly versatile for a wide range of derivatives.- Require multiple downstream functionalization steps (e.g., sulfonation, amination) to reach complex targets, increasing overall process complexity.[7][15]
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid A close analog and direct precursor for Amisulpride.[9][11][16]- Structure is highly tailored for the final API, leading to an efficient final coupling step.[10][11]- Synthesis of this intermediate itself involves several steps and potential challenges with yield and purity.[9][16]

The choice between these derivatives is a strategic one. For the targeted synthesis of a specific drug like Amisulpride, using a highly functionalized intermediate like 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid is often the most efficient path in the final stages.[10][17] However, for exploratory chemistry or the synthesis of a broader class of analogs, starting from a simpler, more versatile derivative like 2-methoxybenzoic acid might be preferable, despite the longer overall route.

Conclusion: A Matter of Synthetic Strategy

The comparison of this compound with other benzoic acid derivatives is not a question of which is "better," but which is most appropriate for the task at hand.

  • This compound and its close analogs are specialized tools, expertly crafted for the efficient synthesis of high-value pharmaceutical targets. Their utility lies in their pre-functionalized structure, which streamlines the final, crucial steps of a complex synthesis. While their own preparation can be lengthy, this is often a necessary trade-off for efficiency and yield in the concluding stages of drug manufacturing.[1][3]

  • Simpler derivatives like salicylic acid or 4-(chlorosulfonyl)benzoic acid offer versatility and cost-effectiveness. They are the workhorses of discovery chemistry, providing a blank canvas upon which a multitude of structures can be built. The synthetic burden is shifted downstream, requiring the chemist to introduce functionality as needed.

For the drug development professional, the decision hinges on a holistic view of the synthetic process, balancing the cost and complexity of intermediate synthesis against the efficiency and yield of the final API-forming reactions. This compound and its relatives demonstrate a powerful principle in modern synthesis: the strategic value of custom-designed building blocks to solve complex molecular challenges.

References

A Comparative Guide to the Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-5-(methylsulfonyl)benzoic acid

This compound is a crucial building block in medicinal chemistry and drug development. While it is structurally related to key intermediates used in the synthesis of antipsychotic drugs like Sulpiride, its distinct methylsulfonyl group (-SO2CH3) offers unique physicochemical properties for novel compound design.[1] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in the pharmaceutical industry.

This guide provides a comprehensive review of the primary synthetic strategies for this compound. We will dissect and compare the predominant methodologies, offering in-depth analysis of the chemical rationale, experimental protocols, and performance data to equip researchers with the knowledge to make informed decisions for their specific applications.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches, distinguished by the method used to construct the C-S bond and install the methylsulfonyl moiety. The most common pathways originate from readily available starting materials such as salicylic acid or its derivatives.

Synthetic_Overview cluster_0 Route A: Thioether Formation & Oxidation cluster_1 Route B: Chlorosulfonation Pathway (Adapted) SA Salicylic Acid / Methyl Salicylate MBA 2-Methoxybenzoic Acid SA->MBA Methylation MTBA 2-Methoxy-5-(methylthio)benzoic Acid MBA->MTBA Introduction of -SCH3 group TARGET This compound MTBA->TARGET Oxidation MBA2 2-Methoxybenzoic Acid CSMBA 5-Chlorosulfonyl- 2-methoxybenzoic Acid MBA2->CSMBA Chlorosulfonation TARGET2 This compound CSMBA->TARGET2 Reduction, Methylation, & Oxidation (multi-step)

Caption: High-level overview of the main synthetic pathways to the target compound.

This guide will focus primarily on Route A , the thioether oxidation pathway, as it represents a more direct and often higher-yielding approach compared to the multi-step adaptation required for the chlorosulfonation route.

Route A: The Thioether Oxidation Pathway

This strategy is arguably the most efficient. It involves the initial formation of a thioether intermediate, 2-methoxy-5-(methylthio)benzoic acid, which is subsequently oxidized to the desired sulfone. The key challenge lies in the efficient and regioselective introduction of the methylthio (-SCH3) group.

Step 1: Synthesis of 2-Methoxybenzoic Acid (o-Anisic Acid)

The journey begins with the methylation of the phenolic hydroxyl group of salicylic acid. This etherification is a fundamental and well-established reaction.

  • Reaction: Salicylic acid is deprotonated with a base, typically sodium hydroxide, followed by reaction with a methylating agent like dimethyl sulfate.[2]

  • Causality: Using a strong base ensures complete deprotonation of the more acidic phenolic hydroxyl over the carboxylic acid, directing methylation to the desired position. The reaction temperature is carefully controlled, initially at 0°C during reagent addition to manage the exothermic nature of the neutralization and methylation, and then raised to 35-40°C to drive the reaction to completion.[2] Starting with methyl salicylate is also a viable option, which can sometimes simplify workup procedures.[3]

Step 2: Introduction of the Methylthio Group

This is the most critical step defining the pathway. There are two common methods to form the key intermediate, 2-methoxy-5-(methylthio)benzoic acid.

Method 2a: From 5-Chloro-2-methoxybenzoic Acid (via Nucleophilic Aromatic Substitution)

A precursor, 5-chloro-2-methoxybenzoic acid, can be synthesized and then subjected to nucleophilic substitution with a methylthio source.

  • Reaction: 5-chloro-2-methoxybenzoic acid is reacted with sodium methanethiolate (NaSMe).

  • Causality: The electron-withdrawing nature of the carboxyl and methoxy groups activates the aromatic ring towards nucleophilic attack, allowing the thiolate to displace the chloride. This method offers a direct route to the C-S bond.

Method 2b: From 2-Methoxybenzoic Acid (via Chlorosulfonation and Reduction/Methylation)

This involves leveraging the well-known chlorosulfonation reaction.

  • Chlorosulfonation: 2-Methoxybenzoic acid is treated with chlorosulfonic acid to yield 5-chlorosulfonyl-2-methoxybenzoic acid.[4] This reaction is highly exothermic and requires careful temperature control (50-70°C) to prevent the formation of polysulfonated byproducts.[5]

  • Reduction & Methylation: The resulting sulfonyl chloride is then reduced to a thiol or disulfide, which can be subsequently methylated. This multi-step process adds complexity and can lower the overall yield.

Given its directness, Method 2a is often preferred if the chlorinated starting material is accessible.

Step 3: Oxidation of 2-Methoxy-5-(methylthio)benzoic Acid

The final step is the oxidation of the thioether to the sulfone. This is a robust and high-yielding transformation.

  • Reaction: The thioether is dissolved in a suitable solvent (e.g., acetic acid, dichloromethane) and treated with a strong oxidizing agent. Common choices include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA).

  • Causality: The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions on the aromatic ring. Hydrogen peroxide in acetic acid is a common, cost-effective system. The reaction is typically exothermic, and controlling the temperature ensures the selective formation of the sulfone over the sulfoxide intermediate.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on starting material availability, scalability, safety considerations, and cost.

FeatureRoute A (Thioether Oxidation)Route B (Adapted Chlorosulfonation)
Starting Material 2-Methoxybenzoic Acid or 5-Chloro-2-methoxybenzoic Acid2-Methoxybenzoic Acid[2]
Key Reagents Sodium methanethiolate, H₂O₂Chlorosulfonic Acid, Reducing Agents, Methylating Agents
Number of Steps 2-33-4+
Reported Yields Generally high for oxidation step (>90%)Stepwise yields can be high, but overall yield is lower.[2]
Advantages More direct, avoids handling large excess of chlorosulfonic acid in the final stages, potentially higher overall yield.Utilizes a very common and powerful electrophilic substitution reaction.
Disadvantages Requires handling of foul-smelling and toxic thiols/thiolates.Uses highly corrosive and hazardous chlorosulfonic acid.[3] Multi-step nature reduces overall efficiency and generates more waste.

Experimental Protocols

The following protocol details the synthesis via the thioether oxidation pathway, starting from 2-methoxybenzoic acid.

Experimental_Workflow cluster_prep Preparation of 5-Chlorosulfonyl-2-methoxybenzoic Acid cluster_conversion Conversion to this compound A 1. Charge reactor with 2-methoxybenzoic acid and dichloroethane. B 2. Cool to 20°C. Add chlorosulfonic acid dropwise over 6 hours. A->B C 3. Warm to 65-70°C and hold for 17 hours. B->C D 4. Quench by pouring into ice water. C->D E 5. Filter and collect the solid product. D->E F 6. Reduce sulfonyl chloride to thiol (e.g., with Zn/HCl). E->F Product from Step 5 is starting material G 7. Methylate the thiol (e.g., with dimethyl sulfate). F->G H 8. Dissolve the resulting thioether in acetic acid. G->H I 9. Add hydrogen peroxide (30%) dropwise, maintaining T < 50°C. H->I J 10. Stir until reaction completion (monitored by TLC/HPLC). I->J K 11. Precipitate product by adding to water, filter, and dry. J->K

Caption: Detailed workflow for the synthesis of the target compound.

Protocol 1: Synthesis of 5-Chlorosulfonyl-2-methoxy benzoic acid[5]
  • Setup: A stirred reaction vessel is charged with dichloroethane (72 ml), 2-methoxybenzoic acid (o-anisic acid, 26.8 g), and sodium chloride (10 g).

  • Chlorosulfonation: The mixture is cooled to 20°C. Chlorosulfonic acid (55 ml) is added dropwise over 6 hours, maintaining the temperature.

  • Reaction: The mixture is then warmed to 40°C for 1 hour, and subsequently to 65°C. It is maintained at 65-70°C for 17 hours.

  • Workup: After cooling, the reaction mixture is carefully poured into 300 g of ice water.

  • Isolation: The resulting precipitate is collected by filtration to yield 5-chlorosulfonyl-2-methoxy benzoic acid as a colorless solid. (Reported yield: 65%).

Protocol 2: Oxidation of 2-Methoxy-5-(methylthio)benzoic Acid (Illustrative)

(Note: This is a representative protocol for the oxidation step, as the precursor synthesis can vary.)

  • Setup: A three-neck flask equipped with a stirrer, thermometer, and dropping funnel is charged with 2-methoxy-5-(methylthio)benzoic acid (10 g, 1 eq.) and glacial acetic acid (100 mL).

  • Oxidation: The solution is stirred, and 30% hydrogen peroxide (approx. 2.2 eq.) is added dropwise. The temperature should be monitored and maintained below 50°C using an ice bath if necessary.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Workup: The reaction mixture is slowly poured into 500 mL of cold water with stirring.

  • Isolation: The white precipitate of this compound is collected by filtration, washed with water, and dried under vacuum.

Conclusion and Recommendations

For the laboratory- and industrial-scale synthesis of this compound, the thioether oxidation pathway (Route A) is the most recommended approach. Its primary advantages are a shorter synthetic sequence and potentially higher overall yields compared to multi-step adaptations of the chlorosulfonation route. While the handling of thiolates requires appropriate safety measures, the avoidance of large quantities of chlorosulfonic acid and complex intermediate steps makes it a more efficient and cleaner process. The final oxidation step is typically high-yielding and robust, making the overall strategy reliable and scalable for drug development professionals.

References

A Comparative Guide to the Biological Activity of 2-Methoxy-5-(methylsulfonyl)benzoic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the substituted benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 2-Methoxy-5-(methylsulfonyl)benzoic acid and its analogs represent a chemical space of significant interest, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of these analogs, with a focus on their anticancer and anti-inflammatory potential, supported by available experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis to inform future discovery and optimization efforts.

Introduction to the this compound Scaffold

This compound is a unique molecule characterized by a benzoic acid core substituted with a methoxy group at the 2-position and a methylsulfonyl group at the 5-position. The interplay of these functional groups—the acidic carboxylate, the electron-donating methoxy group, and the strongly electron-withdrawing methylsulfonyl group—creates a distinct electronic and steric profile that can be fine-tuned through analog synthesis to modulate biological activity. This scaffold is a key intermediate in the synthesis of the atypical antipsychotic drug amisulpride, highlighting its proven value in medicinal chemistry. Beyond its established role, exploration of its analogs has unveiled promising activities in oncology and inflammation.

Comparative Analysis of Anticancer Activity

The development of novel anticancer agents is a critical area of research. Several analogs of this compound, particularly those where the carboxylic acid is modified to a benzamide or incorporated into a more complex heterocyclic system, have been investigated for their cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these analogs is significantly influenced by the nature of the substituents on the benzamide nitrogen and the aromatic ring. A general observation is that the introduction of specific heterocyclic moieties can enhance cytotoxic potency.

Compound/Analog TypeCancer Cell LineIC50 (µM)Key Structural Features & InsightsReference
Bis-benzamide Analog (14d) LNCaP (Prostate)0.016A nitro group at the N-terminus and a primary carboxamide at the C-terminus of a bis-benzamide structure were found to be crucial for high potency. This compound demonstrated a significant improvement over the initial lead.[1][1]
2-Phenylbenzimidazole (38) A549 (Lung)4.47 µg/mLIncorporation of the benzoic acid moiety into a 2-phenylbenzimidazole scaffold. This compound showed potent activity against multiple cancer cell lines.[2][2]
2-Phenylbenzimidazole (38) MDA-MB-231 (Breast)4.68 µg/mLDemonstrates broad-spectrum activity. The specific substitution pattern on the phenyl ring is critical for activity.[2][2]
2-Phenylbenzimidazole (40) MDA-MB-231 (Breast)3.55 µg/mLFurther optimization of the 2-phenylbenzimidazole series, indicating that substituent modifications can fine-tune potency against specific cell lines.[2][2]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative MCF-7 (Breast)15.6The presence of a trimethoxyphenoxy group linked to the benzoic acid core. These compounds induced apoptosis in breast cancer cells.[3][3]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative HCT-116 (Colon)Not specifiedActive against various cancer cell lines, suggesting a broad mechanism of action.[3][3]
3,4-Dihydroxybenzoic Acid (DHBA) HCT-116 (Colon)~1250 (at 48h)A naturally occurring benzoic acid derivative that inhibits histone deacetylases (HDACs). This suggests a potential epigenetic mechanism of action for some benzoic acid analogs.[4][4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Proposed Anticancer Mechanism of Action

The diverse structures of active analogs suggest multiple potential mechanisms of action. For instance, the activity of bis-benzamide analogs in prostate cancer points towards the inhibition of androgen receptor–coactivator interactions[1]. The efficacy of benzimidazole derivatives may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival[2][5]. Furthermore, the activity of hydroxylated benzoic acid analogs as histone deacetylase (HDAC) inhibitors suggests an epigenetic mode of action for some derivatives[4].

anticancer_pathway cluster_drug Benzoic Acid Analogs cluster_targets Cellular Targets cluster_effects Cellular Effects Analog Analog AR_Coactivator Androgen Receptor- Coactivator Interaction Analog->AR_Coactivator Inhibition HDAC Histone Deacetylases (HDACs) Analog->HDAC Inhibition Signaling_Pathways Proliferation Signaling Pathways (e.g., Kinases) Analog->Signaling_Pathways Modulation Gene_Transcription_Inhibition Inhibition of Gene Transcription AR_Coactivator->Gene_Transcription_Inhibition HDAC->Gene_Transcription_Inhibition Apoptosis Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Gene_Transcription_Inhibition->Apoptosis Gene_Transcription_Inhibition->Cell_Cycle_Arrest

Caption: Potential anticancer mechanisms of this compound analogs.

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The structural motifs present in this compound analogs are also found in known anti-inflammatory agents, suggesting their potential in this therapeutic area. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Several studies have explored the COX inhibitory potential of structurally related compounds, providing insights into the features that govern potency and selectivity.

Compound/Analog TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)Key Structural Features & InsightsReference
Mofezolac 0.0079>50>6329A diarylisoxazole with preferential COX-1 inhibition. The carboxylate group is crucial for binding.[6][6]
P6 19>50>2.6A competitive, reversible inhibitor with weaker potency compared to mofezolac.[6][6]
Quinazolinone Derivative (1c) Not specified47.1% inhibition at 20 µMNot specifiedA quinazolinone derivative with a sulfonamide group. The methoxy substituent on the phenyl ring contributed to its activity.[7][7]
Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of these analogs are likely mediated through the inhibition of the arachidonic acid cascade. By blocking COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Benzoic_Acid_Analogs 2-Methoxy-5-(methylsulfonyl) benzoic Acid Analogs Benzoic_Acid_Analogs->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are standardized protocols for assessing the anticancer and anti-inflammatory activities of novel chemical entities.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow:

mtt_workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with serial dilutions of test compounds Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution (5 mg/mL) Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add DMSO to dissolve formazan crystals Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8][9]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for evaluating the acute anti-inflammatory activity of new compounds.

Workflow:

carrageenan_workflow Animal_Acclimatization 1. Acclimatize rats to laboratory conditions Grouping 2. Group animals (control, standard, test) Animal_Acclimatization->Grouping Compound_Admin 3. Administer test compounds and standard drug Grouping->Compound_Admin Carrageenan_Injection 4. Inject carrageenan into the sub-plantar region Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement 5. Measure paw volume at regular intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculate percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Grouping: Healthy adult rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 1% w/v solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each treated group in comparison to the control group.

Conclusion and Future Directions

The this compound scaffold and its analogs present a fertile ground for the discovery of new therapeutic agents. The available data, though fragmented, clearly indicates the potential for developing potent anticancer and anti-inflammatory compounds. Future research should focus on the systematic synthesis and screening of analog libraries to establish more definitive structure-activity relationships. A key aspect of this will be to maintain consistent experimental protocols to allow for direct and accurate comparisons of biological activity. Mechanistic studies to elucidate the specific molecular targets and pathways are also crucial for the rational design of next-generation drug candidates based on this versatile scaffold.

References

A Comparative Cost-Benefit Analysis of Synthesis Routes for 2-Methoxy-5-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably for atypical antipsychotics like amisulpride and other pharmacologically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for drug development and manufacturing. This guide provides an in-depth comparative analysis of the prevalent synthesis routes for this important molecule, offering experimental data, cost-benefit assessments, and practical insights to inform laboratory-scale synthesis and industrial production decisions.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly commences from readily available starting materials such as salicylic acid or methyl salicylate. The key transformations involve the introduction of a methoxy group at the C2 position and a methylsulfonyl group at the C5 position of the benzene ring. A newer, more convergent approach has also been developed starting from 2-methoxy-5-chlorobenzoic acid methyl ester. This guide will dissect and compare the following primary synthetic routes:

  • Route A: The Salicylic Acid Pathway

  • Route B: The Methyl Salicylate Pathway

  • Route C: The Convergent Chlorobenzoate Pathway

A thorough analysis of each route will cover the chemical transformations, reported yields, purity of the final product, cost of raw materials, operational complexity, safety considerations, and environmental impact.

Route A: The Salicylic Acid Pathway

This traditional and widely documented route begins with the methylation of salicylic acid, followed by chlorosulfonylation, and subsequent reactions to form the methylsulfonyl group.

Workflow Diagram

Salicylic Acid Pathway Salicylic_Acid Salicylic Acid Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Methoxybenzoic_Acid Etherification (e.g., Dimethyl Sulfate) Chlorosulfonyl 2-Methoxy-5- (chlorosulfonyl)benzoic Acid Methoxybenzoic_Acid->Chlorosulfonyl Chlorosulfonation (Chlorosulfonic Acid) Aminosulfonyl 2-Methoxy-5- (aminosulfonyl)benzoic Acid Chlorosulfonyl->Aminosulfonyl Amination (Ammonia) Final_Product 2-Methoxy-5- (methylsulfonyl)benzoic Acid Aminosulfonyl->Final_Product Further Steps & Oxidation

Caption: Synthetic pathway starting from Salicylic Acid.

Experimental Protocol

A representative laboratory-scale synthesis based on optimized conditions is outlined below[1][2][3]:

  • Etherification of Salicylic Acid:

    • Salicylic acid is dissolved in a suitable solvent (e.g., water with a base like sodium hydroxide).

    • A methylating agent, such as dimethyl sulfate, is added portion-wise while maintaining the reaction temperature.

    • The reaction is monitored until completion, followed by workup to isolate 2-methoxybenzoic acid.

  • Chlorosulfonation:

    • The obtained 2-methoxybenzoic acid is treated with an excess of chlorosulfonic acid at a controlled temperature.

    • The reaction mixture is then carefully quenched, typically by pouring it onto ice, to precipitate the product.

    • The solid 2-methoxy-5-(chlorosulfonyl)benzoic acid is collected by filtration.

  • Amination and Subsequent Steps:

    • The chlorosulfonyl intermediate is reacted with ammonia to yield 2-methoxy-5-(aminosulfonyl)benzoic acid.

    • Further chemical modifications and an oxidation step are required to convert the aminosulfonyl group to the final methylsulfonyl group.

Performance and Cost-Benefit Analysis
ParameterRoute A: Salicylic Acid Pathway
Overall Yield 60-70% (reported)[4]
Product Purity High, often >98% after purification[4]
Raw Material Costs Salicylic acid is relatively inexpensive. Dimethyl sulfate and chlorosulfonic acid are commodity chemicals, but their hazardous nature can add to handling costs.
Operational Complexity Multi-step process requiring careful control of reaction conditions, particularly during chlorosulfonation which is highly exothermic. The separation of 2-methoxybenzoic acid from unreacted salicylic acid can be challenging.[5]
Safety & Environmental Involves highly toxic and corrosive reagents like dimethyl sulfate and chlorosulfonic acid, necessitating stringent safety protocols.[6] The process generates significant acidic waste, leading to high treatment costs.[7][8]

Expertise & Experience Insights: The primary challenge in this route lies in the initial etherification step. Incomplete reaction can lead to difficulties in separating the desired 2-methoxybenzoic acid from the starting salicylic acid due to their similar physical properties.[5] Furthermore, the handling of highly corrosive and toxic chlorosulfonic acid on a large scale presents significant engineering and safety challenges.[6]

Route B: The Methyl Salicylate Pathway

This route is a variation of the salicylic acid pathway, starting with the more readily methylated methyl salicylate.

Workflow Diagram

Methyl Salicylate Pathway Methyl_Salicylate Methyl Salicylate Methoxybenzoate Methyl 2-Methoxybenzoate Methyl_Salicylate->Methoxybenzoate Etherification (e.g., Dimethyl Sulfate) Chlorosulfonyl_ester Methyl 2-Methoxy-5- (chlorosulfonyl)benzoate Methoxybenzoate->Chlorosulfonyl_ester Chlorosulfonation (Chlorosulfonic Acid) Aminosulfonyl_ester Methyl 2-Methoxy-5- (aminosulfonyl)benzoate Chlorosulfonyl_ester->Aminosulfonyl_ester Amination (Ammonia) Final_Product 2-Methoxy-5- (methylsulfonyl)benzoic Acid Aminosulfonyl_ester->Final_Product Hydrolysis & Oxidation

Caption: Synthetic pathway starting from Methyl Salicylate.

Experimental Protocol

The procedure is analogous to Route A, with the key difference being the starting material and the final hydrolysis step:

  • Etherification of Methyl Salicylate:

    • Methyl salicylate is methylated using an agent like dimethyl sulfate in the presence of a base.

  • Chlorosulfonation and Amination:

    • The resulting methyl 2-methoxybenzoate undergoes chlorosulfonation and amination, similar to Route A, to form methyl 2-methoxy-5-(aminosulfonyl)benzoate.

  • Hydrolysis and Oxidation:

    • The ester group is hydrolyzed to the carboxylic acid, and the aminosulfonyl group is converted to the methylsulfonyl group through oxidation.

Performance and Cost-Benefit Analysis
ParameterRoute B: Methyl Salicylate Pathway
Overall Yield Reported total yield of around 70%.[4]
Product Purity High, with final product purity reported at 98%.[4]
Raw Material Costs Methyl salicylate is generally more expensive than salicylic acid. Other reagent costs are comparable to Route A.
Operational Complexity The initial etherification is often cleaner, with easier separation of the product. However, the route includes an additional final hydrolysis step.
Safety & Environmental Similar to Route A, this pathway utilizes hazardous reagents and generates substantial acidic waste.[4]

Trustworthiness: While both Route A and B have been successfully implemented on an industrial scale, the choice between them often depends on the relative cost and availability of the starting materials. The slightly higher cost of methyl salicylate can sometimes be offset by a more straightforward initial methylation and purification process.

Route C: The Convergent Chlorobenzoate Pathway

A more modern and convergent approach involves the direct synthesis from a pre-functionalized building block, 2-methoxy-5-chlorobenzoic acid methyl ester.

Workflow Diagram

Convergent Chlorobenzoate Pathway Chlorobenzoate Methyl 2-Methoxy-5- chlorobenzoate Sulfamoylbenzoate Methyl 2-Methoxy-5- (sulfamoyl)benzoate Chlorobenzoate->Sulfamoylbenzoate Sulfonylation (Sodium Aminosulfinate) Final_Product 2-Methoxy-5- (methylsulfonyl)benzoic Acid Sulfamoylbenzoate->Final_Product Hydrolysis & Oxidation

Caption: Convergent synthetic pathway.

Experimental Protocol

This route offers a more streamlined synthesis[9]:

  • Sulfonylation:

    • Methyl 2-methoxy-5-chlorobenzoate is reacted with sodium aminosulfinate in the presence of a catalyst (e.g., a copper salt) in a suitable solvent like tetrahydrofuran.

  • Hydrolysis and Oxidation:

    • The resulting methyl 2-methoxy-5-(sulfamoyl)benzoate is then hydrolyzed and oxidized to the final product.

Performance and Cost-Benefit Analysis
ParameterRoute C: Convergent Chlorobenzoate Pathway
Overall Yield High yields, often exceeding 90% for the sulfonylation step.[7]
Product Purity Very high, with reported purities of over 99.5%.[7]
Raw Material Costs The starting material, methyl 2-methoxy-5-chlorobenzoate, is a more advanced intermediate and thus more expensive.
Operational Complexity This route is significantly shorter and less complex than Routes A and B.
Safety & Environmental Avoids the use of highly hazardous chlorosulfonic acid and dimethyl sulfate, making it a much safer and more environmentally friendly "green" chemistry approach. It is reported to produce minimal "three wastes" (waste gas, wastewater, and industrial residue).[9]

Authoritative Grounding: This newer route, as described in recent patents, represents a significant advancement in the synthesis of this compound.[7][9] The avoidance of hazardous reagents and the reduction in waste generation align with the principles of green chemistry and offer substantial long-term cost savings in terms of safety measures and waste disposal.

Comparative Summary of Synthesis Routes

FeatureRoute A (Salicylic Acid)Route B (Methyl Salicylate)Route C (Convergent)
Starting Material Cost LowModerateHigh
Overall Yield Moderate (60-70%)[4]Moderate (~70%)[4]High (>90%)[7]
Product Purity High (>98%)[4]High (98%)[4]Very High (>99.5%)[7]
Number of Steps MultipleMultipleFewer
Operational Complexity HighHighLow
Safety Concerns High (DMS, ClSO₃H)High (DMS, ClSO₃H)Low
Environmental Impact High (Acidic Waste)High (Acidic Waste)Low

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is a multifaceted decision that requires a careful balance of economic, safety, and environmental factors.

  • For large-scale industrial production where cost of raw materials is a primary driver, Routes A and B have historically been employed. However, the significant costs associated with handling hazardous materials and treating the substantial waste streams must be factored into the overall economic assessment.

  • Route C, the convergent chlorobenzoate pathway, emerges as the most promising option from a safety, environmental, and efficiency perspective. While the initial cost of the starting material is higher, the significantly higher yields, superior purity, reduced operational complexity, and minimal waste generation make it an attractive and potentially more cost-effective choice in the long run, especially when considering the total cost of ownership which includes waste disposal and safety compliance.

For researchers and drug development professionals, Route C offers a more elegant and sustainable synthetic strategy. As the pharmaceutical industry increasingly embraces green chemistry principles, it is anticipated that convergent synthetic approaches like Route C will become the standard for the production of this compound and other important pharmaceutical intermediates.

References

A Senior Application Scientist's Guide to Establishing an Inter-Laboratory Comparison for the Analysis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Analytical Consistency

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is not merely a procedural step but the bedrock of product quality and patient safety. 2-Methoxy-5-(methylsulfonyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical agents.[1][2] Its purity and concentration must be controlled stringently. An analytical method, no matter how well-validated within a single laboratory, is subject to inherent variability when transferred across different sites, equipment, and analysts. An inter-laboratory comparison (ILC), also known as a round-robin study, is the ultimate arbiter of an analytical method's robustness and reproducibility.[3][4]

This guide provides a comprehensive framework for designing and executing an ILC for the analysis of this compound. It moves beyond a simple protocol, delving into the scientific rationale behind methodological choices and the statistical framework required for a meaningful interpretation of results, grounded in the principles of ISO 5725 and ICH Q2(R1).[5][6][7][8][9]

Foundational Science: Method Selection Rationale

The selection of an appropriate analytical technique is the first critical decision. The molecular structure of this compound—possessing a carboxylic acid, an aromatic ring, and a polar sulfonyl group—makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Causality Behind the Choice of HPLC-UV:

  • Polarity and Retention: The compound has a balance of polar (carboxylic acid, sulfonyl) and non-polar (aromatic ring, methyl groups) features.[1] A C18 stationary phase is selected for its hydrophobic character, which will interact with the non-polar aspects of the molecule, providing retention.

  • Mobile Phase pH Control: The carboxylic acid moiety has an acidic pKa. To ensure a consistent and reproducible retention time and sharp peak shape, the mobile phase pH must be controlled. By setting the pH to approximately 2.5-3.0 (well below the pKa), the carboxylic acid will be protonated (in its non-ionized form), making it more hydrophobic and increasing its retention on the C18 column. This prevents peak tailing and unpredictable chromatographic behavior.

  • UV Absorbance: The presence of the benzene ring provides a strong chromophore, allowing for sensitive detection using a UV spectrophotometer, typically in the range of 230-280 nm. A wavelength of 254 nm is often a good starting point for aromatic compounds.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Analysis
Molecular FormulaC₉H₁₀O₅SUsed for accurate concentration calculations.[1]
Molecular Weight230.24 g/mol Essential for preparing standard solutions of known molarity.[10][11]
Physical FormWhite to off-white solidDictates the need for a suitable dissolution solvent.[1]
SolubilityModerately soluble in polar solventsAcetonitrile or methanol are excellent choices for the organic component of the mobile phase and as a sample diluent.[1]

The Inter-Laboratory Comparison (ILC) Protocol

This section details a self-validating protocol designed to rigorously assess method performance across multiple laboratories. A successful ILC depends on meticulous planning and clear instructions.[12]

Study Design and Logistics

The study coordinator will be responsible for preparing and distributing the ILC kit to a minimum of five participating laboratories. The number of labs should be sufficient to provide a reasonable cross-section of potential users.[12]

The Kit Shall Contain:

  • One vial of high-purity (>99.5%) this compound reference standard.

  • Two homogenous, pre-prepared samples for analysis, labeled "Sample A" (low concentration) and "Sample B" (high concentration).

  • A detailed copy of the analytical method protocol.

  • A standardized data reporting template (spreadsheet).

Detailed Experimental Protocol: HPLC-UV Analysis

Each laboratory must adhere strictly to the following method parameters to minimize inter-lab variability not related to the method's inherent reproducibility.

Table 2: Standardized HPLC Method Parameters

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard industry workhorse for reversed-phase, providing good resolution and efficiency.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 2.5) (40:60 v/v)The buffer at pH 2.5 ensures the analyte is in its protonated form for optimal peak shape. The ACN/Buffer ratio provides adequate retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good chromatography without excessive pressure.
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducible retention times.
Injection Vol. 10 µLA small, consistent injection volume minimizes band broadening.
Detection UV at 254 nmCommon wavelength for aromatic compounds, offering good sensitivity.
Run Time 10 minutesSufficient to allow for elution of the main peak and any potential late-eluting impurities.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a stock solution (~500 µg/mL). Prepare a working standard of ~50 µg/mL by diluting the stock solution.

  • Sample Preparation: Transfer the entire contents of "Sample A" and "Sample B" into separate 50 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • System Suitability: Before analysis, perform five replicate injections of the working standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%. This ensures the HPLC system is performing consistently.

  • Analysis Sequence: Inject the samples in the following order: Blank (mobile phase), Working Standard (x2), Sample A (x2), Sample B (x2), Working Standard (x1).

  • Data Reporting: For each injection, record the retention time and peak area. Calculate the concentration of this compound in Sample A and Sample B using the provided reporting template, based on the average peak area of the bracketing standards.

Data Analysis and Interpretation: A Trustworthy Framework

The core of the ILC is the statistical analysis of the submitted data. This process, governed by the principles of ISO 5725, transforms raw numbers into actionable insights about the method's performance.[5][7][9][13][14]

Caption: Overall workflow for the inter-laboratory comparison study.

Initial Data Scrutiny and Outlier Detection

Upon receiving data from all labs, the first step is to check for outliers, which can disproportionately skew the results.

  • Cochran's C test: Used to identify laboratories with significantly larger intra-laboratory variance (poor repeatability) than others.

  • Grubb's test: Used to identify laboratories whose mean values are significantly different from the others.

Any statistically identified outliers should be investigated. If a clear technical error (e.g., integration failure, documented instrument malfunction) is identified, the data may be excluded. Otherwise, robust statistical methods that are less sensitive to outliers may be employed.[15][16]

Calculating Precision Parameters

Precision is the key performance metric in an ILC and is divided into two components as defined by ICH and ISO standards.[5][14][17]

  • Repeatability (within-laboratory precision, r): Describes the variation observed when the same analyst uses the same equipment to analyze the same sample multiple times in a short interval. It is quantified by the repeatability standard deviation (sr) and the relative standard deviation of repeatability (RSDr).

  • Reproducibility (between-laboratory precision, R): Describes the variation observed when different laboratories analyze the same homogenous sample. This is the true measure of method robustness. It is quantified by the reproducibility standard deviation (sR) and the relative standard deviation of reproducibility (RSDR).

Data_Analysis_Logic

Caption: Statistical logic for calculating precision metrics.

Hypothetical Results and Acceptance Criteria

To illustrate the process, consider the following hypothetical data for "Sample B".

Table 3: Hypothetical ILC Results for Sample B (Concentration in µg/mL)

LaboratoryResult 1Result 2Mean (xi)Variance (s²i)
Lab 1101.5100.9101.200.180
Lab 299.8100.4100.100.180
Lab 3102.1102.5102.300.080
Lab 498.599.198.800.180
Lab 5100.5101.1100.800.180

Table 4: Summary of Statistical Analysis (Hypothetical)

ParameterCalculated ValueAcceptance CriterionAssessment
Overall Mean100.64 µg/mLN/A-
Repeatability SD (sr)0.39 µg/mL--
RSDr (%) 0.39% ≤ 1.0% Pass
Reproducibility SD (sR)1.35 µg/mL--
RSDR (%) 1.34% ≤ 2.0% Pass

Interpretation: In this hypothetical scenario, the method demonstrates excellent repeatability within each lab (RSDr = 0.39%). The reproducibility between labs is also very good (RSDR = 1.34%), falling well within the typical acceptance criterion of ≤ 2.0% for a main component assay. This would lead to the conclusion that the analytical method is robust and transferable.

Conclusion: Validating Method Robustness Through Collaboration

An inter-laboratory comparison is a critical exercise that provides objective evidence of an analytical method's performance in a real-world context.[3][18][19] By following a meticulously designed protocol grounded in authoritative standards like ISO 5725, drug development organizations can ensure consistent, reliable, and accurate analytical data across all testing sites.[9][13] This guide provides the scientific rationale, a detailed protocol, and a clear statistical framework to successfully execute such a study for this compound, ultimately underpinning the quality and safety of the final pharmaceutical product.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-5-(methylsulfonyl)benzoic acid (CAS No. 50390-76-6). As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed safely, ethically, and in compliance with regulatory standards. This document synthesizes technical data and field-proven best practices to provide a clear, step-by-step protocol for researchers, scientists, and drug development professionals.

Immediate Safety Profile & Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that demands careful handling due to its specific toxicological profile.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications underscore the necessity of stringent safety protocols, not only during experimental use but critically during waste accumulation and disposal. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust[1]. All procedures, including disposal, must be designed to mitigate these risks.

The "Cradle-to-Grave" Principle in Laboratory Waste

Regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States, establish a "cradle-to-grave" responsibility for hazardous waste generators. This means that the laboratory that creates the waste is legally responsible for it from the moment it is generated until its final, safe disposal[2]. Treating all chemical waste as hazardous unless explicitly confirmed otherwise is a foundational principle of laboratory safety[3]. Evaporation in a fume hood is not an acceptable method of disposal[3][4].

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing this compound waste from the point of generation to its collection by authorized personnel.

Step 1: Don Personal Protective Equipment (PPE)

Given the hazards, a robust selection of PPE is mandatory. Before handling the waste, ensure you are wearing the following[1]:

  • Eye Protection: Safety glasses with side shields or chemical goggles are essential to prevent eye irritation[5][6].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and remove them carefully to avoid skin contact[5].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashing, additional protective clothing may be necessary[1].

  • Respiratory Protection: If there is a risk of generating dust, work should be conducted in a well-ventilated area, such as a chemical fume hood. A dust respirator may be required for cleaning up spills[1].

Step 2: Waste Characterization and Segregation

Properly characterizing and segregating waste is crucial to prevent dangerous chemical reactions.

  • Characterize the Waste: Is the waste the pure, unused solid? A solution in a solvent? Or contaminated materials like weigh boats, gloves, or filter paper? Each form requires proper handling.

  • Segregate Incompatibles: While specific incompatibility data for this compound is limited, as a benzoic acid derivative, it should be stored separately from strong bases and oxidizing agents to prevent potentially violent reactions[5][7]. As a general rule, always store acids and bases separately[8]. Halogenated and non-halogenated solvent wastes should also be kept in separate containers[3].

Step 3: Proper Containerization and Labeling

The integrity of the waste containment system is critical for safety and compliance.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the waste. For this solid acid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate[5][8].

  • Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include[4][8]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • A clear indication of the associated hazards: "Toxic," "Irritant."

    • The date the container becomes full.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers[8].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray capable of holding the entire volume of the largest container within it. This prevents spills from reaching drains[3][4].

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste[3][4].

Step 5: Arranging Final Disposal

Under no circumstances should this chemical be disposed of down the sink or in regular trash[4][7].

  • Contact EH&S: Once the waste container is full (or has been in the SAA for up to one year), contact your institution's Environmental Health & Safety (EH&S) or equivalent department[4].

  • Schedule a Pickup: Submit a chemical waste collection request form as provided by your institution. EH&S staff are the only personnel authorized to transport the waste from the laboratory to the central storage facility[4].

  • Final Disposal: The waste will be disposed of by a licensed hazardous waste contractor, typically via incineration at a permitted facility[1][9].

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

Spill Response
  • Minor Spill (Dry): For small amounts of dry powder, first ensure proper PPE is worn[1]. Use a dry cleanup procedure to avoid generating dust. Carefully sweep or vacuum the material (using a HEPA-filtered vacuum if available) and place it into a sealed, labeled container for disposal as hazardous waste[1][10].

  • Major Spill: Evacuate the area and alert personnel[5]. Contact your institution's emergency services or EH&S department immediately. Prevent the spillage from entering drains or water courses[1].

Personal Exposure
  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention without delay[1][6].

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin with running water and soap if available. Seek medical attention if irritation develops or persists[1][10].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[11].

  • Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Center or a doctor for advice[1].

Data Summary Table

ParameterInformationSource(s)
CAS Number 50390-76-6[1]
Physical Form White to off-white solid
Hazard Codes H302, H315, H319, H335[1]
Primary Hazards Harmful if swallowed; Skin, eye, and respiratory irritant[1]
Required PPE Safety goggles, chemical-resistant gloves, lab coat[1][10]
Incompatibilities Strong bases, oxidizing agents[5][7]
Spill Cleanup Dry cleanup procedures; avoid generating dust[1][10]
Disposal Method Via authorized hazardous waste collection service; Incineration[1][9]
Prohibited Disposal Do NOT dispose of in sink or regular trash[4][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_emergency Emergency Events start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe char Step 2: Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->char seg Segregate from Incompatibles (Bases, Oxidizers) char->seg cont Step 3: Place in Labeled, Compatible Waste Container seg->cont saa Step 4: Store in Secondary Containment within a Satellite Accumulation Area (SAA) cont->saa full Container Full? saa->full full->saa No pickup Step 5: Request Pickup from EH&S or Authorized Service full->pickup Yes end Documented Disposal by Licensed Contractor pickup->end spill Spill or Exposure Occurs spill_proc Follow Emergency Procedures (Spill Cleanup / First Aid) spill->spill_proc Yes spill_waste Collect Spill Debris as Hazardous Waste spill_proc->spill_waste spill_waste->cont

References

Navigating the Safe Handling of 2-Methoxy-5-(methylsulfonyl)benzoic acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and laboratory safety. 2-Methoxy-5-(methylsulfonyl)benzoic acid, a key building block in various synthetic pathways, requires a nuanced understanding of its potential hazards to ensure the well-being of our most valuable asset: our scientists. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, empowering you to work with confidence and precision.

Hazard Analysis: Understanding the Compound

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 50390-76-6) is a solid substance presenting multiple health risks that dictate our approach to personal protection.[1][2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are summarized below.[1][3]

Hazard ClassificationGHS Hazard StatementNature of Risk
Acute Toxicity (Oral), Category 4 H302: Harmful if swallowedIngestion of the substance can lead to adverse health effects.
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritationDirect contact with the skin can cause inflammation, redness, and discomfort.[1]
Serious Eye Damage/Eye Irritation, Category 2 H319: Causes serious eye irritationThe compound can cause significant, but reversible, eye irritation upon contact.[1]
Specific Target Organ Toxicity — Single Exposure, Category 3 H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[1]

This hazard profile forms the logical basis for the stringent PPE and handling protocols that follow. The primary routes of exposure—ingestion, skin contact, eye contact, and inhalation—must all be systematically blocked.

Core Directive: Selecting Appropriate Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all solution; it is a risk-mitigation strategy tailored to the specific hazards of the chemical and the procedures being performed. The mandate to "Wear protective gloves, protective clothing, eye protection and face protection" (P280) provides the framework for our detailed recommendations.[1]

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation risk (H319), robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are essential.[4] These protect against dust particles and accidental splashes.

  • Best Practice/High-Risk Operations: For tasks with a higher risk of splashing, such as transferring large quantities or preparing solutions, a full-face shield should be worn in addition to safety goggles.[5][6] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation (H315), all exposed skin must be covered.[1]

  • Protective Clothing: A standard laboratory coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron or a full-body suit (e.g., Tychem®) may be necessary to protect against significant spills.[7] All protective clothing should be laundered separately from personal attire.[1]

Respiratory Protection: Safeguarding the Airways

The risk of respiratory tract irritation (H335) from inhaling the powdered compound necessitates strict engineering controls and, in some cases, respiratory protection.[1]

  • Primary Control: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize dust inhalation.

  • When Respirators are Needed: If work cannot be conducted within a fume hood or if dust generation is unavoidable and significant, a NIOSH-approved respirator is required. For this compound, a particulate respirator (e.g., an N95 mask) or a full-face respirator with an acid gas cartridge would be appropriate, depending on the scale of the operation.[6][8]

The following diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_protocol Final Protocol start Start: Handling This compound hazards Review Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) start->hazards task Assess Task: - Small Scale (mg)? - Large Scale (g/kg)? - Generating Dust? hazards->task Based on known risks eye Eye Protection: - Safety Goggles (Minimum) - Add Face Shield for Splash Risk task->eye Address H319 skin Skin Protection: - Nitrile/Butyl Gloves - Lab Coat - Chemical Suit (Large Scale) task->skin Address H315 resp Respiratory Protection: - Work in Fume Hood (Primary) - N95/Respirator if Dust is Unavoidable task->resp Address H335 protocol Implement Full PPE Protocol & Safe Handling Procedures eye->protocol skin->protocol resp->protocol

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Disposal Plans

Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[4] Assemble all necessary equipment and PPE before retrieving the chemical.

  • Weighing and Transfer: Perform all weighing and transfer operations over a tray or containment surface to catch any spills. Use tools (spatulas, etc.) that minimize dust generation. Avoid pouring the dry powder directly.

  • During Use: Keep the container securely sealed when not in use.[1] Adhere to strict personal hygiene: do not eat, drink, or smoke in the handling area.[1]

  • Completion of Work: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1] Decontaminate the work surface.

Emergency Procedures: Spill and Exposure
  • Minor Spill (Dry): In case of a small, dry spill, immediately clean it up.[1] Wear your full PPE. Use dry clean-up procedures; avoid sweeping, which can generate dust.[1] Gently scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[1]

  • Skin Contact: Immediately flush the affected skin with plenty of running water.[1] If irritation occurs or persists, seek medical attention.[1] Remove and launder contaminated clothing before reuse.[1]

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and ensure they are comfortable for breathing.[1] If respiratory symptoms develop, seek medical advice.[1]

Waste Disposal Plan

Chemical waste and contaminated materials must be disposed of responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any reaction byproducts as hazardous waste.[1] Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a sealed, labeled hazardous waste container.

  • Consult Authority: Always consult your institution's Environmental Health and Safety (EHS) department and follow local, state, and federal regulations for hazardous waste disposal.[1]

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, fostering an environment where scientific progress and personal safety are mutually reinforcing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.